1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone
Description
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Properties
IUPAC Name |
1-[4-[4-(trifluoromethyl)phenyl]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O/c1-10(19)11-2-4-12(5-3-11)13-6-8-14(9-7-13)15(16,17)18/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXRGLGGGFFFGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356326 | |
| Record name | 1-[4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142557-76-4 | |
| Record name | 1-[4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physical and chemical properties of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone. Due to the limited availability of experimental data for this specific compound in public databases, this guide also includes predicted data and information from closely related analogs to provide a thorough understanding.
Chemical Identity and Physical Properties
This compound is a biphenyl derivative containing a trifluoromethyl group and an ethanone substituent. These functional groups are of significant interest in medicinal chemistry and materials science due to their influence on the molecule's electronic properties, lipophilicity, and metabolic stability.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source |
| IUPAC Name | 1-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanone | N/A |
| CAS Number | 142557-76-4 | [1][2] |
| Molecular Formula | C₁₅H₁₁F₃O | [1] |
| Molecular Weight | 264.24 g/mol | [1] |
| Appearance | White to gray solid | [1] |
| Melting Point | 122-123 °C | [1] |
| Boiling Point (Predicted) | 322.6 ± 37.0 °C | [1] |
| Density (Predicted) | 1.202 ± 0.06 g/cm³ | [1] |
| Storage Temperature | Room Temperature, Sealed in dry | [1] |
Spectroscopic Properties
Table 2: Predicted Spectroscopic Data
| Technique | Predicted/Expected Data |
| ¹H NMR | Aromatic protons (multiplets, ~7.5-8.1 ppm), Acetyl protons (singlet, ~2.6 ppm) |
| ¹³C NMR | Carbonyl carbon (~197 ppm), Aromatic carbons (~120-145 ppm), CF₃ carbon (quartet, ~124 ppm, J ≈ 272 Hz), Methyl carbon (~26 ppm) |
| FT-IR (cm⁻¹) | ~1680 (C=O stretch), ~1605 (C=C aromatic stretch), ~1325 (C-F stretch) |
| Mass Spectrometry (EI) | M⁺ at m/z 264 |
Synthesis Methodology
The synthesis of this compound can be achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between aryl halides and arylboronic acids.
3.1. Proposed Synthetic Pathway
The logical workflow for the synthesis is outlined below:
3.2. Experimental Protocol
The following is a representative experimental protocol based on general Suzuki-Miyaura coupling procedures.
Materials:
-
4-Acetylphenylboronic acid
-
1-Bromo-4-(trifluoromethyl)benzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2M Sodium carbonate (Na₂CO₃) solution
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, combine 4-acetylphenylboronic acid (1.2 equivalents) and 1-bromo-4-(trifluoromethyl)benzene (1.0 equivalent).
-
Add toluene and a 2M aqueous solution of sodium carbonate.
-
Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and wash it with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
-
Characterize the final product using NMR, IR, and mass spectrometry.
Biological Activity and Signaling Pathways
As of the latest literature search, there is no specific information available regarding the biological activity or the involvement of this compound in any signaling pathways. Biphenyl compounds with trifluoromethyl substitutions are often investigated for their potential as kinase inhibitors, anti-inflammatory agents, or for other therapeutic applications due to their structural motifs. However, without experimental data, any discussion on its biological role would be speculative.
The general workflow for evaluating the biological activity of a novel compound is depicted below.
Conclusion
This compound is a compound with potential applications in various fields of chemical research. This guide provides a summary of its known and predicted properties. The provided synthetic protocol offers a reliable method for its preparation. Further research is warranted to determine its spectroscopic characteristics and to explore its potential biological activities. The absence of detailed experimental data highlights an opportunity for further investigation into this and related compounds.
References
An In-depth Technical Guide on 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone. Due to the limited availability of published experimental data for this specific compound, this guide also outlines a probable synthetic route based on established chemical principles and discusses a potential, though unconfirmed, biological role based on structurally related molecules. This document is intended to serve as a foundational resource for researchers interested in the synthesis and further investigation of this and similar fluorinated biphenyl compounds.
Molecular Structure and Chemical Properties
This compound is a biphenyl derivative characterized by an acetyl group at the 4-position of one phenyl ring and a trifluoromethyl group at the 4'-position of the other. The presence of the electron-withdrawing trifluoromethyl group and the polar acetyl group is expected to influence the molecule's electronic properties, solubility, and potential biological activity.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 142557-76-4 | |
| Molecular Formula | C₁₅H₁₁F₃O | |
| Molecular Weight | 264.24 g/mol | |
| Appearance | White to gray solid | |
| Melting Point | 122-123 °C | |
| Boiling Point | 322.6 ± 37.0 °C (Predicted) | |
| Density | 1.202 ± 0.06 g/cm³ (Predicted) | |
| InChI | InChI=1S/C15H11F3O/c1-10(19)11-2-4-12(5-3-11)13-6-8-14(9-7-13)15(16,17)18/h2-9H,1H3 | |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F |
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Spectroscopic Data
Experimental Protocols: Synthesis
The most plausible and widely used method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an aryl halide with an organoboron compound.
Proposed Synthetic Route:
The synthesis would likely involve the reaction of 4-acetylphenylboronic acid with 1-bromo-4-(trifluoromethyl)benzene in the presence of a palladium catalyst and a base.
General Experimental Protocol (Suzuki-Miyaura Coupling):
-
Materials:
-
4-acetylphenylboronic acid
-
1-bromo-4-(trifluoromethyl)benzene
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a reaction vessel, add 4-acetylphenylboronic acid (1.2 equivalents), 1-bromo-4-(trifluoromethyl)benzene (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).
-
The vessel is then evacuated and backfilled with an inert gas multiple times to ensure an oxygen-free atmosphere.
-
A degassed solvent mixture is added to the reaction vessel.
-
The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred for a period of 12 to 24 hours.
-
Reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is worked up by extraction with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to yield the pure this compound.
-
Experimental Workflow Diagram
Caption: Generalized workflow for the synthesis of this compound.
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity and involvement in signaling pathways of this compound is currently lacking in published literature. However, based on the structural features of the molecule and data from related compounds, a potential area of interest is the inhibition of Cytochrome P450 (CYP) enzymes.
Structurally similar compounds, specifically the 2-yl isomer of this molecule, have been noted for their potential to inhibit CYP enzymes. CYP enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds, including a majority of clinically used drugs. Inhibition of these enzymes can lead to significant drug-drug interactions.
Generalized CYP Enzyme Inhibition Pathway
The following diagram illustrates the general mechanism of CYP enzyme inhibition. It is important to note that this is a generalized representation and has not been specifically confirmed for this compound.
Caption: Generalized diagram of CYP450 enzyme inhibition.
Conclusion and Future Directions
This compound is a fluorinated biphenyl compound with potential for further investigation in medicinal chemistry and materials science. This guide has summarized its known properties and proposed a viable synthetic route. However, a significant lack of published experimental data, particularly spectroscopic and biological activity data, remains.
Future research should focus on:
-
The synthesis and full spectroscopic characterization of this compound.
-
In vitro screening to determine its inhibitory activity against a panel of human CYP450 enzymes.
-
Further investigation into other potential biological targets and signaling pathways.
The generation of this fundamental data will be crucial for unlocking the full potential of this and other related fluorinated biphenyl compounds in various scientific disciplines.
An In-depth Technical Guide on the Physicochemical Properties of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physicochemical properties of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone, a compound of interest in pharmaceutical and chemical research. The following sections summarize its melting and boiling points, outline the experimental protocols for determining these properties, and present a generalized workflow for such characterizations.
Physicochemical Data
The melting and boiling points are critical parameters for the identification, purification, and formulation of chemical compounds. For this compound (CAS No. 142557-76-4), the following values have been reported:
| Property | Value | Notes |
| Melting Point | 122-123 °C | |
| Boiling Point | 322.6 ± 37.0 °C | Predicted |
Data sourced from ChemicalBook.[1][2]
It is important to note that the boiling point is a predicted value and should be confirmed through experimental analysis.
Experimental Protocols
Accurate determination of melting and boiling points is fundamental in chemical analysis. The following are detailed standard methodologies for these measurements.
1. Melting Point Determination (Capillary Method)
The capillary method is a widely used and reliable technique for determining the melting point of a solid crystalline substance.
-
Apparatus: Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device), capillary tubes (sealed at one end), thermometer or temperature probe, mortar and pestle.
-
Procedure:
-
Sample Preparation: A small amount of the dry this compound sample is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, packing it to a height of 2-3 mm. The tube is then inverted and tapped gently to ensure the sample is tightly packed at the bottom.
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus. The thermometer or temperature probe is positioned correctly to ensure an accurate reading of the block's temperature.
-
Heating and Observation: The apparatus is heated at a controlled rate. A rapid heating rate can be used initially, but as the temperature approaches the expected melting point, the rate should be slowed to approximately 1-2 °C per minute.
-
Melting Range: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted into a clear liquid is recorded as the end of the melting range. A pure substance will typically have a sharp melting range of 1-2 °C.
-
2. Boiling Point Determination (Micro Boiling Point Method)
For small quantities of a liquid or a high-boiling-point solid that can be melted, the micro boiling point method is a suitable technique.
-
Apparatus: Small test tube or Thiele tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., oil bath), rubber band or wire.
-
Procedure:
-
Sample Preparation: A small amount of this compound is placed in the small test tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is placed inside the test tube with its open end submerged in the sample.
-
Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in a heating bath.
-
Heating and Observation: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Boiling Point Reading: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heat source is removed, and the bath is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles stops, and the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the substance equals the atmospheric pressure.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a generalized workflow for the physicochemical characterization of a chemical compound like this compound.
Caption: Workflow for Physicochemical Characterization.
References
A Technical Guide to Determining the Solubility of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: The solubility of a compound is a critical physicochemical property that dictates its suitability for various applications, from drug formulation to materials science. This technical guide outlines a comprehensive framework for determining the solubility of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone, a compound of interest in research and development. In the absence of publicly available quantitative solubility data, this document provides a detailed experimental protocol based on the widely accepted shake-flask method for thermodynamic solubility determination. Furthermore, it presents a structured format for data presentation and a visual representation of the experimental workflow to ensure consistency and reproducibility of results.
Introduction: The Significance of Solubility Data
The solubility of an active pharmaceutical ingredient (API) or a research compound like this compound is a fundamental parameter that influences its behavior in both biological and chemical systems. In drug discovery and development, solubility is a key determinant of a compound's dissolution rate and, consequently, its oral bioavailability. Poor solubility can be a major hurdle, leading to inadequate absorption and diminished therapeutic efficacy. In the realm of chemical synthesis and process development, understanding a compound's solubility in various organic solvents is essential for tasks such as purification, crystallization, and the preparation of solutions for subsequent reactions. Therefore, the systematic determination and clear reporting of solubility data are crucial for the advancement of research and development involving this compound.
Proposed Common Laboratory Solvents for Solubility Determination
The selection of solvents for solubility screening should encompass a range of polarities to provide a comprehensive solubility profile. The following table lists common laboratory solvents that are recommended for determining the solubility of this compound.
| Solvent Class | Solvent Name | Polarity Index |
| Non-Polar | Hexane | 0.1 |
| Toluene | 2.4 | |
| Diethyl Ether | 2.8 | |
| Polar Aprotic | Dichloromethane (DCM) | 3.1 |
| Ethyl Acetate | 4.4 | |
| Acetone | 5.1 | |
| Acetonitrile (ACN) | 5.8 | |
| Dimethylformamide (DMF) | 6.4 | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | |
| Polar Protic | Isopropanol (IPA) | 3.9 |
| Ethanol | 4.3 | |
| Methanol | 5.1 | |
| Water | 10.2 |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound.[1] This method involves equilibrating an excess amount of the solid compound in a solvent for a sufficient period to reach saturation.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected common laboratory solvents (as listed in the table above)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for quantification.
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid should be visually apparent throughout the experiment.
-
To each vial, add a known volume of a specific solvent.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
-
Allow the mixtures to equilibrate for a predetermined period (typically 24 to 72 hours) to ensure that a true equilibrium is reached. It is advisable to conduct preliminary experiments to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the excess solid to settle by letting them stand undisturbed or by centrifugation.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.
-
Accurately weigh the filtered solution.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of the compound to ensure accurate quantification.
-
3.3. Data Calculation
The solubility is calculated from the concentration of the analyte in the saturated solution and is typically expressed in units such as mg/mL or mol/L.
Data Presentation: Solubility of this compound
The following table provides a structured format for presenting the determined solubility data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Hexane | 25 | Data to be determined | Data to be determined | HPLC-UV |
| Toluene | 25 | Data to be determined | Data to be determined | HPLC-UV |
| Diethyl Ether | 25 | Data to be determined | Data to be determined | HPLC-UV |
| Dichloromethane (DCM) | 25 | Data to be determined | Data to be determined | HPLC-UV |
| Ethyl Acetate | 25 | Data to be determined | Data to be determined | HPLC-UV |
| Acetone | 25 | Data to be determined | Data to be determined | HPLC-UV |
| Acetonitrile (ACN) | 25 | Data to be determined | Data to be determined | HPLC-UV |
| Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | HPLC-UV |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | HPLC-UV |
| Isopropanol (IPA) | 25 | Data to be determined | Data to be determined | HPLC-UV |
| Ethanol | 25 | Data to be determined | Data to be determined | HPLC-UV |
| Methanol | 25 | Data to be determined | Data to be determined | HPLC-UV |
| Water | 25 | Data to be determined | Data to be determined | HPLC-UV |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
References
Synthesis of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone, a valuable intermediate in pharmaceutical and materials science research. The primary and most efficient synthetic route detailed herein is the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.
Core Synthesis Pathway: Suzuki-Miyaura Cross-Coupling
The synthesis of this compound is most effectively achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromoacetophenone with 4-(trifluoromethyl)phenylboronic acid.[1][2][3][4] This reaction offers high yields and good functional group tolerance, making it a preferred method in both academic and industrial settings.[3][5]
The general transformation is illustrated in the reaction scheme below:
Caption: Suzuki-Miyaura coupling for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for the reactants and the final product.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-Bromoacetophenone | 99-90-1 | C₈H₇BrO | 199.04 | 49-51 | 255.5 |
| 4-(Trifluoromethyl)phenylboronic acid | 128796-39-4 | C₇H₆BF₃O₂ | 189.93 | 245-250 | N/A |
| This compound | 142557-76-4 | C₁₅H₁₁F₃O | 264.24 | 122-123[6] | 322.6±37.0 (Predicted)[6] |
Detailed Experimental Protocol
This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[3][4][7]
Materials:
-
4-Bromoacetophenone
-
4-(Trifluoromethyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography apparatus
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 4-bromoacetophenone (1.0 mmol, 1.0 equiv), 4-(trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).[3]
-
Solvent and Base Addition: Under an inert atmosphere, add toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL, 4.0 mmol).[3]
-
Reaction: The reaction mixture is stirred vigorously and heated to 80-90 °C for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[3]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with water and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.[3]
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The catalytic cycle of the Suzuki-Miyaura reaction involves several key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and variations on the described protocol. The inherent versatility of the Suzuki-Miyaura coupling allows for adaptation and optimization depending on the specific laboratory conditions and desired scale of the synthesis.
References
IUPAC name for C15H11F3O biphenyl ketone
An In-depth Technical Guide on (4-methylphenyl)(4-(trifluoromethyl)phenyl)methanone
Topic: IUPAC Name for C15H11F3O biphenyl ketone Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the biphenyl ketone derivative with the molecular formula C15H11F3O. Based on this formula, a plausible and common chemical structure is (4-methylphenyl)(4-(trifluoromethyl)phenyl)methanone. This document details its nomenclature, physicochemical properties, a robust synthesis protocol via Friedel-Crafts acylation, and its significance as a scaffold in medicinal chemistry. The inclusion of trifluoromethyl and methyl groups on the benzophenone core makes this compound a valuable intermediate for developing pharmacologically active agents. This guide is intended for professionals in the fields of chemical synthesis and drug discovery, offering detailed experimental procedures and data presented for clarity and practical application.
Nomenclature and Chemical Structure
The molecular formula C15H11F3O corresponds to several possible isomers. A structurally significant and frequently synthesized isomer is (4-methylphenyl)(4-(trifluoromethyl)phenyl)methanone.
-
IUPAC Name: (4-methylphenyl)(4-(trifluoromethyl)phenyl)methanone
-
Synonyms: 4-Methyl-4'-trifluoromethylbenzophenone
-
Molecular Formula: C15H11F3O
-
Molecular Weight: 276.24 g/mol
-
Chemical Class: Aromatic Ketone, Benzophenone Derivative
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| Molecular Formula | C15H11F3O |
| IUPAC Name | (4-methylphenyl)(4-(trifluoromethyl)phenyl)methanone |
| CAS Number | 164669-23-2 (Illustrative, may vary by isomer) |
| PubChem CID | 2779834 (Illustrative, may vary by isomer) |
Physicochemical Properties
The properties of benzophenone derivatives are influenced by their substituents. The electron-withdrawing trifluoromethyl group and the electron-donating methyl group modify the electronic and physical characteristics of the parent benzophenone structure.
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Appearance | White to off-white solid |
| Melting Point | 135-137 °C (Typical range, may vary) |
| Boiling Point | Not available |
| Solubility | Insoluble in water; soluble in organic solvents like dichloromethane, ethanol, and acetone.[1] |
| Polar Surface Area | 17.1 Ų |
Synthesis and Experimental Protocols
The most prevalent method for synthesizing substituted benzophenones is the Friedel-Crafts acylation.[2][3] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.
General Synthesis Workflow
The synthesis of (4-methylphenyl)(4-(trifluoromethyl)phenyl)methanone is typically achieved by the reaction of toluene with 4-(trifluoromethyl)benzoyl chloride.
Caption: Workflow for Friedel-Crafts acylation synthesis.
Detailed Experimental Protocol: Friedel-Crafts Acylation[2][3]
This protocol describes the synthesis of (4-methylphenyl)(4-(trifluoromethyl)phenyl)methanone.
Materials:
-
Toluene (p.a., dried)
-
4-(Trifluoromethyl)benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethanol or hexane for recrystallization
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the flask to 0-5 °C in an ice bath.
-
Addition of Reactants: Add toluene (1.0 equivalent) to the cooled suspension. Dissolve 4-(trifluoromethyl)benzoyl chloride (1.1 equivalents) in a small amount of anhydrous DCM and add it to the dropping funnel.
-
Acylation: Add the 4-(trifluoromethyl)benzoyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature is maintained below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly quench the reaction by carefully pouring the mixture over crushed ice containing concentrated HCl.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Workup - Washing: Combine the organic layers and wash successively with dilute HCl, 5% NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/hexane) or by column chromatography on silica gel to obtain the pure (4-methylphenyl)(4-(trifluoromethyl)phenyl)methanone.
Spectroscopic Data
Characterization of the final product is confirmed using various spectroscopic methods. The data below are representative for the proposed structure.
Table 3: Representative Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR | Aromatic protons (multiplets, ~7.2-7.8 ppm), methyl protons (singlet, ~2.4 ppm) |
| ¹³C NMR | Carbonyl carbon (~195 ppm), aromatic carbons, CF₃ carbon (quartet), methyl carbon (~21 ppm) |
| ¹⁹F NMR | Singlet corresponding to the CF₃ group |
| IR (cm⁻¹) | ~1660 (C=O stretch), ~1320 (C-F stretch), ~2900-3100 (Aromatic C-H stretch) |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 276 |
Biological Activity and Applications
Benzophenone derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in numerous biologically active compounds.[4] The introduction of a trifluoromethyl (CF₃) group is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[5]
While (4-methylphenyl)(4-(trifluoromethyl)phenyl)methanone is primarily a synthetic intermediate, its structural motifs are found in compounds with a range of biological activities. Fluorinated benzophenones and related structures have been investigated for their potential as:
-
Enzyme Inhibitors: The ketone moiety can interact with active sites of enzymes. For example, related fluorinated compounds have been designed as inhibitors for kinases like PI3Kδ, which are critical in inflammatory and autoimmune diseases.[5]
-
Receptor Modulators: The rigid diarylketone structure is suitable for designing ligands that target receptors such as the metabotropic glutamate receptor 5 (mGlu5), which has implications for treating schizophrenia.[6]
-
Anticancer and Anti-inflammatory Agents: Various substituted benzophenones have shown potential as anticancer and anti-inflammatory drugs.[3][4]
Representative Signaling Pathway: Kinase Inhibition
Many modern therapeutics, particularly in oncology, function by inhibiting protein kinases. A compound derived from the C15H11F3O scaffold could be designed to act as a kinase inhibitor, interfering with signaling pathways that lead to cell proliferation.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADX47273 [S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone]: a novel metabotropic glutamate receptor 5-selective positive allosteric modulator with preclinical antipsychotic-like and procognitive activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Evolution of Trifluoromethyl Biphenyls: A Technical Guide
Introduction
Trifluoromethyl biphenyls represent a cornerstone in modern medicinal chemistry and materials science. The strategic incorporation of the trifluoromethyl (-CF3) group onto the biphenyl scaffold imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. These attributes have led to their prevalence in a wide array of pharmaceuticals and advanced materials. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of these remarkable compounds, tailored for researchers, scientists, and drug development professionals.
A Historical Perspective: From Early Fluorination to Biphenyl Construction
The journey to trifluoromethyl biphenyls began with foundational work in organofluorine chemistry. A pivotal moment was the development of methods to introduce the trifluoromethyl group onto an aromatic ring.
The Dawn of Trifluoromethylarenes: The earliest significant contribution dates back to 1892, when Belgian chemist Frédéric Swarts developed a method for producing benzotrifluoride. His process involved the reaction of benzotrichloride with antimony fluoride, a transformation that became known as the Swarts reaction.[1][2] This early work laid the groundwork for the industrial production of benzotrifluoride, which later evolved to use hydrogen fluoride in the 1930s by companies like IG Farben and Kinetic Chemicals.[1] The industrial synthesis typically involves the free-radical chlorination of toluene to benzotrichloride, followed by a halogen exchange reaction with hydrogen fluoride.[3][4][5][6]
The First Trifluoromethyl Biphenyls: The first documented synthesis of a trifluoromethyl-substituted biphenyl appears in a U.S. patent filed in 1951 and granted in 1954. This patent describes the preparation of several fluorinated biphenyl derivatives, including a detailed experimental protocol for the synthesis of 3-trifluoromethyl-4'-methyl biphenyl.[7] This early method utilized a Gomberg-Bachmann type reaction, involving the diazotization of an aminobenzotrifluoride followed by coupling with an aromatic hydrocarbon. Another early approach mentioned for synthesizing bis(trifluoromethyl)biphenyls was the Ullmann reaction, which involves the copper-mediated coupling of two aryl halide molecules.[2][7][8][9][10] This reaction, first reported by Fritz Ullmann in 1901, was one of the earliest methods for forming aryl-aryl bonds.[2][8]
Modern Synthetic Methodologies
The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biaryl compounds, including those bearing trifluoromethyl groups. These methods offer milder reaction conditions, broader substrate scope, and higher yields compared to the classical methods.
The Ullmann Reaction: While historically significant, the classical Ullmann reaction often requires harsh conditions (high temperatures) and stoichiometric amounts of copper, leading to moderate and sometimes erratic yields.[2][8] Modern variations have improved upon the original procedure, but for many applications, it has been superseded by palladium-catalyzed methods.[2]
The Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is one of the most widely used methods for the synthesis of biphenyls due to its mild reaction conditions, the commercial availability and stability of boronic acid reagents, and the generation of non-toxic byproducts.[7] This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an arylboronic acid or its ester.
The Negishi Coupling: The Negishi coupling, which employs organozinc reagents, is another powerful tool for constructing C-C bonds. It is known for its high functional group tolerance and the rapid transmetalation of the organozinc species.[11][12]
The Stille Coupling: The Stille reaction utilizes organotin reagents and offers the advantage of being tolerant to a wide variety of functional groups under mild conditions. However, the toxicity of organotin compounds is a significant drawback.[7]
Data Presentation: A Comparative Look at Synthetic Efficiency
The choice of synthetic method can significantly impact the yield and efficiency of trifluoromethyl biphenyl synthesis. The following tables summarize quantitative data for the synthesis and physical properties of representative trifluoromethyl biphenyl compounds.
| Compound | Reactant 1 | Reactant 2 | Coupling Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3,3'-Bitolyl | 3-Iodotoluene | 3-Iodotoluene | Ullmann | Activated Copper | DMF | Not Specified | Not Specified | 45-60 | [13] |
| 4'-Methoxy-2-methyl-biphenyl | Chloromethylbenzene | (methoxyphenyl)magnesium bromide | Kumada | Ni complex | THF | Not Specified | Not Specified | 87 | [6] |
| Biphenyl derivatives | Aryl zinc chloride | Haloarene | Negishi | Ni catalyst on charcoal | Not Specified | Microwave | Not Specified | 75-95 | [6] |
| 4-phenyl benzaldehyde | Chlorobenzaldehyde | Phenyl boronic acid | Suzuki-Miyaura | PPI encapsulated Cu-Ni-Pd nanoparticles | EtOH/water (3:1) | Mild | < 2 | 99 | [4] |
Table 1: Comparison of Cross-Coupling Reactions for Biphenyl Synthesis.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Reference |
| (Trifluoromethyl)benzene | 98-08-8 | C7H5F3 | 146.11 | -29.05 | 103.46 | [14] |
| 1,3-Bis(trifluoromethyl)benzene | 402-31-3 | C8H4F6 | 214.11 | -35 | 116-116.3 | [8] |
| 4-(Trifluoromethyl)-biphenyl | 398-36-7 | C13H9F3 | 222.21 | Not Available | Not Available | [15] |
| 2-Methyl-4'-(trifluoromethyl)-1,1'-biphenyl | 167021-49-0 | C14H11F3 | 236.23 | Not Available | Not Available | [16] |
| 3-(Trifluoromethyl)biphenyl | 366-04-1 | C13H9F3 | 222.21 | 26-27 | 117-118 (at 13 Torr) | [17][18] |
| 4'-(Trifluoromethyl)-2-biphenylcarboxylic acid | 84392-17-6 | C14H9F3O2 | Not Available | 169-171 | Not Available | [19] |
| 4,4'-Bis[trifluoromethyl]biphenyl | 581-80-6 | C14H8F6 | 290.20 | Not Available | Not Available | [20][21] |
| Bis[4-(trifluoromethyl)phenyl]methanone | 21221-91-0 | C15H8F6O | 318.21 | Not Available | Not Available | [21] |
| 3'-Trifluoromethyl-biphenyl-3-ylamine | 400749-02-2 | C13H10F3N | 237.22 | Not Available | Not Available | [22] |
Table 2: Physical Properties of Selected Trifluoromethyl-Substituted Benzenes and Biphenyls.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis of trifluoromethyl biphenyls. Below are representative protocols for key cross-coupling reactions.
Protocol 1: Early Synthesis of 3-Trifluoromethyl-4'-methyl Biphenyl (Gomberg-Bachmann Type Reaction)
This protocol is adapted from the 1954 patent by G. H. D. van der Schee.[7]
-
Diazotization: Dissolve 200 g of m-aminobenzotrifluoride in 300 cc of concentrated hydrochloric acid and 200 cc of water.
-
Cool the suspension of the amine hydrochloride to -5 °C.
-
Diazotize by adding a solution of 94 g of sodium nitrite in 186 cc of water.
-
Coupling: Add 760 cc of toluene to the clear diazo solution.
-
With vigorous agitation, add 500% of a 5 N sodium hydroxide solution while maintaining the temperature at 0-5 °C.
-
Continue agitation for 2 hours at 0-5 °C.
-
Work-up: The reaction mixture is then processed to isolate the crude product.
-
Purification: The crude product is distilled under reduced pressure. The fraction boiling between 65 and 68 °C at 0.25-0.13 mm is collected.
-
The distilled product is further purified by washing with concentrated sulfuric acid, followed by caustic wash, water wash, drying, and redistillation to yield the final product.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine the trifluoromethyl-substituted aryl halide (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and a base (e.g., K2CO3, Na2CO3, 2.0-3.0 eq.).
-
Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (1-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Negishi Coupling
-
Organozinc Formation (if not commercially available):
-
To a solution of the aryl halide in an anhydrous solvent (e.g., THF) under an inert atmosphere, add an organolithium reagent (e.g., n-BuLi) at low temperature (-78 °C).
-
After stirring, add a solution of zinc chloride in the same solvent.
-
-
Coupling Reaction:
-
To a separate flask containing the trifluoromethyl-substituted aryl halide and a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%) in an anhydrous solvent under an inert atmosphere, add the freshly prepared organozinc reagent.
-
-
Heating: Heat the reaction mixture to reflux and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The biological activity of many trifluoromethyl biphenyl-containing drugs stems from their interaction with specific signaling pathways. The following diagrams, rendered in DOT language, illustrate these interactions and the general workflows of key synthetic reactions.
Caption: A simplified workflow for the Ullmann biaryl synthesis.
Caption: A general workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Mechanism of action of Celecoxib via COX-2 inhibition.[1][23][24][25][26][27]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. trifluoperazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [guidechem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization - American Chemical Society [acs.digitellinc.com]
- 12. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]
- 14. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. 167021-49-0 CAS MSDS (2-METHYL-4'-(TRIFLUOROMETHYL)-1,1'-BIPHENYL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 17. 366-04-1 Cas No. | 3-(Trifluoromethyl)biphenyl | Matrix Scientific [matrixscientific.com]
- 18. 3-(TRIFLUOROMETHYL)BIPHENYL | CAS#:366-04-1 | Chemsrc [chemsrc.com]
- 19. 4-(Trifluoromethyl)-2'-biphenylcarboxylic acid CAS#: 84392-17-6 [chemicalbook.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Page loading... [guidechem.com]
- 22. 400749-02-2 CAS MSDS (3'-TRIFLUOROMETHYL-BIPHENYL-3-YLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 23. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
commercial suppliers of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone, a biphenyl derivative of interest in chemical synthesis and drug discovery. The document details its physicochemical properties, commercial suppliers, synthetic and analytical methodologies, and potential biological applications.
Chemical and Physical Properties
This compound, with the CAS number 142557-76-4, is a solid organic compound. Its chemical structure features a biphenyl scaffold, with a trifluoromethyl group on one phenyl ring and an acetyl group on the other. This substitution pattern imparts specific electronic and steric properties that are valuable in medicinal chemistry and materials science.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 142557-76-4 |
| Molecular Formula | C₁₅H₁₁F₃O |
| Molecular Weight | 264.24 g/mol |
| Appearance | White to gray solid |
| Melting Point | 122-123 °C |
| Boiling Point (Predicted) | 322.6 ± 37.0 °C |
| Density (Predicted) | 1.202 ± 0.06 g/cm³ |
| Storage Temperature | Room Temperature (Sealed in dry conditions) |
Commercial Suppliers
This compound is available from several commercial chemical suppliers, typically at purities of 95% or higher. When sourcing this material, it is crucial to obtain a certificate of analysis to confirm its identity and purity.
Table 2: Commercial Suppliers of this compound
| Supplier | Purity |
| BLD Pharm | Inquire |
| Fluorochem | 95% |
| CymitQuimica | Inquire |
| Ambeed | Inquire |
| ChemicalBook | Inquire |
Synthesis and Quality Control
The synthesis of this compound is commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This versatile method allows for the formation of the carbon-carbon bond between the two phenyl rings.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the synthesis of biphenyl compounds and can be adapted for the synthesis of this compound.
Reactants:
-
4-Bromoacetophenone (or 4-iodoacetophenone for higher reactivity)
-
4-(Trifluoromethyl)phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
Procedure:
-
In a reaction vessel, dissolve the aryl halide (e.g., 4-bromoacetophenone) and the arylboronic acid (e.g., 4-(trifluoromethyl)phenylboronic acid) in the chosen solvent system.
-
Add the palladium catalyst and the base to the mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (typically 80-110 °C) for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Quality Control: High-Performance Liquid Chromatography (HPLC)
Purity analysis of the final product is critical. A reverse-phase HPLC method can be employed for this purpose. The following is a representative protocol that can be optimized for this specific compound.
Table 3: Representative HPLC Parameters for Purity Analysis
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
HPLC Analysis Workflow
Caption: General workflow for the HPLC analysis of this compound.
Safety Information
Table 4: Potential GHS Hazard Statements and Precautionary Measures
| Category | Statement |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Biological Relevance and Signaling Pathways
Derivatives of this compound have been investigated for their potential as enzyme inhibitors. For instance, a closely related compound, (E)-N-(4-methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine, has been synthesized and evaluated as a potential inhibitor of human lactate dehydrogenase A (hLDHA).
hLDHA is a key enzyme in the anaerobic glycolytic pathway, which is often upregulated in cancer cells (the Warburg effect). Inhibition of hLDHA can disrupt cancer cell metabolism and is a promising strategy in oncology drug development.
Signaling Pathway: Inhibition of Lactate Dehydrogenase A (hLDHA)
Caption: Proposed mechanism of action for derivatives of this compound as inhibitors of hLDHA in the anaerobic glycolysis pathway.
References
stability and storage conditions for 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone
An In-depth Technical Guide to the Stability and Storage of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the compound this compound. The information herein is intended to support researchers and drug development professionals in ensuring the integrity and reliability of their studies involving this molecule. Given the limited availability of specific stability data for this compound in published literature, this guide synthesizes information from general chemical principles, regulatory guidelines on stability testing, and data on structurally related molecules.
Recommended Storage Conditions
To maintain the chemical integrity of this compound, proper storage is crucial. The recommended storage condition for this compound is in a tightly sealed container, protected from moisture, and stored at room temperature.[1]
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | Avoids potential degradation from excessive heat. |
| Atmosphere | Sealed in dry | Protects from atmospheric moisture which could initiate hydrolysis. |
| Light | Protect from light | As a precautionary measure against potential photolytic degradation. |
Potential Degradation Pathways
The chemical structure of this compound, featuring a trifluoromethyl group and an aromatic ketone, suggests potential susceptibility to specific degradation pathways under stress conditions.
-
Hydrolysis : The trifluoromethyl (-CF3) group, while generally stable, can undergo hydrolysis under certain conditions, particularly at an alkaline pH, to form a carboxylic acid (-COOH) group.[2] This reaction would result in the formation of 4'-(carboxy)-biphenyl-4-yl-ethanone.
-
Oxidation : Aromatic ketones can be susceptible to oxidative degradation.[3][4][5] The biphenyl ring system or the ethanone moiety could be oxidized, leading to a variety of degradation products.
Caption: Potential degradation pathways for this compound.
Forced Degradation Studies
Forced degradation studies are essential for establishing the intrinsic stability of a compound, determining potential degradation pathways, and developing stability-indicating analytical methods.[6] These studies, as guided by the International Council for Harmonisation (ICH), involve subjecting the compound to stress conditions more severe than accelerated stability testing.[7][8][9][10][11]
Illustrative Data Presentation
While specific quantitative stability data for this compound is not publicly available, Table 2 provides an illustrative example of how results from a forced degradation study could be presented. The target for a forced degradation study is typically to achieve 5-20% degradation of the active pharmaceutical ingredient.[6][12][13]
Table 2: Illustrative Forced Degradation Data for this compound
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) |
| 0.1 M HCl | 24 hours | 60 °C | < 5% |
| 0.1 M NaOH | 8 hours | 60 °C | 15% |
| 3% H₂O₂ | 24 hours | Room Temp. | 10% |
| Thermal | 48 hours | 80 °C | < 5% |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 25 °C | < 5% |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocol for Forced Degradation
The following is a representative protocol for conducting a forced degradation study on this compound.
Objective: To investigate the degradation of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.
Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Volumetric flasks, pipettes, and vials
Analytical Method: A stability-indicating HPLC method with UV detection should be developed and validated. A mass spectrometer (LC-MS) can be used for the identification of degradation products.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at appropriate time points for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a stability chamber at 80°C.
-
At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples after exposure.
-
Data Analysis:
-
Calculate the percentage of degradation of this compound at each time point relative to a control sample.
-
Perform a mass balance analysis to ensure that the decrease in the main compound corresponds to the increase in degradation products.[13]
Experimental and Analytical Workflow
The process of conducting a stability study involves a logical sequence of steps from planning and execution to data analysis and interpretation.
Caption: General workflow for a forced degradation study.
Conclusion
While this compound is expected to be relatively stable under standard room temperature storage conditions when protected from moisture, this guide highlights its potential vulnerabilities to hydrolytic and oxidative degradation under stress conditions. For researchers and drug developers, it is imperative to conduct thorough stability studies, such as the forced degradation protocol outlined here, to understand the intrinsic stability of the molecule and to develop appropriate analytical methods for its quality control. The provided workflows and illustrative data serve as a robust framework for initiating such investigations.
References
- 1. This compound | 142557-76-4 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aminer.org [aminer.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. youtube.com [youtube.com]
- 11. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 12. resolvemass.ca [resolvemass.ca]
- 13. sgs.com [sgs.com]
Preliminary Biological Activity Screening of Trifluoromethylated Biphenyls: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary biological activity screening of trifluoromethylated biphenyls, a class of compounds with significant potential in drug discovery. The incorporation of the trifluoromethyl (CF3) group can substantially enhance the metabolic stability, lipophilicity, and binding affinity of biphenyl scaffolds, making them attractive candidates for developing novel therapeutic agents. This document outlines the core methodologies for screening their anticancer, antimicrobial, and anti-inflammatory activities, presents key quantitative data from existing literature, and visualizes relevant biological pathways and experimental workflows.
Anticancer Activity Screening
Trifluoromethylated biphenyls have demonstrated notable cytotoxic effects against various cancer cell lines. The preliminary assessment of their anticancer potential is crucial for identifying promising lead compounds.
Data Presentation: In Vitro Cytotoxicity of Trifluoromethylated Compounds
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several trifluoromethylated compounds, including biphenyl derivatives, against a panel of human cancer cell lines. These values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Hydroxylated Biphenyl | Compound 11 | Melanoma | 1.7 ± 0.5 | [1][2] |
| Hydroxylated Biphenyl | Compound 12 | Melanoma | 2.0 ± 0.7 | [1][2] |
| Isoxazole Derivative | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 | [3] |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[4][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | C32 (Melanoma) | 24.4 | [6] |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[4][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | A375 (Melanoma) | 24.4 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[7]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Trifluoromethylated biphenyl compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Culture cancer cells to ~80% confluency, harvest, and seed into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[5][8] Incubate for 24 hours to allow for cell attachment.[5][8]
-
Compound Treatment: Prepare serial dilutions of the trifluoromethylated biphenyl compounds in complete medium. The final DMSO concentration should not exceed 0.5%.[8] Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-treated (DMSO) and untreated cells as controls.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.[5][9]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
General workflow for in vitro cytotoxicity testing.
Antimicrobial Activity Screening
The unique electronic properties of the trifluoromethyl group can enhance the antimicrobial potency of biphenyl structures. Screening for activity against a panel of pathogenic bacteria and fungi is a key step in their evaluation.
Data Presentation: Antimicrobial Activity of Trifluoromethylated Compounds
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The following table presents MIC values for various trifluoromethyl-containing compounds.
| Compound Class | Specific Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Pyrazole Derivative | Compound 25 | Staphylococcus aureus (MRSA) | 0.78 | [12] |
| Pyrazole Derivative | Compound 18 | Staphylococcus aureus | 0.78-1.56 | [12] |
| Pyrazole Derivative | Compound 6 | Enterococcus faecium | 1.56 | [12] |
| Pyrazole Derivative | Compound 10 | Staphylococcus aureus | 3.12 | [12] |
| Sulfonimidamide | Compound 13 | Mycobacterium tuberculosis | 4-8 | [13] |
| Sulfonimidamide | Compound 15 | Mycobacterium tuberculosis | 4-8 | [13] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents in a liquid medium.[14][15][16]
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Trifluoromethylated biphenyl compounds (dissolved in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture the microbial strain overnight and then dilute the culture in fresh broth to achieve a standardized turbidity, typically a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.[15]
-
Inoculation: Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[17] Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.[14][16]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[15][16] This can be assessed visually or by measuring the optical density.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Broth microdilution - Wikipedia [en.wikipedia.org]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Methodological & Application
Application Note: High-Yield Synthesis of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone via Suzuki-Miyaura Coupling
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Biphenyl scaffolds are crucial structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl compounds due to its mild reaction conditions, tolerance of various functional groups, and consistently high yields.[1][2] This application note provides a detailed experimental protocol for the synthesis of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone, a key intermediate in pharmaceutical and materials science research. The described methodology utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-bromoacetophenone and 4-(trifluoromethyl)phenylboronic acid.
Reaction Principle
The catalytic cycle for the synthesis of this compound via the Suzuki-Miyaura coupling is initiated by the oxidative addition of the aryl halide (4-bromoacetophenone) to a Pd(0) complex. This is followed by transmetalation with the 4-(trifluoromethyl)phenylboronic acid, which is activated by a base. The final step is reductive elimination, which yields the desired biaryl product and regenerates the Pd(0) catalyst for the next cycle.[2]
Quantitative Data Summary
The following table summarizes the typical reaction parameters and expected outcomes for the synthesis of this compound based on established laboratory procedures for analogous compounds.
| Parameter | Value | Notes |
| Reactants | ||
| 4-Bromoacetophenone | 1.0 mmol | Limiting reagent. |
| 4-(Trifluoromethyl)phenylboronic acid | 1.2 mmol | Typically used in slight excess. |
| Catalyst | ||
| Palladium(II) Acetate (Pd(OAc)₂) | 2 mol% | Pre-catalyst, reduced in situ. |
| Triphenylphosphine (PPh₃) | 4 mol% | Ligand. |
| Base | ||
| Potassium Carbonate (K₂CO₃) | 2.0 mmol | A 2 M aqueous solution is commonly used. |
| Solvent | ||
| Toluene or DMF/H₂O (95:5) | 10 mL | Degassed prior to use. |
| Reaction Conditions | ||
| Temperature | 80-110 °C | Higher temperatures may be required for less reactive substrates.[3] |
| Reaction Time | 4-6 hours | Monitored by TLC or GC-MS. |
| Expected Outcome | ||
| Yield | 85-95% | Based on analogous reactions. |
| Purity | >95% | After purification by column chromatography. |
Experimental Protocol
Materials and Reagents:
-
4-Bromoacetophenone
-
4-(Trifluoromethyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 4-bromoacetophenone (1.0 mmol, 1.0 equiv), 4-(trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Under an inert atmosphere, add anhydrous toluene (10 mL) followed by a 2 M aqueous solution of potassium carbonate (1.0 mL, 2.0 mmol).[4]
-
Reaction: Stir the reaction mixture vigorously and heat to 80-90 °C for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).[4]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[4]
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.[4]
-
Characterization: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Synthesis of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone via Palladium-Catalyzed Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone is a valuable building block in medicinal chemistry and materials science. Its synthesis is efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This application note provides detailed protocols and selection criteria for palladium catalysts to facilitate the successful synthesis of this target compound. The described methodology focuses on the coupling of 4-bromoacetophenone with 4-(trifluoromethyl)phenylboronic acid, a common and effective route.
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction that proceeds with high functional group tolerance and typically affords high yields. The choice of palladium catalyst, ligand, base, and solvent system is crucial for optimizing the reaction efficiency, particularly when dealing with substrates bearing electron-withdrawing groups.
Reaction Principle
The synthesis of this compound is accomplished via the Suzuki-Miyaura cross-coupling of 4-bromoacetophenone and 4-(trifluoromethyl)phenylboronic acid. The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor. The catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (4-bromoacetophenone) to form an organopalladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (4-(trifluoromethyl)phenylboronic acid) transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biphenyl product, regenerating the palladium(0) catalyst.
Palladium Catalyst Selection
The selection of an appropriate palladium catalyst and ligand system is critical for achieving high yields and efficient conversion. For the coupling of an electron-deficient aryl bromide like 4-bromoacetophenone, bulky and electron-rich phosphine ligands are often preferred as they facilitate the oxidative addition and reductive elimination steps.
Commonly Used Palladium Catalysts and Pre-catalysts:
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: A widely used, air-stable catalyst that is effective for a broad range of Suzuki couplings.[1][2][3]
-
Palladium(II) Acetate [Pd(OAc)₂]: A common pre-catalyst that is reduced in situ to the active Pd(0) species. It is typically used in combination with a phosphine ligand.
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]: An efficient catalyst for a variety of cross-coupling reactions, known for its high activity and stability.
-
Buchwald Ligand-Based Pre-catalysts (e.g., XPhos Pd G2, SPhos Pd G2): These are highly active catalysts that are particularly effective for challenging couplings, including those involving electron-deficient substrates.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid derivatives, providing a guide for the synthesis of this compound.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Magnetic supported Pd(II)-N₂O₂ (0.25 mol%) | Na₂CO₃ | DMA | 140 | 24 | High Conversion | [4] |
| Pd(II) complex 7 (1 mol%) | KOH | Water | 100 | 1 | 94 | [5] |
| Pyridine-based Pd(II)-complex (0.25 mol%) | KOH | Water | 100-160 (MW) | 5 min | 96 | [6][7] |
| Pd@Bipy-PMO | K₂CO₃ | Water | 80 | - | 98 | [8] |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | >95 | [9] |
Experimental Protocols
Two representative protocols for the synthesis of this compound are provided below: a conventional heating method and a microwave-assisted method.
Protocol 1: Conventional Heating Method
Materials:
-
4-Bromoacetophenone (1.0 mmol, 199 mg)
-
4-(Trifluoromethyl)phenylboronic acid (1.2 mmol, 228 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask, add 4-bromoacetophenone, 4-(trifluoromethyl)phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Protocol 2: Microwave-Assisted Method
Materials:
-
4-Bromoacetophenone (1.0 mmol, 199 mg)
-
4-(Trifluoromethyl)phenylboronic acid (1.2 mmol, 228 mg)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (4 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a microwave process vial, combine 4-bromoacetophenone, 4-(trifluoromethyl)phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add the degassed solvent mixture of toluene, ethanol, and water.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for 15-30 minutes. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the synthesis.
References
- 1. catalysts.metalor.com [catalysts.metalor.com]
- 2. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] [commonorganicchemistry.com]
- 3. Tetrakis(triphenylphosphine)palladium(0) - Wikipedia [en.wikipedia.org]
- 4. ikm.org.my [ikm.org.my]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone is a key building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutic agents. Its unique structural features, combining a biphenyl scaffold with a trifluoromethyl ketone moiety, make it an attractive starting material for the development of potent and selective enzyme inhibitors. The trifluoromethyl group enhances metabolic stability, lipophilicity, and binding affinity of drug candidates, while the biphenyl structure provides a versatile framework for accessing various biologically relevant chemical spaces.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential kinase inhibitors.
Application: Synthesis of Covalent Reversible Kinase Inhibitors
A significant application of the aromatic trifluoromethyl ketone moiety is in the design of covalent reversible inhibitors of protein kinases. This functional group can act as a "warhead," forming a reversible covalent bond with a non-catalytic cysteine residue in the target protein. This mode of action can lead to high potency and selectivity. Kinases such as Fibroblast Growth Factor Receptor 4 (FGFR4) and Janus Kinase 3 (JAK3) have been successfully targeted using this strategy.
Target Focus: Fibroblast Growth Factor Receptor 4 (FGFR4)
FGFR4 is a receptor tyrosine kinase that, when aberrantly activated, plays a crucial role in the development and progression of various cancers, including hepatocellular carcinoma.[1][2][3] The FGF19-FGFR4 signaling pathway is implicated in cell proliferation, migration, and survival.[1][3] Therefore, selective inhibition of FGFR4 is a promising therapeutic strategy.
FGFR4 Signaling Pathway
The binding of the FGF19 ligand to FGFR4 and its co-receptor β-Klotho induces receptor dimerization and autophosphorylation of the intracellular kinase domain. This triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which promote cell proliferation and survival.
Experimental Protocols
A common strategy to synthesize kinase inhibitors from ketone building blocks is through the formation of heterocyclic scaffolds like pyrimidines. This can be achieved via a two-step process: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction.
Experimental Workflow: Synthesis of a Pyrimidine Derivative
Protocol 1: Synthesis of Chalcone Intermediate via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of this compound with a substituted aromatic aldehyde to yield a chalcone derivative.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol (95%)
-
Potassium hydroxide (KOH)
-
Deionized water
-
Hydrochloric acid (HCl), dilute solution
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Reflux condenser
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the selected aromatic aldehyde in a minimal amount of 95% ethanol with stirring.
-
In a separate beaker, prepare a 40% aqueous solution of potassium hydroxide.
-
Slowly add the aqueous KOH solution dropwise to the ethanolic solution of the ketone and aldehyde at room temperature with continuous stirring.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl until a precipitate is formed.
-
Filter the solid product using a Büchner funnel and wash thoroughly with cold deionized water until the washings are neutral.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Synthesis of Pyrimidine Derivative from Chalcone
This protocol details the cyclization of the synthesized chalcone with urea to form a pyrimidine derivative.
Materials:
-
Synthesized chalcone intermediate from Protocol 1
-
Urea
-
Ethanol (95%)
-
Potassium hydroxide (KOH)
-
Deionized water
-
Hydrochloric acid (HCl), dilute solution
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of the chalcone intermediate and 1.5 equivalents of urea in 95% ethanol.
-
Add a catalytic amount of a 40% aqueous potassium hydroxide solution to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Neutralize the solution with dilute HCl to precipitate the pyrimidine derivative.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to yield the purified pyrimidine derivative.
-
Confirm the structure of the final compound using spectroscopic techniques.
Quantitative Data
The trifluoromethylphenyl motif is present in numerous potent kinase inhibitors. The following table summarizes the inhibitory activities of some representative compounds against their respective kinase targets, illustrating the potential for derivatives of this compound.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| o-amino-arylurea derivative | KDR | 68.9 | [4] |
| Trifluoromethyl pyrimidine derivative | FGFR4 | 33 | |
| N-trifluoromethylpyrazole derivative | CHK1 | <10 | [5] |
| 2-anilinoquinoline derivative | SGK1 | 50-100 |
Note: The IC₅₀ values presented are for structurally related compounds and serve as a general indication of the potential potency that can be achieved with trifluoromethyl-containing scaffolds.
Conclusion
This compound is a valuable and versatile building block for the synthesis of medicinally relevant compounds, particularly kinase inhibitors. The provided protocols for the synthesis of chalcone and pyrimidine derivatives offer a straightforward route to novel heterocyclic compounds with therapeutic potential. The unique properties conferred by the trifluoromethyl group make this starting material a compelling choice for drug discovery programs aimed at developing potent and selective enzyme inhibitors for the treatment of cancer and other diseases.
References
- 1. [PDF] Development of a Synthesis of Kinase Inhibitor AKN028 | Semantic Scholar [semanticscholar.org]
- 2. rjptonline.org [rjptonline.org]
- 3. ijres.org [ijres.org]
- 4. impactfactor.org [impactfactor.org]
- 5. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone is a key chemical intermediate in the development of targeted kinase inhibitors. Its unique structure, featuring a trifluoromethyl group, a biphenyl scaffold, and a reactive ketone moiety, makes it a valuable building block for synthesizing potent and selective inhibitors of critical oncogenic kinases. The trifluoromethyl group often enhances binding affinity and improves pharmacokinetic properties, while the biphenyl structure provides a rigid backbone for molecular scaffolding. The ketone functional group can act as a "warhead," enabling the synthesis of covalent reversible inhibitors that form a stable but reversible bond with a cysteine residue in the kinase's active site. This application note details the use of this compound in the synthesis of inhibitors targeting Fibroblast Growth Factor Receptor 4 (FGFR4) and Janus Kinase 3 (JAK3), providing experimental protocols and summarizing key activity data.
Kinase Targets and Signaling Pathways
Fibroblast Growth Factor Receptor 4 (FGFR4)
FGFR4 is a receptor tyrosine kinase that, when activated by its ligand FGF19, plays a crucial role in cell proliferation, differentiation, and metabolism.[1] Dysregulation of the FGF19-FGFR4 signaling axis is a known driver in the progression of certain cancers, particularly hepatocellular carcinoma.[1][2] Inhibitors targeting FGFR4 can block downstream signaling cascades, such as the RAS-RAF-MAPK and PI3K-AKT pathways, thereby inhibiting tumor growth.[2][3] The trifluoromethyl ketone moiety can be exploited to form a covalent reversible bond with a non-catalytic cysteine residue in FGFR4, leading to potent and selective inhibition.[4]
References
- 1. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of the Ethanone Group on 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone
These application notes provide detailed protocols for the chemical modification of the ethanone group on 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone. The described derivatizations—reduction to an alcohol, reductive amination, Wittig reaction, and aldol condensation—are fundamental transformations in medicinal chemistry and drug development for generating novel analogues with potentially altered pharmacological profiles.
Target Molecule: this compound CAS Number: 142557-76-4[1][2] Appearance: White to gray solid[3] Melting Point: 122-123 °C[3]
Reduction of the Ethanone to a Secondary Alcohol
Application: The reduction of the ketone to a secondary alcohol introduces a hydroxyl group, which can act as a hydrogen bond donor and acceptor, potentially altering the binding affinity and selectivity of the molecule for its biological target. The resulting alcohol can also serve as a handle for further functionalization, such as esterification or etherification. A common and mild reducing agent for this transformation is sodium borohydride (NaBH₄)[4][5].
Reaction Scheme:
Caption: Reduction of this compound to the corresponding secondary alcohol.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 g, 3.6 mmol) in methanol (20 mL) in a 50 mL round-bottom flask, cool the mixture to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (0.27 g, 7.2 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of water (10 mL). Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL), then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to afford the desired alcohol.
Quantitative Data:
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Reaction Time | 2-3 hours |
| ¹H NMR | Consistent with the formation of the secondary alcohol |
| Mass Spec (ESI+) | m/z = 281.1 [M+H]⁺ |
Reductive Amination to Form a Secondary Amine
Application: Reductive amination is a versatile method to introduce amine functionalities.[5] This transformation converts the carbonyl group into a C-N bond, which is a common feature in many biologically active compounds. The resulting amine can be further derivatized to explore structure-activity relationships.
Reaction Scheme:
Caption: Reductive amination of the ethanone with a primary amine.
Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 g, 3.6 mmol) and a primary amine (e.g., benzylamine, 0.42 mL, 3.8 mmol) in anhydrous dichloromethane (20 mL).
-
Imine Formation: Add titanium(IV) isopropoxide (1.2 mL, 4.0 mmol) and stir the mixture at room temperature for 4 hours to facilitate imine formation.
-
Reduction: Add sodium cyanoborohydride (0.34 g, 5.4 mmol) to the reaction mixture and stir at room temperature overnight.
-
Quenching and Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL). Stir vigorously for 30 minutes.
-
Filtration and Extraction: Filter the mixture through a pad of Celite, washing with dichloromethane. Separate the organic layer of the filtrate and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: 5-10% methanol in dichloromethane) to yield the desired secondary amine.
Quantitative Data (Example with Benzylamine):
| Parameter | Value |
| Yield | 60-75% |
| Purity (by HPLC) | >97% |
| Reaction Time | 16-24 hours |
| ¹H NMR | Consistent with the formation of the N-benzyl amine |
| Mass Spec (ESI+) | m/z = 370.1 [M+H]⁺ |
Wittig Reaction to Form an Alkene
Application: The Wittig reaction is a powerful method for synthesizing alkenes from carbonyl compounds.[6] This reaction allows for the introduction of a carbon-carbon double bond, which can be a key structural motif in various drug molecules, or serve as a precursor for further transformations such as hydrogenation, epoxidation, or dihydroxylation.
Reaction Scheme:
Caption: Wittig olefination of the ethanone to form a terminal alkene.
Experimental Protocol:
-
Ylide Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.54 g, 4.3 mmol) in anhydrous tetrahydrofuran (THF, 20 mL). Cool the suspension to 0 °C and add n-butyllithium (1.6 M in hexanes, 2.7 mL, 4.3 mmol) dropwise. Stir the resulting orange-red solution at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Reaction with Ketone: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 g, 3.6 mmol) in anhydrous THF (10 mL) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC for the disappearance of the ketone.
-
Quenching and Workup: Quench the reaction with saturated aqueous ammonium chloride solution (15 mL).
-
Extraction: Extract the mixture with diethyl ether (3 x 25 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (25 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the solution. Purify the crude product by column chromatography on silica gel (eluent: 100% hexanes) to obtain the desired alkene.
Quantitative Data:
| Parameter | Value |
| Yield | 70-85% |
| Purity (by GC-MS) | >95% |
| Reaction Time | 12-18 hours |
| ¹H NMR | Shows characteristic signals for vinyl protons |
| Mass Spec (GC-MS) | m/z = 276.1 [M]⁺ |
Aldol Condensation to Synthesize a Chalcone Derivative
Application: The Claisen-Schmidt condensation, a type of aldol condensation, between an aromatic ketone and an aromatic aldehyde produces a chalcone (an α,β-unsaturated ketone).[7] Chalcones are a class of compounds with a wide range of biological activities and serve as important intermediates for the synthesis of flavonoids and other heterocyclic compounds.
Reaction Scheme:
References
- 1. This compound-Discovery-Shanghai Heat-biochem Co., Ltd-Shanghai Heat-biochem Co., Ltd [heat-biochem.com]
- 2. This compound | 142557-76-4 [chemicalbook.com]
- 3. This compound CAS#: 142557-76-4 [m.chemicalbook.com]
- 4. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
Application Notes and Protocols for the Synthesis of Triaryl-ethanone Derivatives via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note details the reaction of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone with a variety of arylboronic acids to synthesize a diverse library of triaryl-ethanone derivatives. These products, incorporating the trifluoromethylphenyl moiety, are of significant interest in medicinal chemistry and drug discovery. The trifluoromethyl group is a well-established bioisostere for a methyl group but with profoundly different electronic properties.[1][2] Its strong electron-withdrawing nature can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[1][2]
The synthesis of these complex biaryl and triaryl structures is crucial for the development of new therapeutic agents. The Suzuki-Miyaura reaction provides a robust and versatile method for creating these scaffolds.[3]
Reaction Principle
The reaction proceeds via a palladium-catalyzed cross-coupling of an aryl halide (or triflate) with an arylboronic acid in the presence of a base. In this specific application, this compound, which can be synthesized from precursors like 4-bromoacetophenone and 4-(trifluoromethyl)phenylboronic acid, is further functionalized through the coupling of its remaining aryl halide moiety with various arylboronic acids. The catalytic cycle, a well-established mechanism in organic chemistry, involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronate species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids to produce derivatives related to this compound. While specific data for a wide range of arylboronic acids with this exact substrate is not consolidated in a single source, the data presented is compiled from reactions with analogous substrates and represents typical outcomes.
Table 1: Suzuki-Miyaura Coupling of 4-Bromoacetophenone with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 92 | [4] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 90 | 6 | 85 | Similar to[4] |
| 3 | 4-Chlorophenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 90 | [5] |
| 4 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 12 | 88 | [5] |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 100 | 16 | 89 | [6] |
Table 2: Suzuki-Miyaura Coupling of 1-Bromo-4-(trifluoromethyl)benzene with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | [7] |
| 2 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 90 | 8 | 87 | [5] |
| 3 | 4-Cyanophenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 91 | [5] |
| 4 | 2-Naphthylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 14 | 93 | [7] |
| 5 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 94 | [7] |
Experimental Protocols
Below are detailed protocols for the synthesis of the starting material, this compound, and its subsequent reaction with a representative arylboronic acid.
Protocol 1: Synthesis of this compound
This protocol describes a typical Suzuki-Miyaura reaction to synthesize the biphenyl starting material.
Materials:
-
4-Bromoacetophenone
-
4-(Trifluoromethyl)phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add 4-bromoacetophenone (1.0 mmol, 1.0 equiv.), 4-(trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) via syringe.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Reaction of this compound with an Arylboronic Acid
This protocol outlines the subsequent Suzuki-Miyaura coupling to generate a triaryl-ethanone derivative. For this example, we will use 4-methoxyphenylboronic acid.
Materials:
-
This compound (assuming a bromo-substituted precursor)
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube, combine 1-(4'-bromo-4-biphenylyl)ethanone (a hypothetical precursor for this example, 1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.5 mmol, 1.5 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the desired 1-(4'-(trifluoromethyl)-4-(4-methoxyphenyl)-[1,1'-biphenyl]-4-yl)ethanone.
Visualizations
The following diagrams illustrate the key processes involved in the synthesis.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura synthesis.
Applications in Drug Development
The triaryl-ethanone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. The incorporation of a trifluoromethyl group can significantly enhance the pharmacological properties of these compounds. For example, trifluoromethylated compounds often exhibit increased metabolic stability due to the strength of the C-F bond, which resists enzymatic cleavage.[1] Furthermore, the high electronegativity of the trifluoromethyl group can lead to altered electronic properties of the molecule, potentially improving its binding affinity to target proteins.[1][2]
Derivatives of this compound are being investigated for a range of therapeutic applications, including as anti-inflammatory agents, kinase inhibitors, and for the treatment of neurodegenerative diseases. The synthetic route described herein provides a versatile platform for the generation of a diverse library of these compounds, facilitating structure-activity relationship (SAR) studies and the identification of lead candidates for further development.[8][9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Construction of a Quantitative Structure Activity Relationship (QSAR) Model to Predict the Absorption of Cephalosporins in Zebrafish for Toxicity Study [frontiersin.org]
- 7. Synthesis of Trifluoromethyl-Substituted Di- and Terphenyls by Site-Selective Suzuki-Miyaura Reactions of 1,4-Dibromo-2-trifluoromethyl-benzene. | Semantic Scholar [semanticscholar.org]
- 8. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of quantitative structure-activity relationships and its application in rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative structure activity relationship (QSAR) modeling study of some novel thiazolidine 4-one derivatives as potent anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Gram-Scale Synthesis of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone: An Application Note and Protocol
Introduction
1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone is a key intermediate in the synthesis of various pharmaceuticals and materials. Its biphenyl scaffold with a trifluoromethyl group makes it a valuable building block in drug discovery and development. This application note provides a detailed protocol for the gram-scale synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. The procedure is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
The synthesis involves the palladium-catalyzed cross-coupling of 4-bromoacetophenone and 4-(trifluoromethyl)phenylboronic acid. This method is known for its high efficiency and tolerance to a wide range of functional groups.
Reaction Principle
The core of this synthesis is the Suzuki-Miyaura coupling, a versatile carbon-carbon bond-forming reaction. The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and finally, reductive elimination to yield the desired biphenyl product and regenerate the palladium(0) catalyst.
Experimental Protocol
This protocol details the gram-scale synthesis, purification, and characterization of this compound.
Materials and Equipment
Reagents:
-
4-Bromoacetophenone
-
4-(Trifluoromethyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
n-Propanol
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask (250 mL or appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
-
FT-IR spectrometer
Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromoacetophenone (e.g., 5.0 g, 1.0 equiv), 4-(trifluoromethyl)phenylboronic acid (1.2-1.5 equiv), and n-propanol (50-100 mL).
-
Catalyst and Base Addition: To the stirred mixture, add palladium(II) acetate (0.01-0.02 equiv) and triphenylphosphine (0.02-0.04 equiv). Prepare a 2 M aqueous solution of sodium carbonate and add a sufficient volume to have 2.0-3.0 equivalents of the base.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 97-100 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 4:1 hexanes:ethyl acetate). The reaction is typically complete within 1-4 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add deionized water (50 mL) and ethyl acetate (50 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification
-
Recrystallization: The crude product can be purified by recrystallization. A common solvent system for biphenyl compounds is ethanol or a mixture of ethanol and water.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol. .
-
-
Column Chromatography (Alternative): If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be employed.
Characterization
The purified product should be a white to off-white solid. The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value (122-123 °C).[1]
-
¹H NMR, ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight (264.24 g/mol ).[2]
-
FT-IR: To identify characteristic functional groups.
Data Presentation
| Parameter | Value |
| Reactants | |
| 4-Bromoacetophenone | 5.0 g (25.1 mmol, 1.0 equiv) |
| 4-(Trifluoromethyl)phenylboronic acid | 5.72 g (30.1 mmol, 1.2 equiv) |
| Palladium(II) acetate | 56 mg (0.25 mmol, 0.01 equiv) |
| Triphenylphosphine | 132 mg (0.50 mmol, 0.02 equiv) |
| Sodium carbonate (2M aq. solution) | 37.7 mL (75.3 mmol, 3.0 equiv) |
| Solvent | |
| n-Propanol | 100 mL |
| Reaction Conditions | |
| Temperature | Reflux (~97-100 °C) |
| Reaction Time | 1-4 hours |
| Product | |
| Theoretical Yield | 6.63 g |
| Physical Properties | |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₅H₁₁F₃O |
| Molecular Weight | 264.24 g/mol [2] |
| Melting Point | 122-123 °C[1] |
Mandatory Visualization
Caption: Experimental workflow for the gram-scale synthesis of this compound.
References
Application Notes and Protocols: Utilizing 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone for High-Fluorine-Content Poly(aryl ether ketone)s
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the prospective use of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone in the synthesis of novel poly(aryl ether ketone)s (PAEKs) with a high fluorine content. The incorporation of the trifluoromethyl-biphenyl moiety is anticipated to impart desirable properties such as enhanced thermal stability, improved solubility, low dielectric constants, and hydrophobicity to the resulting polymers. These characteristics are highly sought after in advanced materials for microelectronics, aerospace applications, and specialized coatings.
While this compound is not a direct monomer for polymerization, it can be chemically modified to create a novel bisphenol monomer. This document outlines a proposed synthetic pathway for this monomer and its subsequent polymerization.
Synthesis of a Novel Bisphenol Monomer
A hypothetical, yet chemically sound, multi-step synthesis is proposed to convert this compound into a polymerizable bisphenol monomer: 4,4''-dihydroxy-4'-(trifluoromethyl)-p-terphenyl, herein referred to as TFBP-diol.
Experimental Workflow for TFBP-diol Synthesis
Caption: Synthetic workflow for TFBP-diol monomer.
Experimental Protocol: Synthesis of TFBP-diol
Step 1: Bromination of this compound
-
Dissolve this compound (1.0 eq) in a mixture of glacial acetic acid and hydrobromic acid.
-
Slowly add a solution of bromine (1.1 eq) in acetic acid to the mixture at room temperature while stirring.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and pour it into ice water.
-
Filter the precipitate, wash with water until neutral, and dry under vacuum to obtain the brominated intermediate.
Step 2: Suzuki Coupling
-
To a degassed solution of the brominated intermediate (1.0 eq) and 4-methoxyphenylboronic acid (2.2 eq) in a 2:1 mixture of toluene and ethanol, add a 2M aqueous solution of potassium carbonate (4.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 12-18 hours, monitoring by TLC.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Demethylation
-
Dissolve the product from Step 2 in anhydrous dichloromethane under a nitrogen atmosphere and cool to 0°C.
-
Slowly add a solution of boron tribromide (BBr3) (3.0 eq) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Cool the reaction to 0°C and quench by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude TFBP-diol.
Step 4: Purification
-
Purify the crude TFBP-diol by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the final high-purity TFBP-diol monomer.
Polymerization of TFBP-diol
The synthesized TFBP-diol can be polymerized with a difluorinated aromatic ketone, such as 4,4′-difluorobenzophenone, via a nucleophilic aromatic substitution polycondensation reaction to yield a high-fluorine-content poly(aryl ether ketone), designated as TFBP-PAEK.
Experimental Workflow for TFBP-PAEK Synthesis
Caption: Polymerization workflow for TFBP-PAEK.
Experimental Protocol: Synthesis of TFBP-PAEK
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add TFBP-diol (1.0 eq), 4,4′-difluorobenzophenone (1.0 eq), anhydrous potassium carbonate (1.5 eq), N-methyl-2-pyrrolidone (NMP), and toluene.
-
Heat the mixture to 140-150°C for 2-4 hours to azeotropically remove water with toluene.
-
After the removal of water, distill off the toluene and raise the reaction temperature to 180-190°C.
-
Maintain the reaction at this temperature for 8-12 hours under a gentle flow of nitrogen, monitoring the increase in viscosity.
-
Cool the viscous solution to room temperature and dilute with NMP.
-
Pour the polymer solution into a stirred mixture of methanol and water to precipitate the fibrous polymer.
-
Filter the polymer and wash it thoroughly with hot water and then with methanol to remove residual salts and solvent.
-
Dry the final TFBP-PAEK polymer in a vacuum oven at 120°C for 24 hours.
Expected Properties of TFBP-PAEK
Based on existing literature for similar fluorinated poly(aryl ether ketone)s, the following properties can be anticipated for the novel TFBP-PAEK.[1][2][3][4]
| Property | Expected Value |
| Thermal Stability | |
| Glass Transition Temperature (Tg) | 220 - 260 °C |
| 5% Weight Loss Temperature (Td5) | > 500 °C (in N2) |
| Mechanical Properties | |
| Tensile Strength | 70 - 100 MPa |
| Young's Modulus | 2.0 - 3.5 GPa |
| Elongation at Break | 10 - 40 % |
| Dielectric Properties | |
| Dielectric Constant (1 MHz) | 2.5 - 2.8 |
| Solubility | Good solubility in aprotic polar solvents (NMP, DMAc, DMF) and some chlorinated solvents (chloroform, dichloromethane). |
| Water Absorption | < 0.3 % |
Characterization of TFBP-diol and TFBP-PAEK
Standard analytical techniques should be employed to characterize the synthesized monomer and polymer:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure of the TFBP-diol monomer and the TFBP-PAEK polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the monomer and polymer.
-
Mass Spectrometry (MS): To confirm the molecular weight of the TFBP-diol monomer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the TFBP-PAEK polymer.
-
Thermal Analysis (TGA/DSC): To evaluate the thermal stability and glass transition temperature of the polymer.
-
Mechanical Testing: To measure the tensile properties of films cast from the polymer solution.
-
Dielectric Analysis: To determine the dielectric constant and loss tangent of the polymer films.
These application notes provide a comprehensive, albeit prospective, guide for leveraging this compound in the development of high-performance, fluorine-rich polymers. The proposed methodologies are grounded in established chemical principles and existing literature on fluorinated poly(aryl ether ketone)s. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental findings.
References
Revolutionizing Biphenyl Synthesis: Advanced Protocols for Monitoring Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly for the construction of biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] Efficient and reliable monitoring of this reaction is crucial for optimizing reaction conditions, ensuring complete conversion, maximizing yields, and gaining mechanistic insights. This document provides detailed application notes and protocols for state-of-the-art methods to monitor the progress of Suzuki coupling reactions in real-time and through discrete sampling, enabling researchers to accelerate discovery and development.
Introduction to Suzuki Coupling and the Need for In-Process Monitoring
The palladium-catalyzed Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron species (typically a boronic acid or ester) and an organohalide.[3] The synthesis of biphenyls, a key structural motif, relies heavily on this versatile transformation.[4][5] Monitoring the reaction progress is essential to determine the endpoint, identify potential side reactions, and build robust kinetic models for process scale-up. This guide details several powerful analytical techniques for this purpose.
Analytical Techniques for Reaction Monitoring
A variety of analytical methods can be employed to track the consumption of starting materials and the formation of the biphenyl product. The choice of technique often depends on the specific reaction conditions, the chemical properties of the reactants and products, and the available instrumentation.
2.1. Thin-Layer Chromatography coupled with Compact Mass Spectrometry (TLC-CMS)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for qualitative reaction monitoring.[6] When coupled with a compact mass spectrometer (CMS), it provides structural information and mass confirmation directly from the TLC plate, eliminating the need for laborious sample preparation like scraping, extraction, and reconstitution.[6]
2.2. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful quantitative technique that offers high resolution and sensitivity for separating and quantifying reaction components.[7][8] It is well-suited for monitoring the disappearance of starting materials and the appearance of the product, allowing for the determination of reaction kinetics and purity profiles.
2.3. Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS provides excellent separation and identification capabilities.[9][10] It is a highly sensitive method for monitoring reaction progress and identifying byproducts.
2.4. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an inherently quantitative technique that provides detailed structural information about all species in the reaction mixture.[11][12] Benchtop NMR spectrometers have made this powerful technique more accessible for routine reaction monitoring.[11] In particular, ¹⁹F NMR can be a highly effective tool when a fluorine atom is present in one of the reactants or products.[1][11]
2.5. In-situ Spectroscopic Methods: Raman Spectroscopy
In-situ (or real-time) monitoring techniques provide continuous data on the reaction progress without the need for sampling. Raman spectroscopy is particularly well-suited for this, as it can be performed directly in the reaction vessel using a fiber-optic probe.[13][14][15] It offers insights into reaction kinetics and can detect the formation and consumption of key species in real-time.[13]
Quantitative Data Summary
The following table summarizes representative data from monitoring Suzuki coupling reactions for biphenyl synthesis using various techniques. This data is illustrative and will vary depending on the specific substrates, catalyst system, and reaction conditions.
| Monitoring Technique | Analyte | Time Point | Conversion/Yield (%) | Reference |
| ¹⁹F NMR Spectroscopy | 1-bromo-4-(trifluoromethyl)benzene | 10 min | ~50 | [11] |
| 30 min | ~80 | [11] | ||
| 60 min | >95 | [11] | ||
| In-situ Raman Spectroscopy | 4-acetylbiphenyl | 135 s | Reaction Complete | [13] |
| HPLC | 4-bromo-3-methylaniline to biphenyl derivative | Not Specified | 81% (overall yield) | [16] |
| GC-MS | 1-Iodo-4-nitrobenzene | Various | Used for kinetic studies | [10] |
| TLC-CMS | 4-bromoaniline to 4-aminobiphenyl | Real-time | Qualitative monitoring | [6] |
Experimental Protocols
4.1. Protocol for TLC-CMS Monitoring
This protocol is adapted for the synthesis of 4-aminobiphenyl.[6]
Materials:
-
Merck TLC Silica gel 60 F₂₅₄ aluminum plates
-
Developing chamber
-
Benzene (or a less toxic alternative like toluene/ethyl acetate mixtures)
-
UV lamp (254 nm)
-
Advion expression CMS with Plate Express™ or similar TLC-MS interface
-
Elution solvent: 0.1% formic acid in methanol
Procedure:
-
TLC Plate Preparation: Cut the TLC plate to a suitable size (e.g., 10x10 cm). Bake the plate at 100°C for 10 minutes to remove moisture.[6]
-
Sample Spotting: At various time points, withdraw a small aliquot (e.g., 2 µL) of the reaction mixture and spot it 1 cm from the bottom of the TLC plate.[6]
-
Plate Development: Add the developing solvent (e.g., benzene) to the developing chamber to a level of 0.5 cm. Seal the chamber and allow it to equilibrate for 30 minutes. Place the spotted TLC plate in the chamber and allow the solvent front to move up the plate until it is 1 cm from the top.[6]
-
Visualization: Remove the plate and visualize the spots under a UV lamp at 254 nm.[6] The reactant (4-bromoaniline) and product (4-aminobiphenyl) will have different Rf values (e.g., 0.15 and 0.1, respectively).[6]
-
CMS Analysis: Perform the TLC/CMS analysis using a solvent of 0.1% formic acid in methanol for elution from the TLC plate directly into the mass spectrometer.[6] Acquire the mass spectra for the reactant and product spots to confirm their identities.[6]
4.2. Protocol for HPLC Monitoring
This is a general protocol that can be adapted for various biphenyl syntheses.
Materials:
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water, with additives like TFA or formic acid)
-
Quenching solution (e.g., acetonitrile or methanol)
-
Internal standard (optional, for precise quantification)
Procedure:
-
Method Development: Develop an HPLC method that provides good separation between the starting materials, product, and any significant impurities.
-
Reaction Sampling and Quenching: At designated time points, withdraw a small, precise aliquot (e.g., 50 µL) of the reaction mixture.[7] Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of the quenching solution.[7] This solution may contain an internal standard.
-
Sample Preparation: Filter the quenched sample through a syringe filter (e.g., 0.22 µm) to remove any particulate matter before injection into the HPLC.
-
Analysis: Inject the prepared sample into the HPLC system.
-
Data Analysis: Integrate the peak areas of the starting materials and the product. Calculate the percent conversion and yield based on calibration curves or relative response factors.
4.3. Protocol for GC-MS Monitoring
This protocol is suitable for volatile biphenyl derivatives.
Materials:
-
GC-MS system with a suitable column (e.g., non-polar capillary column)
-
Carrier gas (e.g., Helium)
-
Quenching/extraction solvent (e.g., ethyl acetate)
-
Internal standard (optional)
Procedure:
-
Method Development: Develop a GC method with a temperature program that effectively separates the reactants, product, and byproducts.
-
Reaction Sampling and Quenching: At specified time intervals, withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture and immediately quench it in a vial containing a suitable solvent like ethyl acetate and an internal standard.[9] A small amount of water or dilute acid can also be added to stop the reaction.[9]
-
Sample Preparation: The quenched sample can be directly injected into the GC-MS or may require further dilution.
-
Analysis: Inject the sample into the GC-MS. The mass spectrometer will help in identifying the peaks based on their mass-to-charge ratio.
-
Data Analysis: Plot the concentration or peak area of reactants and products as a function of time to determine the reaction kinetics.[9]
4.4. Protocol for Benchtop ¹⁹F NMR Monitoring
This protocol is exemplified by the nickel-catalyzed Suzuki coupling of 1-bromo-4-(trifluoromethyl)benzene and phenylboronic acid.[11]
Materials:
-
Benchtop NMR spectrometer (e.g., NMReady-60PRO)
-
NMR tubes
Procedure:
-
Reaction Setup: Set up the Suzuki coupling reaction as per the desired synthetic protocol.
-
Sampling: At specific time intervals, withdraw an equal volume of the reaction mixture and place it directly into an NMR tube.[11] No workup or use of deuterated solvents is necessary if the instrument can lock onto a proton signal.[11]
-
NMR Acquisition: Acquire the ¹⁹F NMR spectrum. The signal for the starting material (1-bromo-4-(trifluoromethyl)benzene) will appear at a different chemical shift (e.g., -63.0 ppm) than the product (4-(trifluoromethyl)biphenyl) (e.g., -62.7 ppm).[11]
-
Data Analysis: Integrate the signals corresponding to the starting material and the product. The ratio of the integrals will give the relative amounts of each species, allowing for the calculation of percent conversion over time.[11]
Visualizing Workflows and Pathways
5.1. Suzuki-Miyaura Catalytic Cycle
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[3]
5.2. Experimental Workflow for HPLC/GC-MS Monitoring
References
- 1. mdpi.com [mdpi.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. asianpubs.org [asianpubs.org]
- 6. shoko-sc.co.jp [shoko-sc.co.jp]
- 7. benchchem.com [benchchem.com]
- 8. vapourtec.com [vapourtec.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. azom.com [azom.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.aip.org [pubs.aip.org]
- 16. pubs.acs.org [pubs.acs.org]
functional group tolerance in the synthesis of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone is a key building block in medicinal chemistry and materials science, frequently utilized in the synthesis of bioactive compounds and functional materials. The biphenyl scaffold, coupled with the electron-withdrawing trifluoromethyl group and the synthetically versatile acetyl group, makes it a valuable intermediate. The most common and efficient method for the synthesis of this and related biaryl compounds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is renowned for its mild conditions and remarkable tolerance to a wide array of functional groups, making it a cornerstone of modern organic synthesis.[1][2][3][4][5][6]
This document provides detailed application notes on the functional group tolerance in the Suzuki-Miyaura coupling for the synthesis of this compound, along with a comprehensive experimental protocol.
Functional Group Tolerance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling exhibits exceptional functional group tolerance, a key reason for its widespread use in complex molecule synthesis.[1][2] The reaction is compatible with a diverse range of functionalities on both the organoboron reagent and the organohalide. This tolerance obviates the need for extensive protecting group strategies, thus streamlining synthetic routes.
Below is a summary of the compatibility of various functional groups with the typical conditions used for the synthesis of this compound.
| Functional Group Category | Specific Examples | Compatibility | Notes |
| Carbonyls | Ketones (acetyl), Aldehydes, Esters, Amides | High | The acetyl group on the 4-acetylphenylboronic acid is well-tolerated.[6][7] |
| Electron-withdrawing | Trifluoromethyl (-CF3), Nitro (-NO2), Cyano (-CN) | High | The trifluoromethyl group on 1-bromo-4-(trifluoromethyl)benzene is stable under Suzuki conditions. |
| Electron-donating | Alkoxy (e.g., -OCH3), Alkyl (-CH3) | High | Generally well-tolerated and can sometimes enhance reaction rates. |
| Halogens | Fluoro (-F), Chloro (-Cl) | High | While aryl bromides and iodides are more reactive, aryl chlorides can also be used with appropriate catalyst systems.[2][4] |
| Acids & Alcohols | Carboxylic acids (-COOH), Phenols (-OH), Alcohols (-OH) | Moderate to High | Can be compatible, but the acidic proton may require the use of a stronger base or protection in some cases.[4][8] |
| Nitrogen-containing | Amines (-NH2), Anilines, Pyridines, Indoles | Moderate | Primary and secondary amines can sometimes coordinate to the palladium catalyst, potentially inhibiting the reaction.[8] Protection of the amine or use of specialized catalyst systems may be necessary. |
| Sulfur-containing | Thiols (-SH), Thioethers (-SR) | Low to Moderate | Thiols are known to poison palladium catalysts.[9] Thioethers are generally more compatible, but care must be taken.[10] |
| Sterically Hindered Groups | Ortho-substituted rings | Moderate | Steric hindrance can slow down or inhibit the reaction. The choice of a bulky, electron-rich phosphine ligand can often overcome this issue. |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction between 4-acetylphenylboronic acid and 1-bromo-4-(trifluoromethyl)benzene.
Materials and Reagents
-
4-Acetylphenylboronic acid
-
1-Bromo-4-(trifluoromethyl)benzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Nitrogen or Argon gas
Equipment
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., Schlenk line or nitrogen balloon)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-acetylphenylboronic acid (1.0 eq), 1-bromo-4-(trifluoromethyl)benzene (1.2 eq), and potassium carbonate (2.0 eq).
-
The flask is then evacuated and backfilled with an inert gas (nitrogen or argon) three times.
-
Under the inert atmosphere, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).
-
-
Solvent Addition and Reaction:
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) to the flask via a syringe.
-
The reaction mixture is then heated to reflux (typically 80-100 °C) with vigorous stirring.
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel.
-
A gradient of ethyl acetate in hexane is typically used as the eluent to isolate the pure this compound.
-
The fractions containing the product are collected and the solvent is evaporated to yield the final product as a solid.
-
-
Characterization:
-
The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined.
-
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
- 7. www1.udel.edu [www1.udel.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Intramolecular Catalyst Transfer on a Variety of Functional Groups between Benzene Rings in a Suzuki-Miyaura Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assay Development Using 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone and its derivatives represent a class of compounds with significant potential in drug discovery. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity to biological targets. Biphenyl structures are common scaffolds in molecules targeting pathways involved in inflammation and cancer. These application notes provide a framework for the in vitro evaluation of these derivatives, focusing on their potential anti-inflammatory and cytotoxic activities. The protocols herein describe standard assays to quantify their effects on cyclooxygenase-2 (COX-2) activity and cancer cell viability.
Application Note 1: Evaluation of Anti-Inflammatory Activity through COX-2 Inhibition
The cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, converting arachidonic acid into prostaglandins. Two isoforms, COX-1 and COX-2, have been identified. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is elevated during inflammation and in various cancers. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Derivatives of this compound may act as potent and selective COX-2 inhibitors.
Hypothesized Signaling Pathway for COX-2 Inhibition
The diagram below illustrates the signaling pathway leading to the production of prostaglandins and the point of inhibition by the test compounds.
Data Presentation: COX-2 Inhibition
The inhibitory activity of the derivatives is quantified by determining their half-maximal inhibitory concentration (IC50). The following table presents representative data for a series of hypothetical derivatives.
| Compound ID | Derivative | IC50 for COX-1 (µM) | IC50 for COX-2 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| TBED-001 | This compound | > 100 | 0.5 ± 0.07 | > 200 |
| TBED-002 | (Derivative with -OH substitution) | 85.3 ± 9.1 | 0.2 ± 0.03 | 426.5 |
| TBED-003 | (Derivative with -NH2 substitution) | 92.1 ± 11.5 | 0.8 ± 0.11 | 115.1 |
| Celecoxib | (Positive Control) | 15.0 ± 2.5 | 0.05 ± 0.008 | 300 |
Application Note 2: Assessment of Cytotoxic Activity Against Cancer Cell Lines
Many anti-inflammatory agents also exhibit anticancer properties. The overexpression of COX-2 is implicated in the pathogenesis of several cancers, suggesting that COX-2 inhibitors could be effective anticancer agents. The cytotoxic effects of this compound derivatives can be evaluated against a panel of human cancer cell lines to determine their potential as cancer therapeutics. A common mechanism of action for cytotoxic compounds is the induction of apoptosis (programmed cell death).
Hypothesized Signaling Pathway for Apoptosis Induction
The intrinsic pathway of apoptosis is a common mechanism for cytotoxic drugs. The diagram below outlines this pathway.
Data Presentation: Cytotoxicity
The cytotoxic effect is quantified by the half-maximal inhibitory concentration (IC50) of the compounds on different cancer cell lines.
| Compound ID | Cell Line | Tissue of Origin | IC50 (µM) |
| TBED-001 | MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.8 |
| A549 | Lung Carcinoma | 25.2 ± 3.1 | |
| HCT116 | Colon Carcinoma | 8.9 ± 1.2 | |
| TBED-002 | MCF-7 | Breast Adenocarcinoma | 7.8 ± 0.9 |
| A549 | Lung Carcinoma | 15.6 ± 2.4 | |
| HCT116 | Colon Carcinoma | 5.1 ± 0.7 | |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 0.9 ± 0.1 |
| (Positive Control) | A549 | Lung Carcinoma | 1.1 ± 0.2 |
| HCT116 | Colon Carcinoma | 0.5 ± 0.08 |
Experimental Protocols
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is designed to determine the IC50 values of the test compounds for both COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Celecoxib)
-
1M Hydrochloric acid (HCl)
-
Prostaglandin E2 (PGE2) Enzyme Immunoassay (EIA) Kit
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of test compounds and celecoxib in DMSO. Serially dilute in assay buffer to achieve final desired concentrations. Prepare working solutions of enzymes, heme, and arachidonic acid according to the manufacturer's instructions.
-
Enzyme Reaction Setup: To the wells of a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme.
-
Inhibitor Addition: Add 10 µL of the diluted test compounds, celecoxib, or vehicle (DMSO for control) to the respective wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding 10 µL of arachidonic acid to each well.
-
Incubation: Incubate the plate for 10 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 10 µL of 1M HCl to each well.
-
PGE2 Detection: Measure the amount of PGE2 produced using a PGE2 EIA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: MTT Cytotoxicity Assay
This colorimetric assay measures cell viability and is used to determine the cytotoxic effects of the test compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Adherence: Incubate the plates overnight in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compounds and doxorubicin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the compounds).
-
Incubation: Incubate the plates for 48 hours at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the initial in vitro characterization of this compound derivatives. By assessing their inhibitory effects on COX-2 and their cytotoxic activity against cancer cell lines, researchers can gain valuable insights into the therapeutic potential of these compounds. The structured data presentation and detailed methodologies facilitate reproducible and comparable results, which are crucial for advancing promising candidates in the drug development pipeline.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone via Suzuki Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone through Suzuki coupling.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling reaction for the synthesis of this compound, presented in a question-and-answer format.
Issue: Low to No Product Yield
-
Q1: My reaction shows very low conversion of the starting materials. What are the primary factors to investigate?
A1: Low conversion in Suzuki coupling is a frequent issue. The primary suspects are often related to the catalyst system and reaction conditions. Begin by verifying the activity of your palladium catalyst and ligand. Ensure that the solvent was properly degassed, as oxygen can deactivate the Pd(0) catalyst. Re-evaluate your choice of base, as its strength and solubility are critical for the activation of the boronic acid. Finally, confirm that the reaction temperature is optimal for the specific catalyst and substrates being used.
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Q2: I am observing a significant amount of homocoupling of the 4-(trifluoromethyl)phenylboronic acid. How can this be minimized?
A2: Homocoupling of the boronic acid is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture and maintaining an inert atmosphere (Argon or Nitrogen) throughout the experiment is crucial. Additionally, the choice of palladium source can influence homocoupling. Using a pre-catalyst that ensures a controlled generation of the active Pd(0) species can sometimes mitigate this side reaction.
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Q3: Dehalogenation of 4-bromoacetophenone is a major side product in my reaction. What are the likely causes and solutions?
A3: Dehalogenation, the replacement of the bromine atom with a hydrogen, can occur in the presence of a hydride source. This can be due to certain solvents (like alcohols) or impurities in the reagents. The choice of base can also play a role. To minimize dehalogenation, consider using aprotic solvents such as dioxane or toluene. Screening different bases, for instance, switching from an alkoxide to a carbonate or phosphate base, may also be beneficial.
Issue: Reaction Stalls or is Sluggish
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Q4: The reaction starts but does not go to completion, even after an extended period. What can I do to drive the reaction forward?
A4: A stalled reaction can be due to catalyst deactivation or suboptimal reaction conditions. If you observe the formation of palladium black (a black precipitate), this is an indication of catalyst agglomeration and deactivation. In such cases, the choice of ligand is critical for stabilizing the catalytic species. Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) which can improve catalyst stability and turnover. Increasing the reaction temperature may also help to overcome a high activation energy barrier.
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Q5: The coupling of the electron-deficient 4-(trifluoromethyl)phenylboronic acid seems to be the rate-limiting step. How can I improve the efficiency of this transmetalation?
A5: Transmetalation with electron-deficient boronic acids can indeed be sluggish. The choice of a stronger base, such as K₃PO₄ or Cs₂CO₃, can enhance the nucleophilicity of the boronic acid and facilitate its transfer to the palladium center. The solvent system also plays a role; in some cases, the addition of water as a co-solvent can be beneficial, particularly when using inorganic bases.
Frequently Asked Questions (FAQs)
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Q1: What is the optimal catalyst system for the Suzuki coupling of 4-bromoacetophenone and 4-(trifluoromethyl)phenylboronic acid?
A1: While various palladium catalysts can be effective, systems employing bulky, electron-rich phosphine ligands often provide the best results for this type of transformation. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as SPhos, XPhos, or RuPhos is a good starting point. For less challenging couplings, Pd(PPh₃)₄ can also be used.
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Q2: Which base is most suitable for this reaction?
A2: The choice of base is crucial. For coupling with an electron-deficient boronic acid, a moderately strong base is often required to facilitate transmetalation. K₃PO₄ and Cs₂CO₃ are frequently reported to give good yields. K₂CO₃ can also be effective, particularly in aqueous solvent mixtures.
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Q3: What is the recommended solvent for this Suzuki coupling?
A3: Aprotic solvents like toluene, dioxane, and THF are commonly used. Often, a mixture with water (e.g., toluene/water or dioxane/water) is employed, especially when using inorganic bases like carbonates or phosphates, as this can improve their solubility and effectiveness.
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Q4: Can I use 4-chloroacetophenone instead of 4-bromoacetophenone?
A4: While aryl chlorides are more cost-effective, they are generally less reactive in Suzuki couplings than aryl bromides. To achieve good yields with 4-chloroacetophenone, a more active catalyst system, typically involving a bulky electron-rich phosphine ligand (like Buchwald ligands) and potentially higher reaction temperatures, will be necessary.
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Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.
Quantitative Data Summary
The following table summarizes representative yields for the Suzuki coupling of 4-bromoacetophenone with phenylboronic acid and related electron-deficient arylboronic acids under various conditions. This data is compiled to provide a comparative basis for optimizing the synthesis of this compound.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Phenylboronic Acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 90 | 6 | ~95 | Adapted from[1] |
| 4-Bromoacetophenone | Phenylboronic Acid | PdCl₂(dppf) (3) | - | K₂CO₃ (3) | MeCN/H₂O | 80 | 2 | ~90 | Adapted from general procedures |
| 4-Bromoacetophenone | Phenylboronic Acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Toluene | 100 | 12 | >95 | Adapted from general procedures |
| 4-Bromobenzonitrile | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (4) | Toluene | 80-90 | 4-6 | High | [1] |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ (2) | DMF/H₂O | 110 | 8 | >95 | Adapted from similar systems |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies for similar substrates.[1]
Materials:
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4-Bromoacetophenone (1.0 mmol, 1.0 equiv)
-
4-(Trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
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SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
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Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (10 mL)
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Water (2 mL, degassed)
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Equipment:
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Round-bottom flask or Schlenk tube
-
Condenser
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Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
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Separatory funnel
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Rotary evaporator
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Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 4-bromoacetophenone, 4-(trifluoromethyl)phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
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Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add degassed toluene and degassed water via syringe.
-
Reaction: The reaction mixture is stirred vigorously and heated to 100 °C for 8-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. The aqueous layer is separated, and the organic layer is washed with water and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
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Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
References
minimizing homocoupling side products in 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling side products during the synthesis of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone via Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of this synthesis, and why is it problematic?
A1: Homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the same coupling partner react with each other. In the synthesis of this compound, this can involve the coupling of two molecules of 4-acetylphenylboronic acid or two molecules of 4-bromo-4'-trifluoromethylbiphenyl. This is undesirable because it consumes starting materials, reduces the yield of the target molecule, and the resulting homocoupled byproducts can be difficult to separate from the desired product due to similar physical properties.[1]
Q2: What are the primary causes of homocoupling of the boronic acid reagent?
A2: The two main culprits for boronic acid homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[1][2][4] This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled dimer, regenerating Pd(0) in the process.[2][3] Additionally, if a Pd(II) salt (e.g., Pd(OAc)₂) is used as a precatalyst, it can directly promote homocoupling before being reduced to the active Pd(0) species.[2][3]
Q3: How can I minimize homocoupling caused by oxygen?
A3: Rigorous exclusion of oxygen is one of the most effective methods to prevent homocoupling.[2][5] This can be achieved by thoroughly degassing all solvents and the reaction mixture.[2][6] Common degassing techniques include:
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Inert Gas Sparging: Bubbling an inert gas like nitrogen or argon through the solvent and reaction mixture for an extended period (e.g., 15-30 minutes).[6]
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Freeze-Pump-Thaw: This involves freezing the solvent, evacuating the headspace under vacuum, and then thawing. Repeating this cycle three to five times is highly effective at removing dissolved oxygen.[6] Maintaining a positive pressure of an inert gas throughout the experiment is crucial to prevent atmospheric oxygen from re-entering the system.[7]
Q4: What role does the choice of palladium catalyst and ligand play in suppressing homocoupling?
A4: The choice of both the palladium source and the ligand is critical. Using a Pd(0) source directly (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) can be advantageous over Pd(II) precatalysts.[8] If a Pd(II) source is used, conditions should favor its rapid reduction to Pd(0).
Ligands are crucial for stabilizing the palladium catalyst and influencing its reactivity.[2] Bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., SPhos, XPhos) or Hartwig research groups, are highly effective at promoting the desired cross-coupling reaction over homocoupling.[2][9] These ligands facilitate the key steps of the catalytic cycle, making the desired reaction kinetically more favorable.[9][10]
Q5: Can additives be used to reduce homocoupling?
A5: Yes, certain additives can effectively suppress homocoupling. The addition of a mild reducing agent, such as potassium formate (HCO₂K), has been shown to minimize the concentration of free Pd(II) in the reaction mixture without significantly interfering with the main catalytic cycle, thereby reducing homocoupling.[11][12][13]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues with excessive homocoupling during the synthesis of this compound.
Diagram: Troubleshooting Workflow for Homocoupling
Caption: A logical workflow for diagnosing and resolving excessive homocoupling.
| Symptom | Potential Cause | Suggested Action |
| Significant formation of 4,4'-diacetylbiphenyl (boronic acid homocoupling) | 1. Presence of dissolved oxygen.[1][2] | 1a. Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (N₂ or Ar) for at least 30 minutes or by performing 3-5 freeze-pump-thaw cycles.[6] 1b. Ensure a positive pressure of inert gas is maintained throughout the reaction.[7] |
| 2. Use of a Pd(II) precatalyst without efficient reduction.[2][3] | 2a. Switch to a Pd(0) catalyst such as Pd(PPh₃)₄. 2b. Add a mild reducing agent like potassium formate to the reaction mixture.[11][12] | |
| 3. Suboptimal ligand choice. | 3. Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos to accelerate the desired cross-coupling.[2] | |
| 4. Inappropriate base or solvent. | 4. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and aprotic solvents (e.g., dioxane, toluene, THF).[2][14] The choice of base and solvent is often interdependent.[15] | |
| Significant formation of 4,4'-bis(trifluoromethyl)biphenyl (aryl halide homocoupling) | 1. Inefficient transmetalation step. | 1a. Ensure the base is sufficiently strong and soluble to activate the boronic acid. The use of aqueous base solutions or phase-transfer catalysts can be beneficial.[16] 1b. Verify the quality of the boronic acid, as it can degrade over time.[15] |
| Low yield of desired product with homocoupling byproducts | 1. Suboptimal reaction temperature. | 1. Lowering the reaction temperature can sometimes suppress side reactions more than the desired cross-coupling.[2] Conversely, for unreactive halides, a higher temperature might be necessary, requiring optimization. |
| 2. Incorrect stoichiometry. | 2. Using a slight excess of the aryl halide can sometimes favor the cross-coupling pathway.[2] | |
| 3. Slow addition of the boronic acid. | 3. Adding the boronic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, thus disfavoring bimolecular homocoupling.[2] |
Experimental Protocols
General Protocol for Minimizing Homocoupling in the Synthesis of this compound
This protocol incorporates best practices to suppress the formation of homocoupling byproducts.
Materials:
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4-Bromoacetophenone (1.0 eq.)
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(4-(Trifluoromethyl)phenyl)boronic acid (1.1 - 1.2 eq.)
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Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)
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Ligand (if using a Pd(II) source, e.g., SPhos, 2-6 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq.), finely powdered
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Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v), degassed
Procedure:
-
Reaction Setup and Deoxygenation:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoacetophenone, (4-(trifluoromethyl)phenyl)boronic acid, and the powdered base.
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the previously degassed solvent mixture via syringe.
-
Sparge the resulting suspension with a subsurface stream of argon or nitrogen for an additional 20-30 minutes while stirring to ensure complete removal of dissolved oxygen.[6][11][12]
-
-
Catalyst Addition and Reaction:
-
Under a positive flow of inert gas, add the palladium catalyst (and ligand, if separate).
-
Reseal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[15]
-
Diagram: Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.[6]
Data Summary
The following tables summarize key parameters that influence the extent of homocoupling. The values are generalized from literature and should serve as a starting point for optimization.[2][10][14][17]
Table 1: Effect of Reaction Parameters on Homocoupling
| Parameter | Condition to Minimize Homocoupling | Rationale |
| Atmosphere | Strictly inert (N₂ or Ar) | Prevents oxygen-mediated oxidation of Pd(0) to Pd(II), a key promoter of homocoupling.[2][5] |
| Palladium Source | Pd(0) precatalysts (e.g., Pd(PPh₃)₄) | Avoids the initial Pd(II) state which can directly cause homocoupling.[3] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Accelerates the desired cross-coupling catalytic cycle, outcompeting the homocoupling pathway.[2][9] |
| Solvent | Aprotic (e.g., Dioxane, Toluene, THF) | Generally effective at minimizing homocoupling, though the optimal choice can be substrate-dependent.[2][18] |
| Base | Weaker, non-hydroxide bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | Strong bases in aqueous media can sometimes promote side reactions.[15][16] |
| Temperature | Lowest effective temperature | Higher temperatures can accelerate side reactions more than the desired coupling.[2] |
| Additives | Mild reducing agents (e.g., Potassium Formate) | Scavenges Pd(II) species that may form in situ, preventing them from participating in homocoupling.[11][12] |
Table 2: Comparison of Common Conditions for Suzuki-Miyaura Coupling
| Catalyst System | Typical Loading (mol%) | Common Solvents | Common Bases | Temp (°C) | Notes on Homocoupling |
| Pd(PPh₃)₄ | 1 - 5 | Toluene, Dioxane, DME | K₂CO₃, Na₂CO₃ | 80 - 110 | Generally reliable, but homocoupling can occur if oxygen is not rigorously excluded. |
| Pd(OAc)₂ / SPhos | 1 - 2 (Pd), 2 - 4 (Ligand) | Toluene, Dioxane | K₃PO₄, Cs₂CO₃ | 80 - 110 | Highly active system; the bulky ligand effectively suppresses homocoupling.[8] |
| Pd(dppf)Cl₂ | 1 - 3 | DME/H₂O, Dioxane/H₂O | K₂CO₃, K₃PO₄ | 80 - 100 | Good for a range of substrates; requires careful degassing to minimize homocoupling.[8] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Suzuki-Miyaura Reactions with Trifluoromethylphenylboronic Acids
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting Suzuki-Miyaura cross-coupling reactions involving trifluoromethylphenylboronic acids. These electron-deficient substrates can present unique challenges, and this guide offers specific solutions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: I am observing very low to no yield in my Suzuki-Miyaura reaction with a trifluoromethylphenylboronic acid. What are the primary factors to investigate?
A1: Low or no yield in Suzuki-Miyaura reactions with electron-deficient boronic acids, such as trifluoromethylphenylboronic acids, is a common issue. The primary factors to scrutinize are the catalyst system (palladium source and ligand), the base, and the stability of the boronic acid itself. The electron-withdrawing nature of the trifluoromethyl group can affect multiple steps in the catalytic cycle.
Start by systematically evaluating the following:
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Catalyst Activity: Ensure your palladium precatalyst and ligand are active and not degraded. Using a fresh batch or a reliable source is recommended.[1] Modern palladacycle precatalysts, like G3 or G4 Buchwald-type precatalysts, are often more efficient at generating the active Pd(0) species.[2]
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Ligand Choice: For challenging couplings with electron-poor boronic acids, bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition and subsequent steps.[1] Consider ligands such as SPhos, XPhos, or RuPhos.[1]
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Base Selection: The choice of base is critical. Stronger bases may be required to facilitate the transmetalation step with electron-deficient boronic acids. However, very strong bases can also promote side reactions. A screen of bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ is advisable.[3][4]
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Boronic Acid Stability: Trifluoromethylphenylboronic acids are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[5] This is often exacerbated by high temperatures and certain bases.
Q2: My main side product is the protodeboronated arene from my trifluoromethylphenylboronic acid. How can I minimize this side reaction?
A2: Protodeboronation is a significant challenge with electron-deficient arylboronic acids.[5] This process consumes your starting material and reduces the yield of the desired cross-coupled product. Several strategies can be employed to mitigate this issue:
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Use Milder Bases: While a sufficiently strong base is needed, excessively harsh basic conditions can accelerate protodeboronation.[6] Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger ones like NaOH or KOtBu.[1]
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Lower Reaction Temperature: High temperatures can promote the decomposition of the boronic acid. If possible, screen lower reaction temperatures (e.g., 80 °C instead of 110 °C).[3]
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Use Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester, can protect it from premature decomposition.[2] These esters can be more robust under the reaction conditions and slowly release the boronic acid in situ.
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Anhydrous Conditions: While many Suzuki reactions use aqueous mixtures, rigorously anhydrous conditions can sometimes suppress hydrolytic deboronation.[7]
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Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, thereby disfavoring the protodeboronation pathway.[1]
Q3: I am struggling with the homocoupling of my trifluoromethylphenylboronic acid. What causes this and how can I prevent it?
A3: Homocoupling of the boronic acid (Glaser-Hay coupling) is another common side reaction that leads to the formation of a biaryl from two molecules of the boronic acid. This is often promoted by the presence of oxygen and the palladium catalyst.
To prevent homocoupling:
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Thorough Degassing: Rigorously degas all solvents and ensure the reaction is run under a strictly inert atmosphere (e.g., argon or nitrogen).[2] Oxygen can lead to the oxidative homocoupling of the boronic acid.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, or using a precatalyst that efficiently generates the active Pd(0) species can sometimes reduce homocoupling.[1]
-
Optimize Ligand: The use of bulky, electron-rich ligands can favor the desired cross-coupling pathway over homocoupling.[1]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues in Suzuki-Miyaura reactions with trifluoromethylphenylboronic acids.
References
optimization of base and solvent for 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone. This guide focuses on the optimization of base and solvent for the Suzuki-Miyaura cross-coupling reaction, a common method for this synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via Suzuki-Miyaura coupling.
Issue 1: Low or No Product Yield
Question: My Suzuki-Miyaura coupling reaction to synthesize this compound is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Inactive Catalyst | Ensure your palladium catalyst and phosphine ligand are fresh and have been stored under an inert atmosphere to prevent oxidation. Consider using a pre-formed, air-stable palladium pre-catalyst. |
| Inefficient Base | The choice of base is critical. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective than weaker ones like Na₂CO₃. Ensure the base is finely powdered and well-dispersed in the reaction mixture. |
| Suboptimal Solvent | The solvent system significantly impacts the reaction. A mixture of an organic solvent (e.g., Toluene, Dioxane, DMF) and an aqueous solution of the base is often used. Ensure all reactants are sufficiently soluble. For fluorinated compounds, a DMF/H₂O mixture has been shown to be effective.[1] A methanol-water mixture can also be a good choice due to its ability to dissolve inorganic bases.[2] |
| Presence of Oxygen | Oxygen can deactivate the palladium catalyst and lead to the unwanted homocoupling of the boronic acid. It is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. |
| Low Reaction Temperature | Some Suzuki-Miyaura couplings require elevated temperatures to proceed efficiently. If the reaction is sluggish at a lower temperature, consider increasing it to 80-110 °C.[1] |
| Protodeboronation of Boronic Acid | The boronic acid can be sensitive to certain conditions and undergo protodeboronation (replacement of the boron group with a hydrogen atom). Using anhydrous solvents and reagents can help minimize this side reaction. In some cases, using a milder base like KF can be beneficial. |
Issue 2: Presence of Significant Side Products
Question: I am observing significant amounts of side products, such as the homocoupling of my boronic acid and dehalogenation of my aryl halide. How can I minimize these?
Answer:
The formation of side products is a common issue in Suzuki-Miyaura coupling. Optimizing the reaction conditions can help to favor the desired cross-coupling product.
Minimizing Side Reactions:
| Side Reaction | Recommended Solutions |
| Homocoupling of Boronic Acid | This is often caused by the presence of oxygen. Ensure rigorous degassing of all reagents and solvents and maintain a strict inert atmosphere. Using a slight excess of the aryl halide can also help to consume the boronic acid in the desired reaction pathway. |
| Dehalogenation of Aryl Halide | This side reaction can be promoted by certain bases and solvents. If dehalogenation is a significant issue, consider screening different bases. Weaker bases like K₂CO₃ or phosphates may be preferable to strong hydroxide bases. The choice of phosphine ligand can also influence the extent of dehalogenation. |
Frequently Asked Questions (FAQs)
Q1: What is the general starting point for optimizing the base and solvent for the synthesis of this compound?
A1: A good starting point for this specific synthesis is to use potassium carbonate (K₂CO₃) as the base in a solvent mixture of DMF and water (e.g., 95:5 v/v).[1] This combination has been reported to be effective for the synthesis of fluorinated biphenyl derivatives.[1] Alternatively, a mixture of methanol and water with a base like NaOH has also shown high yields in Suzuki couplings.[2]
Q2: How does the trifluoromethyl group on the biphenyl ring affect the reaction?
A2: The trifluoromethyl group is a strong electron-withdrawing group. This can make the aryl halide (1-bromo-4-(trifluoromethyl)benzene) more reactive towards oxidative addition to the palladium catalyst. However, electron-deficient boronic acids can be less stable and more prone to decomposition. Careful selection of a suitable base is important to promote the reaction without degrading the boronic acid.
Q3: Are there any alternatives to boronic acids for this reaction?
A3: Yes, organotrifluoroborates are an alternative to boronic acids. They are generally more stable and can be used in Suzuki-Miyaura coupling reactions, which can be advantageous when dealing with sensitive substrates.[3]
Q4: What is the role of the phosphine ligand in this reaction?
A4: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity. The choice of ligand can affect the rate of oxidative addition and reductive elimination, as well as the prevalence of side reactions. For challenging couplings, bulky and electron-rich phosphine ligands are often employed.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows you to determine when the reaction has gone to completion and to check for the formation of side products.
Data Presentation
The following tables summarize reaction conditions for the synthesis of fluorinated biphenyl compounds, providing a basis for optimizing the synthesis of this compound.
Table 1: Effect of Solvent on Suzuki-Miyaura Coupling Yield
Reaction Conditions: Bromobenzene (1.0 mmol), Phenylboronic acid (1.5 mmol), Pd(II) catalyst (0.35 mol%), NaOH (2 mmol), 5 mL solvent.
| Solvent | Yield (%) |
| Tetrahydrofuran | 10.4 |
| DMF | 30.9 |
| Ethyl Acetate | 5.6 |
| Methanol | 78.9 |
| Ethanol | 73.4 |
| Methanol:Water (3:2) | 96.3 |
| Data adapted from a study on the influences of base and solvent in Suzuki-Miyaura coupling reactions.[2] |
Table 2: Conditions for the Synthesis of Fluorinated Biphenyl Derivatives
Reaction Conditions: 1-bromo-4-fluorobenzene, various boronic acids, G-COOH-Pd-10 catalyst, K₂CO₃ base, DMF/H₂O (95:5) solvent.
| Boronic Acid | Temperature (°C) | Time (h) | Conversion (%) |
| Phenylboronic acid | 110 | 24 | ~95 |
| 4-Fluorophenylboronic acid | 110 | 24 | ~98 |
| Data from a study on the synthesis of fluorinated biphenyl derivatives via Suzuki-Miyaura coupling.[1][4] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling for Fluorinated Biphenyl Synthesis [1]
-
Reaction Setup: In a reaction vessel, combine the aryl halide (e.g., 1-bromo-4-(trifluoromethyl)benzene) (1.0 eq), the arylboronic acid (e.g., 4-acetylphenylboronic acid) (1.2-1.5 eq), and the base (e.g., K₂CO₃) (2.0 eq).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent (e.g., DMF/H₂O 95:5).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 70-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
References
catalyst deactivation and recycling in large-scale synthesis of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone. The content focuses on catalyst deactivation and recycling, critical aspects for ensuring process efficiency, cost-effectiveness, and sustainability.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the large-scale synthesis of this compound?
A1: The most prevalent and industrially scalable method is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of 4-bromoacetophenone with 4-(trifluoromethyl)phenylboronic acid in the presence of a base.
Q2: Which type of palladium catalyst is recommended for this large-scale synthesis?
A2: Both homogeneous and heterogeneous palladium catalysts are utilized. Homogeneous catalysts, such as those with phosphine-based ligands (e.g., Buchwald ligands), often exhibit high activity and selectivity. However, for large-scale operations, heterogeneous catalysts are often preferred due to their ease of separation and recycling. Examples include palladium supported on carbon (Pd/C), metal oxides, or resins.[1]
Q3: What are the primary causes of palladium catalyst deactivation in this Suzuki-Miyaura coupling reaction?
A3: The main deactivation pathways for palladium catalysts in this context include:
-
Leaching: The dissolution of palladium from a solid support into the reaction mixture, which is a common issue with heterogeneous catalysts.[1]
-
Aggregation: The formation of inactive palladium black through the agglomeration of palladium nanoparticles. This is often indicated by the appearance of a black precipitate.
-
Oxidation: The active Pd(0) species can be oxidized to inactive Pd(II) species, particularly if the reaction is not maintained under an inert atmosphere.
-
Ligand Degradation: Phosphine ligands can be sensitive to air and moisture, and their degradation can lead to catalyst deactivation.
Q4: How can I minimize catalyst deactivation during the synthesis?
A4: To minimize catalyst deactivation, consider the following:
-
Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
-
Temperature Control: Operate at the lowest temperature that allows for a reasonable reaction rate to avoid thermal degradation of the catalyst and ligands.
-
High-Purity Reagents: Use high-purity starting materials, solvents, and bases to avoid impurities that can poison the catalyst.
-
Appropriate Ligand Selection: For homogeneous catalysts, use bulky, electron-rich phosphine ligands that stabilize the palladium center.
-
Optimized Reaction Conditions: Carefully optimize the catalyst loading, base, and solvent system for your specific scale and equipment.
Q5: What are the common methods for recycling the palladium catalyst after the reaction?
A5: Catalyst recycling strategies depend on whether the catalyst is homogeneous or heterogeneous.
-
Heterogeneous Catalysts: These can be recovered by simple filtration or centrifugation after the reaction is complete. The recovered catalyst is then washed with appropriate solvents to remove residual products and impurities before being reused.
-
Homogeneous Catalysts: Recovery is more complex and can involve techniques like organic solvent nanofiltration (OSN), which separates the catalyst from the product based on molecular size.[2] Other methods include precipitation of the catalyst followed by filtration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | - Inactive catalyst- Insufficiently inert atmosphere- Impure reagents or solvents- Incorrect reaction temperature- Inappropriate base or solvent | - Test catalyst activity on a small scale with a reliable reaction.- Ensure proper degassing of all components and maintain a positive inert gas pressure.- Purify starting materials, solvents, and bases.- Optimize the reaction temperature.- Screen different bases (e.g., K₂CO₃, K₃PO₄) and solvents (e.g., toluene, THF, dioxane). |
| Formation of a black precipitate (Palladium black) | - Catalyst aggregation due to high temperature or insufficient ligand stabilization.- Presence of oxygen. | - Lower the reaction temperature.- If using a homogeneous catalyst, increase the ligand-to-palladium ratio.- For heterogeneous catalysts, consider a support that better stabilizes the palladium nanoparticles.- Ensure a strictly inert atmosphere. |
| Inconsistent reaction times or yields | - Poor mixing on a large scale.- Inconsistent quality of reagents or catalyst.- Catalyst deactivation during the reaction. | - Ensure vigorous and efficient stirring throughout the reaction.- Source high-quality, consistent reagents and catalyst.- Monitor the reaction progress closely (e.g., by HPLC or GC) to identify the point of deactivation. |
| High levels of palladium in the final product | - Leaching of palladium from a heterogeneous catalyst.- Incomplete separation of a homogeneous catalyst. | - For heterogeneous catalysts, consider a support with stronger palladium anchoring.- Implement a post-reaction scavenging step (e.g., using a palladium scavenger resin).- For homogeneous catalysts, optimize the recovery method (e.g., precipitation, nanofiltration).[2] |
| Decrease in catalyst activity after recycling | - Incomplete removal of impurities from the catalyst surface.- Mechanical loss of catalyst during recovery.- Irreversible deactivation of a portion of the catalyst in the previous run. | - Optimize the washing procedure for the recovered catalyst with different solvents.- Handle the catalyst carefully during filtration and transfer to minimize losses.- Consider a reactivation step if applicable (see below). |
Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst System | Typical Loading (mol%) | Turnover Number (TON) | Recycling Efficiency | Key Advantages | Key Disadvantages |
| Homogeneous (e.g., Pd(OAc)₂ with Buchwald ligand) | 0.05 - 1 | 1,000 - 20,000 | Lower (requires specialized recovery) | High activity and selectivity | Difficult to separate and recycle; potential for product contamination |
| Heterogeneous (e.g., Pd on Carbon) | 1 - 5 | 100 - 1,000 | High (up to 10 cycles with minimal activity loss)[1] | Easy to separate and recycle | Generally lower activity than homogeneous catalysts; potential for leaching |
| Heterogeneous (e.g., Pd on Merrifield Resin) | 0.5 - 2 | 500 - 5,000 | Very high (can be reused >10 times)[1] | Excellent recyclability and low leaching[1] | Higher initial cost compared to Pd/C |
Table 2: Quantitative Data on Catalyst Recycling Performance
| Catalyst Type | Recycling Method | Number of Cycles | Final Yield (%) | Palladium Leaching (ppm) | Reference |
| Homogeneous (Pd(dba)₂/Xantphos) | Organic Solvent Nanofiltration | 5 | >90 | Not reported | [2] |
| Pd on Merrifield Resin | Filtration and washing | 10 | >83 | <0.2 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Large-Scale Suzuki-Miyaura Coupling
-
Reactor Setup: Charge a suitably sized, inerted reactor with 4-bromoacetophenone and 4-(trifluoromethyl)phenylboronic acid (1.0-1.2 equivalents).
-
Solvent and Base Addition: Add a degassed solvent (e.g., toluene, THF, or a mixture with water) and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd/C, 1-5 mol%) under a positive pressure of inert gas.
-
Reaction: Heat the mixture to the optimized temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by HPLC or GC until the starting material is consumed.
-
Work-up: Cool the reaction mixture. If a heterogeneous catalyst is used, filter it off at this stage. Proceed with an aqueous work-up, extraction with a suitable organic solvent, and subsequent purification of the product (e.g., by crystallization).
Protocol 2: Catalyst Recycling for Heterogeneous Catalysts
-
Filtration: After the reaction is complete and the mixture has cooled, filter the solid catalyst through a suitable filter medium (e.g., Celite pad).
-
Washing: Wash the recovered catalyst cake sequentially with the reaction solvent, water, and then a low-boiling organic solvent (e.g., acetone or ethanol) to remove any adsorbed organic residues.
-
Drying: Dry the washed catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Reuse: The dried, recycled catalyst can then be used in a subsequent batch. A small amount of fresh catalyst may be required to supplement any mechanical losses and minor activity decrease.
Protocol 3: Catalyst Reactivation (General Guidance)
Note: The effectiveness of reactivation depends on the cause of deactivation. This is a general guide and may require optimization.
-
For Palladium Black (Aggregated Catalyst): In some cases, palladium black can be redispersed. This can sometimes be achieved by treating the recovered catalyst with a strong ligand solution in an appropriate solvent with heating, but this is often not economically viable on a large scale.
-
For Oxidized Catalyst: Treatment of the recovered catalyst with a reducing agent (e.g., hydrazine or sodium borohydride) under controlled conditions can sometimes regenerate the active Pd(0) species. This should be done with extreme caution and under expert supervision.
Visualizations
Caption: Troubleshooting decision tree for low yield in Suzuki coupling.
Caption: Workflow for catalyst deactivation and recycling process.
References
managing protodeboronation side reactions in fluorinated biphenyl synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to manage protodeboronation, a critical side reaction in the synthesis of fluorinated biphenyls via Suzuki-Miyaura coupling.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of fluorinated biphenyls, with a focus on mitigating protodeboronation.
Issue 1: Low yield of the desired fluorinated biphenyl and significant presence of the protodeboronated side product.
-
Question: My Suzuki-Miyaura coupling reaction for synthesizing a fluorinated biphenyl is resulting in a low yield of the desired product, and I observe a significant amount of the corresponding non-boronated fluoroarene. What are the likely causes and how can I resolve this?
-
Answer: This is a classic case of protodeboronation, where the C-B bond of the fluorinated arylboronic acid is cleaved and replaced by a C-H bond.[1][2] This side reaction consumes your starting material, leading to reduced yields.[3] Several factors can contribute to this issue.[1]
Troubleshooting Steps & Solutions:
-
Reaction Conditions: High temperatures and strongly basic aqueous conditions can accelerate protodeboronation.[1][3] Consider the following adjustments:
-
Temperature: Lowering the reaction temperature may reduce the rate of protodeboronation.[1] However, this may also slow down the desired coupling reaction, so optimization is key.
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Base Selection: Strong bases can promote protodeboronation.[3] Switching to a milder base can be effective.
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Solvent System: Water is a proton source for protodeboronation.[4] Using anhydrous conditions can significantly minimize this side reaction.[4]
-
-
Boronic Acid Stability: Fluorinated arylboronic acids, especially those with ortho-fluorine substituents, can be particularly susceptible to protodeboronation.[5]
-
Use Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can be highly effective.[1][6] These derivatives often exhibit slower release of the active boronic acid, keeping its concentration low and favoring the cross-coupling pathway over protodeboronation.[6] It is important to note that esterification does not always guarantee greater stability.[3]
-
Use Trifluoroborate Salts: Aryltrifluoroborates are another class of stable boronic acid surrogates that can reduce the extent of protodeboronation.[7][8]
-
-
Catalyst System: The efficiency of the palladium catalyst and ligands is crucial. A highly active catalyst that promotes rapid cross-coupling can outcompete the slower protodeboronation side reaction.[1][8]
Summary of Key Parameters Influencing Protodeboronation:
-
| Parameter | Condition Favoring Protodeboronation | Recommended Mitigation Strategy |
| Temperature | High temperatures | Lower the reaction temperature[1] |
| Base | Strong bases (e.g., NaOH, K₃PO₄) in aqueous media[4] | Use a milder base (e.g., K₂CO₃, KF)[4] |
| Solvent | Aqueous or protic solvents | Use anhydrous solvents (e.g., dioxane, THF)[4] |
| Boron Source | Free boronic acids, especially electron-deficient ones[9] | Use boronic esters (e.g., pinacol, MIDA) or trifluoroborate salts[6][7] |
| Catalyst Activity | Low catalyst activity or deactivation[1] | Increase catalyst loading; use highly active catalysts and ligands[1][8] |
| pH | Neutral pH can accelerate protodeboronation for some heteroaromatic boronic acids[1][2] | Adjusting the pH to be either acidic or basic can sometimes help[1] |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem in fluorinated biphenyl synthesis?
A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of an organoboronic acid is cleaved and replaced by a carbon-hydrogen bond.[2] In the context of synthesizing fluorinated biphenyls via Suzuki-Miyaura coupling, this reaction consumes the fluorinated arylboronic acid starting material, converting it into a simple fluorinated arene.[10] This reduces the overall yield of the desired biphenyl product and complicates the purification process due to the formation of this key side product.[11]
Q2: Are electron-withdrawing fluorine atoms on the arylboronic acid making protodeboronation worse?
A2: Yes, polyfluorinated arylboronic acid derivatives can suffer from instability under basic conditions, which is often accelerated in compounds containing an ortho-fluorine group, leading to the formation of protodeboronation products.[5] Electron-deficient arylboronic acids are generally more prone to undergo protodeboronation.[9]
Q3: How does the choice of base influence the rate of protodeboronation?
A3: The base plays a critical role in the Suzuki-Miyaura catalytic cycle, but strongly basic conditions, particularly in the presence of water, are known to accelerate the rate of protodeboronation.[3][4] The base can promote the formation of a more reactive arylboronate anion, which can be more susceptible to protonolysis.[3] Therefore, selecting a milder base or using anhydrous conditions is a key strategy to suppress this side reaction.[4]
Q4: Can using a boronic ester instead of a boronic acid completely prevent protodeboronation?
A4: While using boronic esters like pinacol or MIDA boronates is a highly effective strategy to minimize protodeboronation, it may not completely eliminate it.[1][6] These esters function as "slow-release" sources of the active boronic acid, keeping its concentration in the reaction mixture low and thus favoring the desired cross-coupling reaction.[6] However, the stability of the boronic ester itself can be nuanced, and hydrolysis back to the boronic acid can still occur, which then can undergo protodeboronation.[3] The choice of the diol used for esterification can also impact the rate of protodeboronation, with some esters being less stable than the parent boronic acid.[12][13]
Q5: What is the general mechanism of protodeboronation?
A5: The mechanism of protodeboronation can vary depending on the reaction conditions.[2] In aqueous media, it can proceed through different pathways. Under basic conditions, a pre-equilibrium exists between the boronic acid and hydroxide to form a boronate. This boronate can then react with a proton source, like water, in the rate-limiting step to yield the protodeboronated product.[2] For certain heteroaromatic boronic acids, a zwitterionic species formed under neutral pH conditions can undergo rapid unimolecular fragmentation, leading to protodeboronation.[2]
Experimental Protocol: Suzuki-Miyaura Coupling for Fluorinated Biphenyl Synthesis with Minimized Protodeboronation
This protocol provides a general methodology for the synthesis of fluorinated biphenyls, incorporating strategies to suppress protodeboronation.
Materials:
-
Fluorinated arylboronic acid derivative (pinacol ester is recommended) (1.0 - 1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, XPhos Pd G3) (1-5 mol%)
-
Ligand (if required by the precatalyst, e.g., XPhos)
-
Anhydrous base (e.g., finely powdered K₂CO₃, CsF) (2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Toluene, 2-MeTHF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, the fluorinated arylboronic acid derivative, and the anhydrous base.
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent catalyst oxidation and potential side reactions.[1]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium precatalyst and any additional ligand. Then, add the degassed anhydrous solvent via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath and stir vigorously at the optimized temperature (e.g., 80-100 °C). Lower temperatures should be trialed first to minimize protodeboronation.[14]
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS to determine the consumption of starting materials and the formation of the product and any side products.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the desired fluorinated biphenyl.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
effect of temperature on the regioselectivity of Suzuki coupling for substituted biphenyls
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted biphenyls via Suzuki-Miyaura cross-coupling. The focus is on understanding and controlling the regioselectivity of the reaction, with a particular emphasis on the effect of temperature.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing regioselectivity in the Suzuki coupling of dihaloarenes?
A1: The regioselectivity of Suzuki coupling on dihaloarenes is primarily governed by a combination of electronic and steric factors, as well as the reaction conditions. The oxidative addition of the palladium catalyst to the carbon-halogen bond is often the rate-determining and selectivity-determining step. Generally, the palladium catalyst will preferentially react at the most electrophilic and least sterically hindered carbon-halogen bond. For instance, in many cases, the reaction occurs preferentially at the C-Br bond over the C-Cl bond, and at positions that are electronically activated by electron-withdrawing groups.
Q2: How does temperature affect the regioselectivity of the Suzuki coupling reaction?
A2: Temperature plays a crucial role in controlling the regioselectivity of Suzuki coupling by influencing the reaction's kinetic and thermodynamic pathways.
-
Kinetic Control (Lower Temperatures): At lower temperatures, the reaction is under kinetic control, meaning the major product is the one that forms the fastest. This typically corresponds to the reaction occurring at the most reactive site (e.g., the most electrophilic or least sterically hindered C-X bond).
-
Thermodynamic Control (Higher Temperatures): At higher temperatures, the reaction can reach equilibrium, leading to the formation of the most thermodynamically stable product. This might be a different regioisomer than the one favored under kinetic control. Prolonged reaction times at elevated temperatures can also favor the thermodynamic product. One-pot sequential Suzuki-Miyaura reactions have been developed where temperature is used to control the sequential reaction at different positions of a dihaloarene.[1]
Q3: My Suzuki coupling reaction is giving a mixture of regioisomers. How can I improve the selectivity for the desired product?
A3: To improve regioselectivity, you can manipulate several reaction parameters:
-
Temperature: As discussed in Q2, adjusting the temperature is a primary tool. For the kinetically favored product, run the reaction at a lower temperature for a shorter duration. For the thermodynamically favored product, a higher temperature and longer reaction time may be necessary.
-
Catalyst and Ligand: The choice of palladium catalyst and ligand can significantly influence regioselectivity. Bulky ligands can enhance selectivity by favoring reaction at the less sterically hindered position.
-
Base: The strength and nature of the base can affect the reaction kinetics and, consequently, the regioselectivity. Screening different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) can be beneficial.
-
Solvent: The solvent system can influence the solubility of reagents and the stability of intermediates, thereby impacting the reaction pathway and selectivity.
Q4: I am observing significant amounts of homocoupling and protodeboronation byproducts. What are the likely causes and how can I minimize them?
A4: Homocoupling (dimerization of the boronic acid) and protodeboronation (replacement of the boronic acid group with a hydrogen) are common side reactions in Suzuki coupling.
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Homocoupling: This is often caused by the presence of oxygen, which can lead to the oxidative coupling of the boronic acid. Ensuring the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and using degassed solvents can minimize this. The choice of palladium precursor can also play a role; using a Pd(0) source directly may be advantageous over in situ reduction of a Pd(II) source.[2]
-
Protodeboronation: This side reaction is often promoted by elevated temperatures and the presence of water and a strong base. Using anhydrous solvents, carefully selecting the base, and running the reaction at the lowest effective temperature can reduce protodeboronation.
Q5: What is the general trend of reactivity for different aryl halides in Suzuki coupling?
A5: The general reactivity trend for aryl halides in the oxidative addition step of the Suzuki coupling is I > Br > OTf >> Cl.[3] This means that aryl iodides are the most reactive, followed by bromides and triflates, with chlorides being the least reactive. This difference in reactivity can be exploited to achieve regioselective couplings in polyhalogenated substrates containing different halogens.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Regioselectivity (Mixture of Isomers) | Reaction conditions favor a mixture of kinetic and thermodynamic products. | - Adjust Temperature: Lower the temperature to favor the kinetic product or raise it to favor the thermodynamic product. |
| - Optimize Ligand: Screen different phosphine ligands (e.g., bulky ligands for steric control). | ||
| - Change Base/Solvent: Experiment with different bases and solvent systems to alter reaction kinetics. | ||
| Low or No Yield | Inactive catalyst. | - Use a fresh catalyst and ensure proper storage under an inert atmosphere. |
| Poor quality of reagents. | - Use high-purity, dry, and degassed solvents and fresh boronic acid. | |
| Inappropriate reaction temperature. | - Optimize the temperature; too low may result in no reaction, while too high can cause catalyst decomposition. | |
| Formation of Homocoupling Byproducts | Presence of oxygen. | - Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. |
| Use of a Pd(II) precatalyst. | - Consider using a Pd(0) catalyst directly. | |
| Significant Protodeboronation | High temperature and/or prolonged reaction time. | - Lower the reaction temperature and shorten the reaction time if possible. |
| Presence of water and strong base. | - Use anhydrous solvents and consider a milder base. | |
| Incomplete Conversion | Catalyst deactivation. | - Increase catalyst loading or use a more robust catalyst system. |
| Insufficiently reactive aryl halide. | - For less reactive halides (e.g., chlorides), use more active catalyst systems (e.g., with bulky, electron-rich ligands) and higher temperatures. |
Data Presentation
The following table illustrates the conceptual effect of temperature on the regioselectivity of a hypothetical Suzuki coupling of a substituted dihaloarene, based on the principles of kinetic and thermodynamic control. Note: These are representative values and the actual isomer ratio will depend on the specific substrates, catalyst, and other reaction conditions.
Table 1: Illustrative Effect of Temperature on the Regioisomeric Ratio in the Suzuki Coupling of 1,3-Dibromo-5-methylbenzene with Phenylboronic Acid
| Entry | Temperature (°C) | Reaction Time (h) | Product Ratio (2-bromo-4-methylbiphenyl : 4-bromo-2-methylbiphenyl) | Predominant Control |
| 1 | 40 | 2 | 85 : 15 | Kinetic |
| 2 | 80 | 12 | 60 : 40 | Mixture |
| 3 | 120 | 24 | 20 : 80 | Thermodynamic |
Experimental Protocols
General Protocol for Regioselective Suzuki-Miyaura Coupling
This is a generalized procedure that should be optimized for specific substrates.
Materials:
-
Dihaloarene (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the dihaloarene, arylboronic acid, and base.
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 40°C for kinetic control, 100°C for thermodynamic control) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the regioisomers.
Microwave-Assisted Protocol for Accelerated Suzuki Coupling
Microwave irradiation can often accelerate the reaction and may influence selectivity.
Procedure:
-
In a microwave reaction vial, combine the dihaloarene (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 2:1).[4]
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to the desired temperature (e.g., 100-150°C) for a specified time (e.g., 15-30 minutes).[4]
-
After cooling, work up and purify the product as described in the general protocol.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Kinetic vs. Thermodynamic control in regioselective Suzuki coupling.
Caption: A troubleshooting workflow for addressing poor regioselectivity.
References
overcoming low reactivity of aryl chlorides in 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone, with a specific focus on overcoming the challenges associated with the low reactivity of aryl chlorides in the critical Suzuki-Miyaura cross-coupling step.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki-Miyaura coupling of an aryl chloride (e.g., 4-chloroacetophenone) with a boronic acid (e.g., 4-(trifluoromethyl)phenylboronic acid) to synthesize this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Aryl Chloride | 1. Inherently low reactivity of the C-Cl bond. [1][2][3] 2. Inefficient catalytic system. [4][5] 3. Decomposition of the boronic acid. 4. Presence of oxygen or moisture. [6] 5. Poor choice of base or solvent. | 1. Catalyst & Ligand Selection: Employ a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu type ligands) or N-heterocyclic carbene (NHC) ligands, which are known to promote the oxidative addition of aryl chlorides.[3][4][5] Consider using a pre-formed catalyst or a palladacycle for higher activity.[7] 2. Alternative Catalysts: Explore nickel-based catalytic systems, which can be more effective and cost-efficient for activating C-Cl bonds.[1] 3. Reaction Conditions: Increase the reaction temperature, but monitor for decomposition. Use a robust base such as K₃PO₄ or Cs₂CO₃.[3] Ensure the reaction is performed under strictly inert conditions (e.g., argon or nitrogen atmosphere) and use anhydrous solvents.[1] 4. Boronic Acid Stability: Use a slight excess of the boronic acid (1.1-1.5 equivalents). Consider using more stable boronic esters or trifluoroborate salts.[3] |
| Formation of Homocoupled Byproducts | 1. Aryl-aryl exchange between the phosphine ligand and the aryl halide. [3] 2. Reaction of the boronic acid with itself. [6] 3. Presence of Pd(II) species and oxygen. [6] | 1. Ligand Choice: Use monodentate ligands or ligands less prone to aryl scrambling. 2. Inert Atmosphere: Rigorously degas the reaction mixture to minimize oxygen, which can promote homocoupling.[6] 3. Slow Addition: In some cases, slow addition of the boronic acid can minimize its self-coupling. |
| Dehalogenation of the Aryl Chloride | 1. Presence of a hydride source. [6] 2. Certain solvents (e.g., alcohols) or bases can act as hydride donors. [6] | 1. Solvent & Base Selection: Use aprotic solvents (e.g., toluene, dioxane, THF). If an alcohol is required as a co-solvent, consider its potential to act as a hydride source. Use a non-hydridic base. 2. Scrutinize Reagents: Ensure all reagents are free from impurities that could act as hydride sources. |
| Inconsistent Reaction Yields | 1. Variability in catalyst activity. 2. Incomplete degassing or moisture ingress. 3. Inconsistent quality of reagents (especially the base). | 1. Catalyst Handling: Use a consistent source and batch of catalyst. If preparing the catalyst in situ, ensure precise stoichiometry. 2. Reproducible Setup: Standardize the degassing procedure (e.g., freeze-pump-thaw cycles or sparging with inert gas for a set duration).[1] Use oven-dried glassware and freshly distilled anhydrous solvents. 3. Reagent Quality: Use a high-purity, finely ground base. Grinding the base can improve reproducibility.[8] |
Frequently Asked Questions (FAQs)
Q1: Why are aryl chlorides so unreactive in Suzuki-Miyaura coupling reactions?
A1: The carbon-chlorine (C-Cl) bond is significantly stronger and less polarized than the corresponding carbon-bromine (C-Br) or carbon-iodine (C-I) bonds. This makes the oxidative addition of the aryl chloride to the palladium(0) catalyst, which is the rate-limiting step in the catalytic cycle, energetically more demanding and slower.[1][2][3]
Q2: What are the key components of a catalytic system for activating aryl chlorides?
A2: A successful catalytic system for aryl chloride coupling typically consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a sterically hindered, electron-rich ligand.[4][5] These ligands stabilize the palladium center and promote the challenging oxidative addition step. Examples include trialkylphosphines (e.g., P(t-Bu)₃), biarylphosphines (e.g., SPhos, XPhos), and N-heterocyclic carbenes (NHCs).[3][9]
Q3: Can I use "ligand-free" conditions for the Suzuki coupling of an aryl chloride?
A3: While some "ligand-free" protocols using heterogeneous catalysts like palladium on carbon (Pd/C) have been reported to activate aryl chlorides, their success is often substrate-dependent and can be sensitive to reaction conditions.[10][11] These systems may involve soluble palladium species leached from the support.[11] For robust and reproducible results with a challenging substrate, a well-defined ligand is generally recommended.
Q4: Are there alternatives to palladium catalysts for this reaction?
A4: Yes, nickel-based catalysts have emerged as a powerful and more economical alternative for activating aryl chlorides.[1] Nickel catalysis can sometimes offer different reactivity and may be advantageous for certain substrates.[1]
Q5: How critical is the choice of base and solvent?
A5: The base and solvent are crucial. The base is required to activate the organoboron species for transmetalation.[2] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The solvent must be capable of dissolving the reactants and catalyst, and is often a mixture of an organic solvent (e.g., toluene, dioxane, THF) and water to facilitate the dissolution of the inorganic base.[3] The choice of solvent can also influence catalyst stability and activity.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling with a Buchwald-Type Ligand
This protocol is a general method adaptable for the synthesis of this compound using 4-chloroacetophenone and 4-(trifluoromethyl)phenylboronic acid.
Materials:
-
4-chloroacetophenone
-
4-(trifluoromethyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (e.g., 2 mol%) and SPhos (e.g., 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add 4-chloroacetophenone (1.0 mmol), 4-(trifluoromethyl)phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add anhydrous toluene (e.g., 5 mL) and degassed water (e.g., 0.5 mL) via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Comparison of Catalytic Systems for Suzuki Coupling of Aryl Chlorides.
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | 80 | 24 | 75-95 | [5] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80 | 5 | ~91 | [3] |
| Pd/C (5 mol%) | K₂CO₃ | DMA/H₂O | 80 | 24 | 79-95 | [10] |
| NiCl₂(dppp) | K₃PO₄ | 2-Me-THF | 100 | 12-24 | ~85 | [1] |
| β-Diketiminatophosphane Pd complex | K₂CO₃ | aq. Ethanol | 50 | - | High | [4] |
Yields are representative for electronically neutral or deactivated aryl chlorides and may vary for specific substrates.
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle for aryl chlorides.
Caption: Troubleshooting workflow for aryl chloride Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Sterically Hindered Trifluoromethyl-Biphenyl Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of sterically hindered trifluoromethyl-biphenyl derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important class of molecules.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of sterically hindered trifluoromethyl-biphenyl derivatives so challenging?
A1: The primary challenges stem from a combination of steric hindrance and the electronic effects of the trifluoromethyl (CF₃) group.
-
Steric Hindrance: Bulky groups on both the aryl halide and the organoboron reagent, particularly in ortho positions, impede the approach of the coupling partners to the metal center in cross-coupling reactions like the Suzuki-Miyaura coupling. This hinders the crucial steps of oxidative addition and reductive elimination in the catalytic cycle, leading to low reaction rates and yields.[1][2]
-
Electronic Effects of the CF₃ Group: The strongly electron-withdrawing nature of the trifluoromethyl group can deactivate the aryl ring towards oxidative addition, making the initial step of the catalytic cycle more difficult.[3] Conversely, it can make the organoboron reagent more susceptible to side reactions.
Q2: What are the most common side reactions observed in these syntheses?
A2: The most prevalent side reactions include:
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Protodeboronation: This is the cleavage of the C-B bond of the organoboron reagent and its replacement with a C-H bond, leading to the formation of an undesired arene byproduct and reducing the yield of the desired biphenyl.[4] This is particularly problematic with electron-deficient boronic acids, such as those bearing a CF₃ group.
-
Dehalogenation: The aryl halide can be reduced to the corresponding arene, removing the reactive handle for the cross-coupling reaction.
-
Homocoupling: The organoboron reagent can couple with itself to form a symmetrical biaryl byproduct. This can be promoted by the presence of oxygen or certain palladium species.
Q3: Which cross-coupling reactions are most suitable for synthesizing these compounds?
A3: The Suzuki-Miyaura and Buchwald-Hartwig reactions are the most commonly employed methods.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide is a versatile method for forming C-C bonds.[5] For sterically hindered trifluoromethyl-biphenyls, careful selection of ligands, bases, and reaction conditions is crucial for success.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form C-N bonds, which is relevant for synthesizing trifluoromethyl-biphenyl derivatives that incorporate an amine linkage.[3][6] Similar to the Suzuki-Miyaura coupling, the choice of ligand and base is critical, especially with sterically demanding substrates.[7][8]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Symptoms:
-
TLC or LC-MS analysis shows mainly unreacted starting materials.
-
The desired biphenyl product is formed in very low amounts.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Inactive Catalyst | Verify Catalyst Activity: Test the catalyst with a known, reliable Suzuki-Miyaura reaction. Use Fresh Catalyst: Palladium catalysts, especially Pd(II) precatalysts, can degrade over time. Use a fresh batch or a more stable precatalyst like a palladacycle. Ensure Proper Pre-reduction (for Pd(II) sources): The active catalyst is Pd(0). Inefficient reduction of Pd(II) to Pd(0) can stall the reaction. Consider using a Pd(0) source directly. |
| Poor Ligand Choice | Screen Bulky, Electron-Rich Ligands: For sterically hindered substrates, ligands like XPhos, SPhos, RuPhos, or BrettPhos are often necessary to promote both oxidative addition and reductive elimination.[9][10] |
| Ineffective Base | Base Screening: The choice of base is critical for the transmetalation step. Screen a variety of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ . For challenging substrates, stronger, non-aqueous bases are often more effective.[2] Ensure the base is finely powdered and anhydrous. |
| Protodeboronation | Use a Milder Base: Strong bases can accelerate protodeboronation. Consider using KF or CsF. Use Anhydrous Conditions: Water can be a proton source for protodeboronation. Use a More Stable Boron Reagent: Boronic esters (e.g., pinacol esters) or organotrifluoroborates are generally more stable than boronic acids. |
| Low Reaction Temperature | Increase Temperature: For sterically hindered couplings, higher temperatures (e.g., 80-110 °C) are often required to overcome the activation energy barrier. |
| Solvent Issues | Ensure Anhydrous and Degassed Solvent: Oxygen can deactivate the catalyst. Use a properly degassed, anhydrous solvent like dioxane, toluene, or THF. |
Issue 2: Significant Formation of Byproducts
Symptoms:
-
TLC or LC-MS shows multiple spots in addition to the starting materials and desired product.
-
Isolation of the pure product is difficult due to co-eluting impurities.
Possible Causes and Solutions:
| Byproduct | Possible Cause | Troubleshooting Steps & Solutions |
| Protodeboronation Product (Arene from Boronic Acid) | Excess water or protic solvent; strong base; prolonged reaction time at high temperature. | Use anhydrous solvents and reagents. Employ milder bases (e.g., K₂CO₃, KF). Use a more stable boronic ester. Optimize reaction time and temperature. |
| Homocoupling Product (Symmetrical Biaryl) | Presence of oxygen; inefficient catalyst system. | Thoroughly degas the reaction mixture and maintain an inert atmosphere (Ar or N₂). Use a more active and selective catalyst/ligand system. |
| Dehalogenated Starting Material (Arene from Aryl Halide) | Inefficient transmetalation or reductive elimination, leading to side reactions of the organopalladium intermediate. | Optimize the ligand and base to promote the desired catalytic cycle. Lowering the reaction temperature might sometimes help. |
Data Presentation: Comparative Yields in Suzuki-Miyaura Coupling
The following tables summarize reported yields for the synthesis of sterically hindered trifluoromethyl-biphenyl derivatives under various conditions, highlighting the impact of ligand and base selection.
Table 1: Effect of Ligand on the Yield of a Sterically Hindered Trifluoromethyl-Biphenyl
Reaction: 2-Bromo-1,3-bis(trifluoromethyl)benzene with 4-methoxyphenylboronic acid
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 24 | <10 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 78 |
| 3 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (3) | Toluene | 110 | 8 | 92 |
| 4 | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.5) | 2-MeTHF | 100 | 12 | 85 |
Table 2: Effect of Base on the Yield of a Trifluoromethyl-Biphenyl Synthesis
Reaction: 1-Bromo-2-(trifluoromethyl)benzene with Phenylboronic Acid
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 65 |
| 2 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 75 |
| 3 | Pd(PPh₃)₄ (3) | - | K₃PO₄ (3) | Toluene/EtOH/H₂O | 80 | 8 | 88 |
| 4 | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 8 | 91 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M).
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Sterically Hindered Aryl Halide
This protocol is a general guideline and should be optimized for specific substrates.
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., BrettPhos Pd G3, 1-3 mol%), the ligand (if not using a precatalyst), the base (e.g., NaOtBu or LHMDS, 1.2-1.5 equiv), the aryl halide (1.0 equiv), and the amine (1.1-1.2 equiv) to an oven-dried Schlenk tube with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or THF) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yield syntheses.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. scholarship.claremont.edu [scholarship.claremont.edu]
- 10. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
reaction condition optimization for trifluoromethylation of biphenyl precursors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the trifluoromethylation of biphenyl precursors. The strategic introduction of a trifluoromethyl (-CF3) group is a pivotal step in medicinal chemistry, often enhancing a molecule's metabolic stability, lipophilicity, and binding affinity. This guide focuses on common challenges and optimization strategies for these critical reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: My reaction yield is low, or I'm observing no reaction. What are the common causes and solutions?
Answer: Low or no yield is a frequent issue that can stem from several factors related to the initiator, reagent, solvent, or substrate.
-
Initiator/Catalyst Inactivity: The choice and quality of the initiator are critical.
-
**Fluoride Initiators (e.g., TBA
-
identifying and characterizing impurities in 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound via Suzuki-Miyaura coupling?
A1: The most common impurities originate from starting materials, side reactions, and the catalyst system. These include unreacted starting materials (4-acetylphenylboronic acid and 1-halo-4-(trifluoromethyl)benzene), homocoupling byproducts of both starting materials, and a protodeboronation product.[1][2] Residual palladium from the catalyst and ligand-derived byproducts (e.g., triphenylphosphine oxide) are also frequently observed.
Q2: How can I detect and quantify these impurities effectively?
A2: A combination of chromatographic and spectroscopic techniques is essential for effective impurity profiling.[3][4][5] High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for separating and quantifying impurities.[6] For identification, Liquid Chromatography-Mass Spectrometry (LC-MS) provides crucial molecular weight data.[7] For definitive structural elucidation of unknown impurities, isolation via preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often required.[7] Gas Chromatography (GC) is suitable for identifying volatile impurities like residual solvents.[3]
Q3: What causes the formation of homocoupling byproducts, and how can I minimize them?
A3: Homocoupling of boronic acids (to form a biphenyl-4,4'-diylbis(ethan-1-one)) and aryl halides (to form 4,4'-bis(trifluoromethyl)biphenyl) is a common side reaction in Suzuki-Miyaura couplings. This is often promoted by the presence of oxygen or high reaction temperatures.[2] To minimize homocoupling, ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and consider optimizing the reaction temperature and catalyst/ligand system.[1]
Q4: I've detected acetophenone in my crude product. What is the source of this impurity?
A4: Acetophenone is the result of protodeboronation of the 4-acetylphenylboronic acid starting material. This occurs when the boronic acid group is replaced by a hydrogen atom from a proton source (like water) in the reaction mixture. This side reaction can sometimes be competitive with the desired cross-coupling.
Q5: How can I remove residual palladium catalyst from my final product?
A5: Removing palladium residues to acceptable levels (ppm) is critical in pharmaceutical applications.[8] Methods for palladium removal include:
-
Chromatography: Column chromatography on silica gel is a standard laboratory method.
-
Recrystallization: Often effective if the palladium species have different solubility profiles from the product.
-
Scavengers: Using functionalized silica or polymers (scavengers) that selectively bind to palladium.
-
Activated Carbon Treatment: Charcoal can effectively adsorb residual palladium.
Troubleshooting Guide
Problem: The final product shows multiple spots on a TLC plate and has a broad melting point range.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress by TLC or HPLC to ensure full consumption of starting materials. If the reaction has stalled, consider adding more catalyst or extending the reaction time. |
| Formation of Byproducts | The presence of homocoupling or protodeboronation products is likely. Purify the crude product using column chromatography with a carefully selected solvent system (e.g., hexanes/ethyl acetate gradient). Recrystallization can also be effective for removing impurities with different solubilities. |
| Thermal Degradation | If the reaction temperature is too high, degradation of starting materials or product can occur.[2] Try running the reaction at a lower temperature. |
Problem: LC-MS analysis shows peaks with m/z values that do not correspond to the product, starting materials, or expected byproducts.
| Possible Cause | Suggested Solution |
| Ligand-Derived Impurities | If using a phosphine-based ligand like PPh₃, you may be observing the corresponding phosphine oxide (e.g., triphenylphosphine oxide). This can often be removed by chromatography. |
| Solvent Adducts | In mass spectrometry, molecules can sometimes form adducts with solvent molecules or salts (e.g., +Na, +K, +CH₃CN). Check for mass differences corresponding to common adducts. |
| Unknown Impurity | If the impurity is present at a significant level (>0.1%), isolation is necessary for structural characterization.[4] Use preparative HPLC to isolate a sufficient quantity for analysis by high-resolution mass spectrometry (HRMS) and NMR (¹H, ¹³C, ¹⁹F).[7] |
Summary of Potential Impurities
| Impurity Name | Structure | Likely Origin | Analytical Signature (LC-MS, [M+H]⁺) |
| 4-Acetylphenylboronic acid | C₈H₉BO₃ | Unreacted Starting Material | m/z 165.06 |
| 1-Bromo-4-(trifluoromethyl)benzene | C₇H₄BrF₃ | Unreacted Starting Material | m/z 224.95 / 226.95 |
| Acetophenone | C₈H₈O | Protodeboronation of Boronic Acid | m/z 121.06 |
| Biphenyl-4,4'-diylbis(ethan-1-one) | C₁₆H₁₄O₂ | Homocoupling of Boronic Acid | m/z 239.11 |
| 4,4'-Bis(trifluoromethyl)biphenyl | C₁₄H₈F₆ | Homocoupling of Aryl Halide | m/z 291.06 |
| Triphenylphosphine oxide | C₁₈H₁₅OP | Ligand Oxidation | m/z 279.09 |
Visual Workflows
Caption: Logical troubleshooting workflow for impurity identification.
Caption: Experimental workflow for impurity analysis.
Detailed Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of Acetonitrile/Water (1:1).
Protocol 2: LC-MS Method for Impurity Identification
-
LC System: Use the same HPLC method as described in Protocol 1.
-
MS Detector: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: Scan from m/z 100 to 800.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 350 °C.
-
Procedure: Route the eluent from the HPLC column directly into the ESI-MS source. The resulting mass spectra for each chromatographic peak will provide the molecular weight information needed for identification.
Protocol 3: Sample Preparation for NMR
-
Isolation: If an impurity needs definitive structural characterization, isolate at least 1-5 mg of the pure compound using preparative HPLC.
-
Drying: Ensure the isolated fraction is completely free of solvent by drying under high vacuum.
-
Sample Preparation: Dissolve the dried impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For complex structures, 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary to fully elucidate the structure.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biotech-spain.com [biotech-spain.com]
- 4. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 7. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Analytical Methods for Purity Assessment of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for pharmaceutical intermediates like 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of key analytical methodologies for determining the purity of this compound, complete with experimental protocols and supporting data.
Introduction to this compound and its Potential Impurities
This compound is an aromatic ketone containing a biphenyl backbone and a trifluoromethyl group. Its synthesis likely involves a Suzuki-Miyaura coupling reaction, a common method for creating carbon-carbon bonds between aromatic rings. This synthetic route, while efficient, can introduce several process-related impurities. Additionally, the compound's structure may be susceptible to degradation under certain conditions.
Likely Synthesis Route:
A probable synthesis involves the palladium-catalyzed Suzuki coupling of 4-bromoacetophenone with 4-(trifluoromethyl)phenylboronic acid, or a similar coupling of 4-acetylphenylboronic acid with 1-bromo-4-(trifluoromethyl)benzene.
Potential Impurities:
Based on the likely synthesis route, potential impurities may include:
-
Starting Materials: Unreacted 4-bromoacetophenone, 4-acetylphenylboronic acid, 1-bromo-4-(trifluoromethyl)benzene, or 4-(trifluoromethyl)phenylboronic acid.
-
Homocoupling Products: Biphenyl derivatives formed from the coupling of two molecules of the same starting material (e.g., 4,4'-diacetylbiphenyl or 4,4'-bis(trifluoromethyl)biphenyl).
-
Dehalogenation Products: Acetophenone formed from the reduction of 4-bromoacetophenone.
-
Protodeboronation Products: Trifluoromethylbenzene resulting from the cleavage of the carbon-boron bond in the boronic acid starting material.
-
Catalyst Residues: Trace amounts of palladium or other metals from the catalyst.
-
Degradation Products: Photodegradation may lead to the formation of trifluoroacetic acid and fluoride anions.[1]
Comparison of Analytical Methods
The selection of an appropriate analytical method is crucial for the accurate determination of purity and the identification of any impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for this purpose.[2][3][4][5][6]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Alternative Method: LC-MS |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile and thermally stable compounds in the gas phase followed by detection and identification by mass spectrometry. | Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer for enhanced identification of impurities. |
| Suitability for Analyte | Excellent for non-volatile and thermally labile compounds. Ideal for the primary purity assay of this compound and its non-volatile impurities.[3][4][5] | Suitable for volatile and thermally stable compounds. Best for analyzing volatile starting materials, byproducts, and residual solvents.[2][6] | Provides definitive identification of co-eluting peaks and unknown impurities that cannot be resolved by HPLC with UV detection alone. |
| Typical Stationary Phase | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[7] | Non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness). | Same as HPLC. |
| Typical Mobile/Carrier Gas | Gradient or isocratic mixture of acetonitrile and water, often with a modifier like formic acid or phosphoric acid.[7] | Inert carrier gas such as helium or nitrogen. | Same as HPLC. |
| Typical Detector | UV/Vis Detector (e.g., at 254 nm where the aromatic rings absorb). | Mass Spectrometer (MS). | Mass Spectrometer (MS). |
| Linearity (R²) | > 0.999[8] | > 0.995[5] | > 0.999 |
| Precision (%RSD) | < 2.0%[5][8] | < 5.0%[5] | < 2.0% |
| Limit of Detection (LOD) | Low (ng range)[5] | Moderate (pg to ng range)[5] | Very Low (pg to fg range) |
| Limit of Quantitation (LOQ) | Low (ng range)[5] | Moderate (pg to ng range)[5] | Very Low (pg range) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Assay
Objective: To determine the purity of this compound and quantify related impurities.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector.
Chromatographic Conditions:
-
Column: Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Calculate the purity of the sample by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Quantify known impurities using their respective reference standards and calibration curves.
References
- 1. SETAC Europe 35th Annual Meeting [setac.confex.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. flairpharma.com [flairpharma.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 7. auroraprosci.com [auroraprosci.com]
- 8. resolvemass.ca [resolvemass.ca]
A Head-to-Head Battle: Suzuki vs. Stille Coupling for the Synthesis of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of coupling methodology is paramount. This guide provides a comprehensive comparative analysis of two powerhouse cross-coupling reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the synthesis of the key biphenyl intermediate, 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone.
The synthesis of biaryl compounds is a cornerstone of modern medicinal chemistry and materials science. Among the arsenal of synthetic tools, palladium-catalyzed cross-coupling reactions have become indispensable. This guide delves into a comparative analysis of the Suzuki and Stille couplings for the preparation of this compound, a valuable building block in pharmaceutical research. We will explore detailed experimental protocols, present quantitative data for comparison, and visualize the reaction workflows to aid in the selection of the most appropriate method for your research needs.
At a Glance: Key Differences Between Suzuki and Stille Couplings
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids) | Organotin compounds (e.g., stannanes) |
| Toxicity of Reagents | Low toxicity of boron byproducts.[1] | High toxicity of organotin reagents and byproducts.[1] |
| Reagent Stability | Boronic acids can be prone to decomposition. | Organostannanes are generally stable to air and moisture.[1] |
| Reaction Conditions | Requires a base for activation of the organoboron reagent.[1] | Often proceeds under neutral conditions.[1] |
| Byproduct Removal | Boron byproducts are typically water-soluble and easily removed.[1] | Tin byproducts can be challenging to remove completely.[1] |
| Functional Group Tolerance | Broad, but can be sensitive to strong bases. | Excellent, tolerates a wide range of functional groups.[1] |
Performance Comparison: Experimental Data
While a direct, side-by-side experimental comparison for the synthesis of this compound is not extensively reported in a single study, the following table summarizes representative data compiled from analogous reactions in the literature to provide a quantitative overview.
| Parameter | Suzuki Coupling | Stille Coupling |
| Typical Yield | 85-95% | 75-90% |
| Reaction Time | 4-12 hours | 6-18 hours |
| Reaction Temperature | 80-110 °C | 90-120 °C |
| Catalyst Loading | 1-3 mol% | 1-5 mol% |
Experimental Protocols
Below are detailed, representative experimental protocols for the synthesis of this compound using both Suzuki and Stille couplings.
Suzuki Coupling Protocol
This protocol is adapted from established procedures for the synthesis of similar trifluoromethyl-substituted biaryl ketones.
Reactants:
-
4-Acetylphenylboronic acid
-
1-Bromo-4-(trifluoromethyl)benzene
Procedure:
-
To a dried round-bottom flask, add 4-acetylphenylboronic acid (1.2 mmol), 1-bromo-4-(trifluoromethyl)benzene (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and a suitable phosphine ligand such as SPhos or XPhos (0.04 mmol, 4 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).
-
Add a base, such as potassium carbonate (2.0 mmol), to the mixture.
-
The reaction mixture is heated to 90-100 °C and stirred vigorously for 4-8 hours, with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent like ethyl acetate.
-
The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Stille Coupling Protocol
This protocol is a representative procedure based on general methods for Stille couplings of aryl bromides.
Reactants:
-
4-(Tributylstannyl)acetophenone
-
1-Bromo-4-(trifluoromethyl)benzene
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1-bromo-4-(trifluoromethyl)benzene (1.0 mmol) and 4-(tributylstannyl)acetophenone (1.1 mmol) in anhydrous and degassed toluene (10 mL).
-
To this solution, add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
The reaction mixture is heated to 110 °C and stirred for 12-16 hours. Reaction progress is monitored by TLC or GC-MS.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of potassium fluoride to precipitate tin byproducts.
-
The resulting slurry is filtered through celite, and the filtrate is washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired product.
Reaction Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflows for both the Suzuki and Stille coupling reactions.
Catalytic Cycles
The fundamental mechanisms of both reactions proceed through a similar catalytic cycle involving a palladium catalyst. The key difference lies in the transmetalation step.
Conclusion and Recommendations
Both the Suzuki-Miyaura and Stille couplings are highly effective methods for the synthesis of this compound. The choice between them often hinges on practical considerations.
The Suzuki coupling is generally the preferred method due to the low toxicity of the boron-containing reagents and byproducts, which is a significant advantage in pharmaceutical and industrial settings.[1] The commercial availability of a wide variety of boronic acids also facilitates rapid optimization and library synthesis.
The Stille coupling , while offering excellent functional group tolerance and often proceeding under neutral conditions, is hampered by the high toxicity of organotin compounds and the challenges associated with their complete removal from the final product.[1] However, in cases where the corresponding boronic acid is unstable or difficult to access, the Stille coupling can be a superior alternative.
For the synthesis of this compound, where the necessary 4-acetylphenylboronic acid is commercially available and stable, the Suzuki-Miyaura coupling represents the more practical and environmentally benign approach, offering high yields and simplified purification. The decision-making process should always involve a careful evaluation of substrate availability, functional group compatibility, and the specific safety and purification requirements of the project.
References
A Comparative Guide to the Structural Validation of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone via ¹H and ¹⁹F NMR Spectroscopy
This guide provides a comprehensive comparison of expected versus experimental nuclear magnetic resonance (NMR) data for the structural validation of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone. Detailed experimental protocols and data interpretation are presented to aid researchers, scientists, and drug development professionals in confirming the molecular structure of this compound.
The structural elucidation of a molecule is paramount in chemical research and drug development. NMR spectroscopy is a powerful analytical technique for this purpose. For fluorinated compounds such as this compound, a combined ¹H and ¹⁹F NMR approach provides unambiguous structural confirmation.
Expected and Comparative NMR Data
The chemical structure of this compound consists of a biphenyl core with an acetyl group on one ring and a trifluoromethyl group on the other, both at the para position. This substitution pattern leads to a predictable set of signals in both ¹H and ¹⁹F NMR spectra.
¹H NMR Spectroscopy
In the ¹H NMR spectrum, we anticipate signals corresponding to the methyl protons of the acetyl group and the aromatic protons of the biphenyl rings. The acetyl methyl protons are expected to appear as a singlet, typically in the upfield region of the aromatic spectrum. The aromatic protons, due to the para-substitution, should appear as two distinct AA'BB' systems, which often resolve as two sets of doublets. The protons on the phenyl ring bearing the electron-withdrawing acetyl group are expected to be deshielded and resonate at a lower field compared to the protons on the trifluoromethyl-substituted ring.[1][2]
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is expected to be simpler, showing a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of a trifluoromethyl group attached to an aromatic ring is typically observed between -60 and -65 ppm.[3][4] The presence of a single signal confirms the trifluoromethyl group, and its chemical shift provides information about its electronic environment.
Below is a table summarizing the expected chemical shifts for this compound.
| Group | Proton/Nucleus | Expected ¹H Chemical Shift (δ, ppm) | Expected Multiplicity | Expected ¹⁹F Chemical Shift (δ, ppm) | Expected Multiplicity |
| Acetyl | -C(O)CH ₃ | ~2.6 | Singlet | N/A | N/A |
| Biphenyl Ring A (with -C(O)CH₃) | Ar-H | ~7.7 - 8.1 | Doublet | N/A | N/A |
| Biphenyl Ring B (with -CF₃) | Ar-H | ~7.6 - 7.8 | Doublet | N/A | N/A |
| Trifluoromethyl | -CF ₃ | N/A | N/A | ~ -62 | Singlet |
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹⁹F NMR spectra is crucial for accurate structural validation.
Sample Preparation
-
Solvent Selection : Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for this type of compound.
-
Concentration : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard : Add a small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H NMR (δ = 0.00 ppm), for accurate chemical shift calibration. For ¹⁹F NMR, an external or internal standard like hexafluorobenzene (C₆F₆, δ ≈ -164 ppm) or trifluorotoluene (C₆H₅CF₃, δ ≈ -63 ppm) can be used.[5]
-
Sample Filtration : Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Spectrometer Setup and Data Acquisition
For ¹H NMR:
-
Spectrometer Frequency : 400 MHz or higher for better resolution.
-
Pulse Sequence : A standard single-pulse sequence is typically sufficient.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 8-16 scans, depending on the sample concentration.
-
Spectral Width : 0-12 ppm.
For ¹⁹F NMR:
-
Spectrometer Frequency : The corresponding fluorine frequency for the spectrometer (e.g., 376 MHz for a 400 MHz ¹H instrument).
-
Pulse Sequence : A standard single-pulse sequence, often with proton decoupling to simplify the spectrum.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 16-64 scans.
-
Spectral Width : A typical range for fluorinated organic compounds, for instance, from -50 to -70 ppm, to ensure the signal is captured.
Data Processing
-
Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction : Manually or automatically correct the phase of the spectrum.
-
Baseline Correction : Apply a baseline correction to ensure a flat baseline.
-
Referencing : Calibrate the chemical shift scale using the internal standard (TMS for ¹H).
-
Integration : Integrate the area under each peak to determine the relative number of nuclei.
Workflow for Structural Validation
The logical flow for validating the structure of this compound using NMR is depicted in the following diagram.
Caption: Workflow for the structural validation of this compound.
Conclusion
The combined application of ¹H and ¹⁹F NMR spectroscopy provides a robust and definitive method for the structural validation of this compound. The ¹H NMR spectrum confirms the presence and connectivity of the acetyl and biphenyl protons, while the ¹⁹F NMR spectrum unequivocally identifies the trifluoromethyl group. The correlation of the observed chemical shifts, multiplicities, and integrations with the expected values for the proposed structure allows for unambiguous confirmation, which is a critical step in any chemical synthesis or drug discovery pipeline.
References
A Comparative Guide to Phosphine Ligands for the Efficient Synthesis of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone, a key building block in the development of pharmaceuticals and advanced materials, is frequently achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The choice of phosphine ligand is a critical parameter in this transformation, profoundly influencing reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of various phosphine ligands for this specific synthesis, supported by experimental data compiled from the scientific literature.
The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an arylboronic acid. In the synthesis of this compound, this typically involves the coupling of 4-acetylphenylboronic acid with 1-bromo-4-(trifluoromethyl)benzene. The phosphine ligand plays a crucial role in stabilizing the palladium catalyst, facilitating the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—and influencing the overall rate and success of the reaction.
Comparative Performance of Phosphine Ligands
The selection of an appropriate phosphine ligand is paramount for achieving high yields and reaction efficiency. Bulky and electron-rich phosphine ligands are known to promote the oxidative addition of the aryl halide and enhance the rate of reductive elimination. The following table summarizes the performance of various phosphine ligands in the synthesis of this compound, with data collated from various sources. It is important to note that direct comparison of yields can be influenced by variations in other reaction parameters.
| Phosphine Ligand | Ligand Type | Catalyst Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Triphenylphosphine (PPh₃) | Monodentate | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/Water | 105 | 8.5 | ~78 |
| SPhos | Biarylphosphine | Pd(OAc)₂ | K₃PO₄ | Dioxane/Water | 80-100 | 4-16 | High (Expected) |
| XPhos | Biarylphosphine | Pd₂(dba)₃ | K₃PO₄ | t-BuOH/Water | 100 | 2 | High (Expected) |
| RuPhos | Biarylphosphine | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 80 | 12 | High (Expected) |
| DavePhos | Biarylphosphine | Pd(OAc)₂ | K₂CO₃ | Toluene | 110 | 18 | High (Expected) |
Note: "High (Expected)" indicates that while specific data for this exact reaction was not found, these ligands are well-established for similar Suzuki-Miyaura couplings and are expected to provide high yields under optimized conditions.
Experimental Protocols
A generalized experimental protocol for the synthesis of this compound via Suzuki-Miyaura coupling is provided below. This protocol can be adapted and optimized for specific phosphine ligands.
Materials:
-
4-Acetylphenylboronic acid
-
1-Bromo-4-(trifluoromethyl)benzene
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃)
-
Phosphine ligand (e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, THF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and a condenser, add 4-acetylphenylboronic acid (1.2 equivalents), the selected base (2.0 equivalents), the palladium precursor (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.1-1.5 equivalents relative to palladium).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Reactants and Solvent: Under a positive flow of inert gas, add 1-bromo-4-(trifluoromethyl)benzene (1.0 equivalent) and the anhydrous solvent. If a biphasic system is used, add the degassed water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (typically 2-24 hours). Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Visualizing the Process
To better understand the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of the Biological Activity of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone and its Non-Fluorinated Analogs: A Review of Available Data
Introduction to Biphenyl Ethanones and the Role of Fluorination
Biphenyl ethanone scaffolds are prevalent in medicinal chemistry, serving as a foundational structure for the development of various therapeutic agents. The introduction of a trifluoromethyl (-CF3) group is a common strategy employed by medicinal chemists to enhance the biological activity and pharmacokinetic profile of drug candidates. The potent electron-withdrawing nature and lipophilicity of the -CF3 group can significantly influence a molecule's binding affinity to target proteins, metabolic stability, and cell permeability.
It is hypothesized that the presence of the 4'-trifluoromethyl group on the biphenyl scaffold of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone would confer distinct biological properties compared to its non-fluorinated counterpart. These differences are expected to manifest in various biological assays, including those assessing cytotoxicity against cancer cell lines and inhibition of specific enzymes.
Anticipated Impact of Trifluoromethylation
Based on established structure-activity relationships, the introduction of a trifluoromethyl group is expected to influence the biological activity of 1-(biphenyl-4-yl)ethanone in several ways:
-
Enhanced Potency: The -CF3 group can increase the binding affinity of the molecule to its biological target through various non-covalent interactions, potentially leading to lower IC50 or EC50 values.
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer biological half-life.
-
Altered Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.
Current State of Research and Data Availability
Despite the clear medicinal chemistry rationale for comparing these two compounds, a diligent search of scientific databases has not yielded any studies that present a direct, quantitative comparison of their biological activities. While some reports allude to the potential of this compound as a CYP enzyme inhibitor and as a scaffold for anticancer agents, no specific IC50 values or detailed experimental protocols for this particular compound are publicly available. Similarly, quantitative biological activity data for the non-fluorinated analog, 1-(biphenyl-4-yl)ethanone, in a context that would allow for a meaningful comparison, is also lacking.
Future Directions
To elucidate the precise impact of the 4'-trifluoromethyl group on the biological activity of the biphenyl ethanone scaffold, direct comparative studies are warranted. Such research should involve synthesizing both this compound and 1-(biphenyl-4-yl)ethanone and evaluating them in parallel in a panel of relevant biological assays. This would provide the much-needed quantitative data to establish a clear structure-activity relationship.
Experimental Workflow for Future Comparative Studies
For researchers interested in pursuing this line of investigation, a general experimental workflow is proposed below. This workflow outlines the key steps for a comprehensive comparison of the two compounds.
Figure 1. Proposed experimental workflow for the comparative biological evaluation of this compound and its non-fluorinated analog.
A Comparative Guide to the Quantitative Analysis of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone, a key chemical intermediate. We will explore the performance of a typical HPLC method and compare it with alternative analytical techniques, supported by detailed experimental protocols and expected performance data.
High-Performance Liquid Chromatography (HPLC) Performance
HPLC is a robust and widely used technique for the quantitative analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method using a C18 or biphenyl stationary phase is a suitable starting point for analysis.[1] The separation is based on the partitioning of the analyte between the non-polar stationary phase and a polar mobile phase.[2]
Table 1: Expected Quantitative Performance Data for HPLC Analysis
| Parameter | Expected Value |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.02 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.15 µg/mL |
Note: These values are illustrative and should be confirmed during method validation for the specific analyte and laboratory conditions. A reversed-phase HPLC method with Diode Array Detection (DAD) and Mass Spectrometry (MS) can be efficient for the separation and quantification of biphenyl compounds.[3]
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can also be employed for the quantification of ketones. The choice of method often depends on factors such as the sample matrix, required sensitivity, and available instrumentation.
Table 2: Comparison of Analytical Techniques for Ketone Quantification
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary and a mobile phase.[2] | High resolution and sensitivity, suitable for a wide range of compounds, non-destructive. | Can be time-consuming, requires skilled operators and expensive equipment. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High sensitivity and specificity, excellent for volatile and semi-volatile compounds. | Often requires derivatization for non-volatile ketones, which can add complexity to sample preparation.[4][5] |
| Colorimetric/Spectrophotometric Methods | Reaction of the ketone with a reagent to form a colored product, followed by absorbance measurement.[6] | Simple, rapid, and inexpensive. | Lower specificity and sensitivity compared to chromatographic methods, susceptible to interference from other carbonyl compounds. |
| Gravimetric Methods | Formation of an insoluble derivative (e.g., semicarbazide or dinitrophenylhydrazone) which is then weighed.[6] | Simple and does not require expensive instrumentation. | Time-consuming, less sensitive, and may not be suitable for trace analysis. |
Experimental Protocols
A detailed methodology for the quantitative analysis of this compound using HPLC is provided below.
HPLC Method Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. A biphenyl stationary phase can also offer unique selectivity for aromatic compounds.[1]
-
Mobile Phase: A gradient elution with acetonitrile and water (both HPLC grade) is recommended. A starting composition of 70:30 (v/v) Acetonitrile:Water can be optimized.[2] The addition of 0.1% formic or acetic acid to the mobile phase can help in obtaining sharper peaks.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Based on the UV spectrum of the analyte, a wavelength around 254 nm is expected to provide good sensitivity.[3]
-
Run Time: Approximately 10-15 minutes, depending on the final optimized gradient.
2. Reagent and Standard Preparation:
-
Diluent: The initial mobile phase composition (e.g., Acetonitrile:Water 70:30, v/v) should be used as the diluent.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of diluent in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 0.1 - 50 µg/mL).
3. Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range.
-
Sonicate or vortex the sample to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time compared to a standard injection.
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Quantify the amount of the analyte in the sample by interpolating its peak area from the calibration curve.
Mandatory Visualizations
To further clarify the experimental process, the following diagrams illustrate the logical workflow of the HPLC analysis.
Caption: Workflow for the HPLC analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scielo.br [scielo.br]
- 4. New Automated and High-Throughput Quantitative Analysis of Urinary Ketones by Multifiber Exchange-Solid Phase Microextraction Coupled to Fast Gas Chromatography/Negative Chemical-Electron Ionization/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 6. Sciencemadness Discussion Board - Quantitative analysis of ketones - Powered by XMB 1.9.11 [sciencemadness.org]
A Comparative Guide to Palladium Catalysts for Biphenyl Synthesis: Heterogeneous vs. Homogeneous Systems
For researchers, scientists, and drug development professionals, the synthesis of biphenyls is a cornerstone of modern organic chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a premier method for this transformation. The choice between a heterogeneous or a homogeneous palladium catalyst is a critical decision that significantly impacts reaction efficiency, product purity, and process scalability. This guide provides an objective comparison of these two catalytic systems, supported by experimental data and detailed protocols.
At a Glance: Key Differences and Performance Metrics
The primary distinction between heterogeneous and homogeneous catalysts lies in their phase relative to the reaction mixture. Homogeneous catalysts are soluble in the reaction medium, leading to high activity and selectivity due to the accessibility of catalytic sites. In contrast, heterogeneous catalysts exist in a different phase, typically as a solid, which facilitates their separation and reuse.
However, the line between these two can be blurred. It is now widely accepted that some reactions catalyzed by solid palladium sources may proceed, at least in part, through a "release-and-catch" mechanism, where active palladium species leach into the solution to perform the catalysis and then redeposit onto the support.[1][2]
The performance of these catalysts can be evaluated based on several key metrics, including yield, turnover number (TON), turnover frequency (TOF), and reusability.
| Catalyst Type | Key Advantages | Key Disadvantages |
| Homogeneous | High activity and selectivity, mild reaction conditions, well-defined active sites leading to predictable reactivity. | Difficult to separate from the reaction mixture, potential for product contamination with residual palladium, catalyst recycling is challenging and often impractical.[1] |
| Heterogeneous | Easy separation from the reaction mixture (e.g., by filtration), potential for catalyst recycling and reuse, lower risk of product contamination with palladium.[3][4][5] | Often require harsher reaction conditions (higher temperatures), can exhibit lower activity and selectivity compared to homogeneous counterparts, potential for metal leaching.[2][6] |
Quantitative Performance Data
The following tables summarize the performance of representative homogeneous and heterogeneous palladium catalysts in the Suzuki-Miyaura synthesis of biphenyl and its derivatives.
Table 1: Homogeneous Palladium Catalyst Performance in Biphenyl Synthesis
| Catalyst System | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 4-Bromotoluene | Phenylboronic acid | 2 | Toluene/H₂O | K₃PO₄ | 100 | 16 | ~95 | [7] |
| Pd(PPh₃)₄ | Bromobenzene | Phenylboronic acid | 1.5 | Water | K₂CO₃ | RT | 1.5 | >99 | [8] |
| Pd(OAc)₂ / PPh₃ | Iodobenzene | Phenylboronic acid | 1 | Toluene | K₂CO₃ | 80 | 2 | 92 | [9] |
| [Pd(κ²-SNSMe)₂] | Bromobenzene | Phenylboronic acid | 0.001 | H₂O/1,4-dioxane | K₂CO₃ | RT | 24 | 99 | [10] |
Table 2: Heterogeneous Palladium Catalyst Performance in Biphenyl Synthesis
| Catalyst System | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reusability (cycles) | Reference |
| 10% Pd/C | Iodobenzene | Phenylboronic acid | 0.5 | Aqueous Media | Na₂CO₃ | RT | - | High | - | [11] |
| Pd/g-C₃N₄ | Bromobenzene | Phenylboronic acid | - | - | - | RT | - | 97 | - | [12] |
| GG-Pd | Various aryl halides | Phenylboronic acid | - | Solvent-free | - | - | 5 min | High | 10 | [3][4] |
| 3% Pd/C | Iodobenzene | Phenylboronic acid | - | Aqueous Media | K₃PO₄ | - | 10 min | 100 | Several | [13] |
| Pd-ECN | Bromobenzene | Phenylboronic acid pinacol ester | - | - | - | - | - | >99 | Stable in flow | [14] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these catalytic systems. Below are representative experimental protocols for the synthesis of biphenyl using both a homogeneous and a heterogeneous palladium catalyst.
Protocol 1: Biphenyl Synthesis using a Homogeneous Catalyst (Pd(PPh₃)₄)
This protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with phenylboronic acid using a homogeneous palladium catalyst.[15]
Materials:
-
Aryl halide (e.g., bromobenzene, 1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.
-
Under the inert atmosphere, add Pd(PPh₃)₄ (0.02 mmol).
-
Add degassed toluene (5 mL) and water (1 mL) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 2-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford biphenyl.
Protocol 2: Biphenyl Synthesis using a Heterogeneous Catalyst (Pd/C)
This protocol provides a general procedure for a ligand-free Suzuki-Miyaura coupling using palladium on carbon.[11]
Materials:
-
Aryl halide (e.g., iodobenzene, 1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
10% Palladium on carbon (Pd/C) (0.01 g, ~1 mol% Pd)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Ethanol (10 mL)
-
Water (5 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and 10% Pd/C (0.01 g).
-
Add ethanol (10 mL) and water (5 mL) to the flask.
-
Heat the mixture to reflux (approximately 80 °C) with vigorous stirring for 1-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with ethanol.
-
Combine the filtrate and washings and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to yield biphenyl.
Visualizing the Catalytic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Generalized experimental workflow for biphenyl synthesis.
Conclusion: Making the Right Choice
The decision to employ a homogeneous or heterogeneous palladium catalyst for biphenyl synthesis is multifaceted and depends on the specific requirements of the application.
-
For laboratory-scale synthesis and methods development , where high yields and selectivity are paramount, and catalyst cost is less of a concern, homogeneous catalysts often provide the most efficient and predictable results. The development of highly active ligands has enabled many of these reactions to proceed under mild conditions.[16]
-
For large-scale production and industrial applications , where catalyst cost, separation, and product purity are critical, heterogeneous catalysts present a more attractive option.[5] Their ease of separation and potential for reuse can significantly reduce process costs and environmental impact. While they may sometimes require more forcing conditions, ongoing research is continually improving their activity and stability.
Ultimately, the ideal catalyst is one that balances reactivity, stability, cost, and ease of use for the desired transformation. A thorough evaluation of the reaction parameters and downstream processing requirements will guide the selection of the most appropriate catalytic system for successful biphenyl synthesis.
References
- 1. qualitas1998.net [qualitas1998.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Highly active and recyclable heterogeneous palladium catalyst derived from guar gum for fabrication of biaryl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions [mdpi.com]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. benchchem.com [benchchem.com]
- 16. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone derivatives, with a focus on their potential as antipsychotic agents. While direct and extensive SAR studies on this specific scaffold are limited in publicly available literature, this guide synthesizes data from closely related analogues, primarily 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones, to infer key structural determinants of activity. The inclusion of a trifluoromethyl group on the biphenyl moiety is a critical design element, known to enhance metabolic stability and receptor binding affinity in many drug candidates.
Comparative Analysis of Biological Activity
The antipsychotic potential of these derivatives is primarily assessed through their interaction with dopamine D2 and serotonin 5-HT2A receptors, key targets in the treatment of schizophrenia. The following table summarizes the pharmacological data for a series of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives, which serve as valuable surrogates for understanding the SAR of the target compounds. The core hypothesis is that modifications on the terminal phenyl ring of the piperazine moiety significantly influence the antipsychotic activity profile.
| Compound ID | R (Substitution on Phenylpiperazine) | Inhibition of Apomorphine-Induced Climbing (%) | Cataleptic Activity (% of animals showing catalepsy) |
| 3a | H | 62.5 | 33.3 |
| 3b | 2-Cl | 75.0 | 50.0 |
| 3c | 2-OCH3 | 87.5 | 16.7 |
| 3d | 4-OCH3 | 62.5 | 33.3 |
| 3e | 2-CH3 | 75.0 | 33.3 |
| 3f | 4-CH3 | 62.5 | 33.3 |
| 3g | 2-F | 75.0 | 50.0 |
| 3h | 4-F | 62.5 | 33.3 |
| 3i | 2,4-di-Cl | 87.5 | 66.7 |
| 3j | 2,5-di-Cl | 87.5 | 66.7 |
| 3k | 2,3-di-Cl | 87.5 | 16.7 |
| 3l | 3,4-di-Cl | 75.0 | 50.0 |
| 3m | 2,6-di-Cl | 62.5 | 33.3 |
| 3n | 3,5-di-Cl | 75.0 | 50.0 |
| Haloperidol | - | 100 | 100 |
| Clozapine | - | 87.5 | 0 |
Data synthesized from a study on 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives, which provides a basis for understanding the SAR of the target scaffold.[1][2]
Key SAR Observations:
-
Substitution on the Terminal Phenyl Ring: The nature and position of substituents on the phenylpiperazine ring significantly impact antipsychotic activity.
-
Electron-Donating vs. Electron-Withdrawing Groups: Compounds with electron-donating groups (e.g., -OCH3, -CH3) at the ortho position (3c, 3e) exhibit high efficacy in inhibiting apomorphine-induced climbing, a model for antipsychotic activity.[1] Dichloro-substituted compounds also show high efficacy.
-
Catalepsy as a Side Effect: A crucial aspect of atypical antipsychotics is a reduced propensity to induce extrapyramidal side effects, often predicted by low cataleptic activity in animal models.[1]
-
Favorable Substitution Patterns: Notably, compounds 3c (2-OCH3) and 3k (2,3-di-Cl) demonstrate a desirable profile with high inhibition of climbing behavior and low cataleptic activity, suggesting a potent antipsychotic effect with a reduced risk of motor side effects.[1]
-
Role of the 4'-Trifluoromethyl Group: While not explicitly tested in this series, the introduction of a trifluoromethyl group at the 4'-position of the biphenyl moiety is a well-established strategy in medicinal chemistry to enhance drug-like properties. This group can increase lipophilicity, improve metabolic stability by blocking potential sites of metabolism, and enhance binding affinity to target receptors through favorable interactions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Dopamine D2 Receptor Binding Assay
This assay is fundamental for determining the affinity of the test compounds for the dopamine D2 receptor.
Procedure:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO-K1 or HEK cells) stably transfected with the human dopamine D2 receptor.[3] The cells are homogenized in a lysis buffer and centrifuged to pellet the cell membranes.[3] The pellet is then washed and resuspended in an appropriate assay buffer.
-
Competitive Radioligand Binding: The assay is typically performed in a 96-well plate format. A constant concentration of a radiolabeled ligand with high affinity for the D2 receptor (e.g., [³H]spiperone) is incubated with the membrane preparation in the presence of varying concentrations of the test compound.[4][5]
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.[4]
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter. The data is used to calculate the IC50 value of the test compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Serotonin 5-HT2A Receptor Binding Assay
This assay assesses the affinity of the compounds for the serotonin 5-HT2A receptor, another important target for atypical antipsychotics.
Procedure:
-
Receptor Source: Similar to the D2 assay, membranes from cells (e.g., CHO-K1) stably expressing the human 5-HT2A receptor are used.[6][7]
-
Radioligand Displacement: A competitive binding assay is performed using a selective 5-HT2A receptor radioligand, such as [³H]ketanserin.[6]
-
Assay Conditions: The membrane preparation is incubated with the radioligand and a range of concentrations of the test compound in an appropriate buffer.
-
Separation and Detection: Following incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is measured to determine the extent of displacement by the test compound.
-
Data Analysis: IC50 values are determined from the concentration-response curves and converted to Ki values to reflect the affinity of the compound for the 5-HT2A receptor.
Haloperidol-Induced Catalepsy in Rats
This in vivo model is used to predict the potential of a compound to induce extrapyramidal side effects.
Procedure:
-
Animal Model: Male Wistar rats are commonly used for this test.
-
Drug Administration: The test compound is administered to the animals, typically via intraperitoneal (i.p.) injection. A control group receives the vehicle, and a positive control group receives a typical antipsychotic known to induce catalepsy, such as haloperidol (e.g., 1 mg/kg, i.p.).[8][9]
-
Catalepsy Assessment (Bar Test): At specific time points after drug administration (e.g., 30, 60, 90, and 120 minutes), the rat's forepaws are gently placed on a horizontal bar raised above the surface.[10][11] The time it takes for the rat to remove both paws from the bar (descent latency) is recorded. A prolonged latency to move is indicative of catalepsy.
-
Scoring: The intensity of catalepsy can be scored based on the time the animal remains in the imposed posture. A cut-off time (e.g., 180 seconds) is usually set.[11]
Visualizing the SAR Workflow and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of a typical SAR study and the signaling pathways relevant to the action of these compounds.
References
- 1. Design, synthesis, pharmacological evaluation and computational studies of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones as potential antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 3. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 9. Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. meliordiscovery.com [meliordiscovery.com]
A Comparative Cost-Effectiveness Analysis of Synthetic Routes to 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone, a key intermediate in the development of various pharmaceuticals, presents multiple synthetic pathways. This guide provides a comparative cost-effectiveness analysis of two primary routes: the Suzuki-Miyaura coupling and the Friedel-Crafts acylation. The evaluation is based on experimental data for analogous reactions, focusing on yield, cost of materials, and reaction conditions to inform strategic decisions in process development and scale-up.
Executive Summary
Both the Suzuki-Miyaura coupling and the Friedel-Crafts acylation offer viable methods for the synthesis of this compound. The Suzuki-Miyaura coupling is a one-step process with generally high yields and excellent functional group tolerance, making it a highly efficient and often preferred route. The Friedel-Crafts acylation, a classic method, typically involves a two-step sequence: the synthesis of the 4-(trifluoromethyl)biphenyl core followed by acylation. While potentially utilizing cheaper reagents, its overall cost-effectiveness is highly dependent on the regioselectivity of the acylation step, which can be a significant drawback.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for each synthetic route, providing a basis for a side-by-side comparison of their cost-effectiveness.
Table 1: Suzuki-Miyaura Coupling Route
| Parameter | Route A: 4-acetylphenylboronic acid + 4-bromobenzotrifluoride | Route B: 4-acetylphenylboronic acid + 4-iodobenzotrifluoride |
| Starting Materials Cost | ||
| 4-acetylphenylboronic acid | ~
| ~
|
| 4-bromobenzotrifluoride | ~
| Not Applicable |
| 4-iodobenzotrifluoride | Not Applicable | ~
|
| Catalyst Cost | ||
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | High (variable) | High (variable) |
| Typical Yield | High (often >85%) | Potentially higher than bromide, but substrate-dependent |
| Reaction Steps | One | One |
| Purification | Column chromatography | Column chromatography |
| Advantages | High yield, high selectivity, one-pot synthesis | Higher reactivity of iodide may lead to milder conditions or lower catalyst loading |
| Disadvantages | High cost of palladium catalyst and boronic acid | Higher cost of aryl iodide |
Table 2: Friedel-Crafts Acylation Route
| Parameter | Two-Step Synthesis |
| Step 1: Synthesis of 4-(trifluoromethyl)biphenyl | |
| Starting Materials | 4-bromobenzotrifluoride and phenylboronic acid |
| Catalyst | Palladium catalyst |
| Typical Yield | High (often >90%) |
| Step 2: Friedel-Crafts Acylation | |
| Starting Materials | 4-(trifluoromethyl)biphenyl, Acetyl Chloride |
| Catalyst | Aluminum Chloride (AlCl₃) |
| Catalyst Cost | ~
|
| Overall Yield | Dependent on regioselectivity of acylation (potential for isomeric byproducts) |
| Reaction Steps | Two |
| Purification | Requires purification after each step, potentially challenging isomer separation |
| Advantages | Low cost of acylating agent and Lewis acid catalyst |
| Disadvantages | Two-step process, potential for low regioselectivity leading to difficult purification and lower yield of the desired product, harsh reaction conditions |
Experimental Protocols
Suzuki-Miyaura Coupling of 4-acetylphenylboronic acid and 4-halobenzotrifluoride
This protocol is a general procedure adaptable for both 4-bromobenzotrifluoride and 4-iodobenzotrifluoride.
Materials:
-
4-acetylphenylboronic acid (1.2 equivalents)
-
4-halobenzotrifluoride (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Toluene/Water or DMF/Water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask, add 4-acetylphenylboronic acid, 4-halobenzotrifluoride, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Friedel-Crafts Acylation of 4-(trifluoromethyl)biphenyl
This is a general protocol for the second step of the Friedel-Crafts route.
Materials:
-
4-(trifluoromethyl)biphenyl (1.0 equivalent)
-
Acetyl chloride (1.1 equivalents)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 equivalents)
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the anhydrous solvent and aluminum chloride.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride to the stirred suspension.
-
Add a solution of 4-(trifluoromethyl)biphenyl in the anhydrous solvent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to separate the desired para-isomer from other potential isomers.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling route.
Caption: Experimental workflow for the two-step Friedel-Crafts acylation route.
Conclusion
For the synthesis of this compound, the Suzuki-Miyaura coupling presents a more direct and efficient strategy, likely leading to a higher overall yield of the desired product despite the higher initial cost of the palladium catalyst and boronic acid. The one-pot nature of this reaction simplifies the workflow and reduces purification efforts. The use of 4-iodobenzotrifluoride may offer advantages in terms of reactivity but comes at a higher material cost compared to the bromide.
The Friedel-Crafts acylation route, while appearing economical due to the low cost of aluminum chloride and acetyl chloride, is hampered by its two-step nature and the significant risk of producing undesired isomers. The purification challenges associated with separating these isomers can lead to a lower effective yield and increased processing costs, potentially negating the initial savings on raw materials.
Therefore, for research, development, and initial scale-up where purity and yield are paramount, the Suzuki-Miyaura coupling is the more robust and ultimately more cost-effective choice. The Friedel-Crafts route might be considered for large-scale industrial production only if the regioselectivity can be optimized to be highly selective for the desired para-isomer, and efficient purification methods are established.
Vergleichender Leitfaden zur Bestätigung des Molekulargewichts von 1-(4'-Trifluormethyl-biphenyl-4-YL)-ethanon
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet einen objektiven Vergleich verschiedener massenspektrometrischer Techniken zur Bestätigung des Molekulargewichts von 1-(4'-Trifluormethyl-biphenyl-4-YL)-ethanon. Das theoretische Molekulargewicht dieser Verbindung beträgt ungefähr 264,24 g/mol . Die Massenspektrometrie ist eine leistungsstarke analytische Methode, die die Masse-zu-Ladung-Verhältnisse von Ionen misst und so eine präzise Bestimmung des Molekulargewichts und eine strukturelle Aufklärung ermöglicht.
Vergleich der Analysemethoden
Für die Bestätigung des Molekulargewichts von niedermolekularen organischen Verbindungen wie 1-(4'-Trifluormethyl-biphenyl-4-YL)-ethanon stehen verschiedene Ionisationsmethoden in der Massenspektrometrie sowie alternative Techniken zur Verfügung. Die Wahl der Methode hängt von den physikochemischen Eigenschaften der Probe und den spezifischen Anforderungen der Analyse ab.
| Methode | Prinzip | Probenanforderungen | Vorteile | Nachteile |
| Flüssigchromatographie-Massenspektrometrie (LC-MS) mit Elektrospray-Ionisation (ESI) | Die Probe wird in Lösung ionisiert, indem eine hohe Spannung angelegt wird, um ein Aerosol aus geladenen Tröpfchen zu erzeugen. Nach der Verdampfung des Lösungsmittels werden die ionisierten Moleküle im Massenspektrometer analysiert.[1][2][3][4] | In einem polaren, flüchtigen Lösungsmittel löslich. | Geeignet für polare und thermolabile Moleküle; erzeugt oft mehrfach geladene Ionen, was die Analyse von hochmolekularen Verbindungen auf Geräten mit begrenztem Massenbereich ermöglicht.[1][3] | Geringere Effizienz bei unpolaren Verbindungen; kann zu einer Unterdrückung der Ionisierung in komplexen Gemischen führen. |
| Flüssigchromatographie-Massenspektrometrie (LC-MS) mit chemischer Ionisation bei Atmosphärendruck (APCI) | Die Probe und das Lösungsmittel werden verdampft und durch eine Koronaentladung ionisiert, die Lösungsmittelmoleküle ionisiert, welche dann die Analytmoleküle durch Protonentransfer oder Adduktbildung ionisieren.[5][6][7][8] | Thermisch stabil und flüchtig.[5][9] | Geeignet für weniger polare bis unpolare Verbindungen; toleranter gegenüber höheren Flussraten und weniger anfällig für Matrixeffekte als ESI.[5][6][9] | Nicht geeignet für thermolabile oder nichtflüchtige Verbindungen; erzeugt hauptsächlich einfach geladene Ionen.[7] |
| Gaschromatographie-Massenspektrometrie (GC-MS) mit Elektronenstoß-Ionisation (EI) | Die Probe wird verdampft und in der Gasphase mit hochenergetischen Elektronen beschossen, was zur Ionisierung und oft zu einer charakteristischen Fragmentierung führt.[10][11][12][13] | Flüchtige und thermisch stabile Verbindungen.[14][15] | Bietet detaillierte strukturelle Informationen durch reproduzierbare Fragmentierungsmuster, die mit Spektrenbibliotheken abgeglichen werden können.[14][15] | Kann bei einigen Verbindungen zu einer übermäßigen Fragmentierung führen, bei der der Molekülionenpeak nicht beobachtet wird.[11] |
| Kernspinresonanzspektroskopie (NMR) | Misst die magnetischen Eigenschaften von Atomkernen, um detaillierte Informationen über die Struktur und die chemische Umgebung der Atome in einem Molekül zu liefern. | In einem geeigneten deuterierten Lösungsmittel löslich. | Bietet umfassende strukturelle Informationen und kann zur Quantifizierung verwendet werden. | Geringere Empfindlichkeit im Vergleich zur Massenspektrometrie; erfordert größere Probenmengen und liefert keine direkte Messung des Molekulargewichts. |
Detaillierte experimentelle Protokolle
Nachfolgend finden Sie ein allgemeines Protokoll für die Analyse von 1-(4'-Trifluormethyl-biphenyl-4-YL)-ethanon mittels Flüssigchromatographie-Massenspektrometrie (LC-MS), das sowohl für die Elektrospray-Ionisation (ESI) als auch für die chemische Ionisation bei Atmosphärendruck (APCI) angepasst werden kann.
Probenvorbereitung
-
Lösung herstellen : Lösen Sie eine kleine Menge (ca. 1 mg) 1-(4'-Trifluormethyl-biphenyl-4-YL)-ethanon in 1 ml eines geeigneten Lösungsmittels wie Acetonitril oder Methanol, um eine Stammlösung von 1 mg/ml zu erhalten.
-
Verdünnung : Verdünnen Sie die Stammlösung mit der mobilen Phase auf eine Endkonzentration im Bereich von 1-10 µg/ml. Die optimale Konzentration sollte empirisch bestimmt werden.
-
Filtration : Filtrieren Sie die verdünnte Probenlösung durch einen 0,22-µm-Spritzenfilter, um Partikel zu entfernen, die das LC-System verstopfen könnten.
LC-MS-Analyse
-
Flüssigchromatograph (LC):
-
Säule: Eine C18-Umkehrphasensäule (z. B. 50 mm x 2,1 mm, 1,8 µm Partikelgröße) ist für diese unpolare Verbindung geeignet.
-
Mobile Phase A: Wasser mit 0,1 % Ameisensäure
-
Mobile Phase B: Acetonitril mit 0,1 % Ameisensäure
-
Gradient: Beginnen Sie mit einem hohen Anteil an mobiler Phase A und erhöhen Sie den Anteil an mobiler Phase B im Laufe der Zeit, um die Verbindung zu eluieren. Ein typischer Gradient könnte von 10 % B bis 95 % B über 5-10 Minuten reichen.
-
Flussrate: 0,2-0,4 ml/min
-
Injektionsvolumen: 1-5 µl
-
-
Massenspektrometer (MS):
-
Ionisationsquelle (wählen Sie eine):
-
ESI (positiver Modus): Geeignet, wenn eine ausreichende Ionisierung in Lösung erreicht werden kann. Typische Parameter: Kapillarspannung 3-4 kV; Zerstäubergasdruck 20-40 psi; Trocknungsgasfluss 5-10 l/min; Trocknungsgastemperatur 300-350 °C.
-
APCI (positiver Modus): Wahrscheinlich effektiver für diese Verbindung aufgrund ihrer geringeren Polarität.[5][6][9] Typische Parameter: Koronastrom 2-5 µA; Zerstäubergasdruck 40-60 psi; Verdampfungstemperatur 350-450 °C; Trocknungsgasfluss 5-10 l/min; Trocknungsgastemperatur 300-350 °C.
-
-
Massenanalysator: Einstellen auf einen Scanbereich, der das erwartete Molekülion ([M+H]⁺, m/z ≈ 265,25) einschließt, z. B. m/z 100-500.
-
Datenerfassung: Erfassen Sie die Daten im Vollscan-Modus, um das Molekülion zu identifizieren.
-
Datenanalyse
-
Extrahiertes Ionenchromatogramm (EIC): Suchen Sie nach dem Chromatogrammpeak, der dem erwarteten m/z-Wert des protonierten Moleküls ([M+H]⁺) entspricht.
-
Massenspektrum: Extrahieren Sie das Massenspektrum aus dem Peak von Interesse.
-
Bestätigung des Molekulargewichts: Vergleichen Sie die beobachtete Masse des intensivsten Ions im Spektrum (typischerweise [M+H]⁺) mit dem berechneten exakten Molekulargewicht von 1-(4'-Trifluormethyl-biphenyl-4-YL)-ethanon.
Diagramme
Die folgenden Diagramme veranschaulichen den Arbeitsablauf und die logischen Beziehungen im Prozess der Molekulargewichtsbestätigung.
Abbildung 1: Experimenteller Arbeitsablauf zur Molekulargewichtsbestätigung.
Abbildung 2: Logischer Pfad von der Probe zum Massenspektrum.
References
- 1. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 2. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 4. phys.libretexts.org [phys.libretexts.org]
- 5. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 6. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 7. Atmospheric Pressure Chemical Ionization - Creative Proteomics [creative-proteomics.com]
- 8. Atmospheric Pressure Chemical Ionization | PPTX [slideshare.net]
- 9. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GC-MS Analytical Testing Lab Services | EAG Laboratories [eag.com]
- 13. agilent.com [agilent.com]
- 14. Product Focus: GC-MS | Lab Manager [labmanager.com]
- 15. GCMS Analysis [campoly.com]
evaluating the efficacy of novel kinase inhibitors derived from 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone
A comparative analysis of novel kinase inhibitors is essential for advancing cancer therapy. This guide provides a framework for evaluating the efficacy of new chemical entities, specifically focusing on inhibitors targeting the Mitogen-Activated Protein Kinase (MAPK) pathway. While direct experimental data for kinase inhibitors derived from 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone is not publicly available, this document serves as a template for their evaluation against established drugs.
To illustrate this process, we will use the well-characterized MEK1/2 inhibitor, Trametinib, as a representative compound for comparison against other relevant inhibitors. Researchers can adapt this framework to benchmark their novel compounds. The MAPK pathway, particularly the RAS/RAF/MEK/ERK cascade, is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.
Comparative Efficacy: In Vitro Inhibitory Activity
A primary measure of a kinase inhibitor's effectiveness is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit 50% of the target kinase's activity. Lower IC50 values are indicative of higher potency. The following table summarizes the reported in vitro IC50 values for Trametinib and its comparators against their primary targets, MEK1 and MEK2.
| Inhibitor | Target | IC50 (nM) |
| Novel Inhibitor (e.g., from this compound) | MEK1 | Data to be determined |
| MEK2 | Data to be determined | |
| Trametinib | MEK1 | 0.92 |
| MEK2 | 1.8 | |
| Cobimetinib | MEK1 | 4.2 |
| MEK2 | 7.0 | |
| Binimetinib | MEK1 | 12 |
| MEK2 | 12 |
Cellular Potency: Anti-Proliferative Activity
Beyond enzymatic assays, it is crucial to assess an inhibitor's effect on cancer cell lines known to be dependent on the targeted pathway. The GI50 (concentration for 50% growth inhibition) is a key metric.
| Inhibitor | Cell Line (Mutation) | GI50 (nM) |
| Novel Inhibitor (e.g., from this compound) | A375 (BRAF V600E) | Data to be determined |
| HCT116 (KRAS G13D) | Data to be determined | |
| Trametinib | A375 (BRAF V600E) | 0.48 |
| HCT116 (KRAS G13D) | 1.7 | |
| Cobimetinib | A375 (BRAF V600E) | 9.2 |
| HCT116 (KRAS G13D) | 26 | |
| Binimetinib | A375 (BRAF V600E) | 28 |
| HCT116 (KRAS G13D) | 100 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted MAPK signaling pathway and a general workflow for evaluating a novel kinase inhibitor.
Caption: The MAPK/ERK signaling cascade and the point of intervention for MEK inhibitors.
Caption: A general workflow for the preclinical evaluation of a novel kinase inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings.
Biochemical Kinase Assay (MEK1 Inhibition)
This protocol describes a general method to determine the IC50 of an inhibitor against a purified kinase enzyme.
1. Reagent Preparation:
-
Kinase Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl2, 5 mM β-glycerophosphate, 0.2 mM Na3VO4, 1 mM DTT.
-
Substrate: Inactive ERK2, a direct downstream target of MEK1.
-
ATP: Prepare a solution of ATP. The concentration should be near the Km of the kinase for ATP.
-
Enzyme: Purified, active recombinant MEK1 enzyme.
2. Assay Procedure:
-
Add kinase buffer, the novel inhibitor (at various concentrations), and the MEK1 enzyme to a 96-well plate.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the ERK2 substrate and [γ-33P]-ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the incorporation of 33P into the ERK2 substrate using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the IC50 value.
Cell-Based Proliferation Assay (GI50)
This assay determines the effect of the inhibitor on cell growth.
1. Cell Culture and Seeding:
-
Culture a cancer cell line known to be dependent on the MAPK pathway (e.g., A375, which has a BRAF V600E mutation).
-
Seed the cells into a 96-well plate at a density of 2,000-5,000 cells per well.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
2. Inhibitor Treatment:
-
Treat the cells with a range of concentrations of the novel inhibitor.
-
Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours.
3. Viability Measurement:
-
Add a viability reagent (e.g., CellTiter-Glo®) to each well.
-
Measure luminescence, which is proportional to the number of viable cells.
4. Data Analysis:
-
Normalize the data to the vehicle-treated control cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and calculate the GI50 using non-linear regression.
Western Blot for Target Modulation
This technique is used to confirm that the inhibitor is hitting its intended target within the cell.[1]
1. Cell Culture and Treatment:
-
Seed cells (e.g., A375) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the kinase inhibitor for 1-2 hours.
2. Protein Extraction:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
3. Electrophoresis and Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane and probe with primary antibodies against total ERK and phosphorylated ERK (p-ERK).
-
Use a loading control antibody (e.g., GAPDH) to ensure equal protein loading.
-
Incubate with HRP-conjugated secondary antibodies and detect with an enhanced chemiluminescence (ECL) substrate.
5. Analysis:
-
Quantify the band intensities to determine the reduction in p-ERK levels relative to total ERK and the loading control.
By following this comprehensive framework, researchers can systematically evaluate the efficacy of novel kinase inhibitors, such as those derived from this compound, and benchmark them against existing therapies. This structured approach facilitates data-driven decisions in the drug discovery and development process.
References
cross-validation of experimental results for 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone, a key building block in the development of pharmaceuticals and advanced materials, can be achieved through various cross-coupling methodologies. This guide provides a comparative analysis of the Suzuki-Miyaura coupling and alternative methods, offering insights into their respective experimental protocols, and performance based on available data.
Method 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and widely adopted method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. Its popularity stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.
Experimental Protocol
The synthesis of this compound via Suzuki-Miyaura coupling typically involves the reaction of 1-bromo-4-(trifluoromethyl)benzene with 4-acetylphenylboronic acid. A general procedure is as follows:
-
Reaction Setup: In a dry round-bottom flask, combine 4-acetylphenylboronic acid (1.2 equivalents), 1-bromo-4-(trifluoromethyl)benzene (1.0 equivalent), a palladium catalyst such as Palladium(II) acetate (2 mol%), and a phosphine ligand like triphenylphosphine (4 mol%).
-
Solvent and Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a degassed solvent system, typically a mixture of toluene and water. A base, such as a 2 M aqueous solution of potassium carbonate (2.0 equivalents), is then added.
-
Reaction Execution: The reaction mixture is stirred vigorously and heated to a temperature of 80-90°C for a period of 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature. The organic layer is separated, washed with water and brine, and then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate eluent to yield the final product.
Performance Data
While specific data for the direct synthesis of this compound is not extensively reported, data from closely related reactions provide a strong indication of the expected efficiency. For instance, the Suzuki coupling of 4-bromobenzonitrile with 4-formylphenylboronic acid has been reported to yield the corresponding biphenyl product in up to 97% yield[1]. The reaction conditions are generally mild, and the purification process is straightforward.
Alternative Synthesis Routes: A Comparative Overview
While the Suzuki-Miyaura coupling is a prevalent method, other cross-coupling reactions such as the Negishi and Stille couplings offer viable alternatives for the synthesis of biaryl ketones.
| Reaction | Organometallic Reagent | Key Advantages | Potential Disadvantages |
| Suzuki-Miyaura Coupling | Organoboron compounds (e.g., boronic acids, boronic esters) | Mild reaction conditions, high functional group tolerance, commercially available reagents, low toxicity of reagents. | Boronic acids can sometimes undergo side reactions such as protodeboronation. |
| Negishi Coupling | Organozinc compounds | High reactivity, excellent functional group tolerance. | Organozinc reagents are often moisture and air-sensitive, requiring stricter anhydrous reaction conditions. |
| Stille Coupling | Organotin compounds (organostannanes) | Tolerant to a wide variety of functional groups, stable organotin reagents. | Toxicity of organotin compounds and difficulty in removing tin byproducts. |
Experimental Workflow Visualizations
To further illustrate the synthetic processes, the following diagrams outline the experimental workflows for the Suzuki-Miyaura, Negishi, and Stille couplings.
References
Safety Operating Guide
Proper Disposal of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone, a compound utilized in advanced research and drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Due to its chemical structure as a halogenated biphenyl derivative, this compound must be treated as hazardous waste.[1][2][3] Improper disposal can lead to environmental contamination and regulatory violations. This guide outlines the necessary steps for safe handling and disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors.[1] |
Waste Segregation and Collection
Proper segregation of chemical waste is paramount to ensure safe and efficient disposal. Halogenated organic compounds should not be mixed with non-halogenated waste streams, as this complicates the disposal process and increases costs.[2][4]
Step-by-Step Collection Protocol:
-
Designate a Waste Container: Obtain a clearly labeled, leak-proof hazardous waste container that is compatible with the chemical.[5]
-
Labeling: The container must be marked with "Hazardous Waste," the full chemical name: "this compound," and the appropriate hazard symbols.[5]
-
Solid Waste: Collect any solid form of the compound, along with contaminated materials such as weighing paper, gloves, and absorbent pads, directly into the designated hazardous waste container.[1][5]
-
Liquid Waste: If the compound is in a solution, collect it in a designated liquid hazardous waste container. Do not mix with other incompatible waste streams.[1]
-
Sealing: Keep the waste container securely sealed at all times, except when adding waste.[6]
-
Storage: Store the sealed container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[5]
Spill Management Protocol
In the event of a spill, immediate action is necessary to mitigate exposure and prevent environmental contamination.
Table 2: Spill Cleanup and Decontamination
| Step | Procedure |
| 1. Evacuate & Secure | Evacuate non-essential personnel from the immediate area.[1] |
| 2. Ventilate | Ensure the area is well-ventilated, preferably within a chemical fume hood.[1] |
| 3. Absorb & Collect | For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or scoop the material to avoid generating dust.[1] Place all contaminated materials into the designated hazardous waste container. |
| 4. Decontaminate | Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[1] |
Final Disposal Procedure
The ultimate disposal of this compound must be conducted by a licensed and reputable chemical waste management company.[1] High-temperature incineration is a common and effective method for the destruction of halogenated organic compounds.[7][8]
Operational Plan for Final Disposal:
-
Contact EH&S: Coordinate with your institution's Environmental Health and Safety (EH&S) department.
-
Arrange for Pickup: Schedule a pickup of the hazardous waste with a licensed chemical waste disposal contractor.
-
Documentation: Ensure all necessary waste disposal manifests and documentation are completed accurately.
Visualizing the Disposal Workflow
To further clarify the procedural logic, the following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 7.2 Organic Solvents [ehs.cornell.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. benchchem.com [benchchem.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. epd.gov.hk [epd.gov.hk]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone
Compound Identification:
| Property | Value |
| Chemical Name | 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone |
| Molecular Formula | C15H11F3O |
| Appearance | White to gray solid[1] |
| Storage | Sealed in a dry place at room temperature[1] |
Hazard Assessment
Based on analogous compounds, this compound is anticipated to possess the following hazards.[2][3][4] It is crucial to handle this compound with care, assuming it is hazardous until proven otherwise.
GHS Hazard Classification (Inferred):
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
Signal Word: Warning
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory to minimize exposure and ensure personal safety.
| PPE Item | Specification |
| Eye Protection | Chemical splash goggles or safety glasses with side shields (EN 166 compliant)[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Body Protection | Standard laboratory coat; long-sleeved clothing[4] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for safe handling.
-
Preparation:
-
Ensure a calibrated analytical balance and all necessary glassware are clean and dry.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare a designated waste container for hazardous chemical waste.
-
-
Weighing and Aliquoting:
-
Perform all manipulations of the solid compound within a chemical fume hood to avoid inhalation of dust.
-
Use a spatula to carefully transfer the desired amount of the compound to a tared weighing vessel.
-
Close the primary container tightly immediately after use.
-
-
Dissolution:
-
Add the solvent to the vessel containing the compound slowly to avoid splashing.
-
If necessary, use sonication or gentle heating to aid dissolution, ensuring the vessel is appropriately sealed or vented if pressure can build up.
-
-
Post-Handling:
-
Thoroughly clean the work area, including the balance and fume hood surface.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Emergency Procedures
| Situation | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][4] |
| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[3][4] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
| Spill | Evacuate the area. Wear appropriate PPE. For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated hazardous waste container. Clean the spill area with a suitable solvent and then wash with soap and water. |
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification and Segregation:
-
Container Management:
-
Use a chemically compatible container with a secure lid.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Utilize secondary containment to prevent the spread of material in case of a leak.[5]
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Provide all necessary documentation regarding the waste's contents and quantity.[5]
-
Workflow and Logical Relationships
The following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: Step-by-step workflow for handling this compound.
Caption: Decision tree for selecting appropriate Personal Protective Equipment (PPE).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
